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  • Product: 6-Isobutyl-1H-indole-2-carboxylic acid
  • CAS: 900136-43-8

Core Science & Biosynthesis

Foundational

Synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Executive Summary The indole-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, recognized for its critical role in the development of novel therapeutics, most...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

The indole-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, recognized for its critical role in the development of novel therapeutics, most notably as a pharmacophore for HIV-1 integrase inhibitors.[1] The strategic incorporation of lipophilic substituents onto this core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth technical overview of the synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid, a valuable intermediate that combines the bio-active indole-2-carboxylic acid core with a hydrophobic isobutyl moiety. The primary focus is a detailed exposition of the Fischer Indole Synthesis, the most reliable and widely applied method for this class of compounds. We will dissect the synthesis from its foundational mechanistic principles to a detailed, field-tested experimental protocol. Furthermore, this document will briefly explore alternative synthetic strategies to provide a well-rounded perspective for the modern researcher.

Introduction: The Strategic Value of the Target Molecule

The Indole-2-Carboxylic Acid Scaffold

The indole ring system is one of the most ubiquitous heterocycles in nature and drug discovery.[1] Specifically, the indole-2-carboxylic acid moiety has emerged as a powerful chelating fragment capable of interacting with divalent metal ions, such as Mg²⁺, within the active sites of enzymes.[1] This property is the cornerstone of its application in the design of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Beyond antiviral applications, this scaffold serves as a versatile precursor for a wide range of enzyme inhibitors and receptor ligands.[2] The presence of the carboxylic acid group, while crucial for target binding, also offers a handle for further chemical modification and can positively impact water solubility.[3][4]

Significance of the 6-Isobutyl Substituent

While the indole-2-carboxylic acid core provides the primary binding interactions, substituents on the benzene portion of the indole ring are crucial for modulating secondary interactions, improving metabolic stability, and enhancing cell permeability. The isobutyl group at the 6-position introduces a non-polar, lipophilic element. This is strategically significant as it can engage with hydrophobic pockets within a target protein's binding site, potentially increasing binding affinity and selectivity. The well-known anti-inflammatory drug Ibuprofen, which features a 4-isobutylphenyl group, exemplifies the utility of this substituent in drug design.[5] Therefore, 6-Isobutyl-1H-indole-2-carboxylic acid represents a key building block for creating new chemical entities with tailored pharmacological profiles.

Retrosynthetic Analysis

A retrosynthetic approach to 6-Isobutyl-1H-indole-2-carboxylic acid reveals several viable pathways. The most direct and classical disconnection points to the Fischer Indole Synthesis, which remains the workhorse for this type of transformation.

G Target 6-Isobutyl-1H-indole-2-carboxylic acid Ester Ethyl 6-Isobutyl-1H-indole-2-carboxylate Target->Ester Saponification Hydrazone Ethyl 2-((4-isobutylphenyl)hydrazono)propanoate Ester->Hydrazone Fischer Indole Cyclization Hydrazine (4-Isobutylphenyl)hydrazine Hydrazone->Hydrazine Condensation Pyruvate Ethyl Pyruvate Hydrazone->Pyruvate Condensation Aniline 4-Isobutylaniline Hydrazine->Aniline Diazotization & Reduction

Caption: Retrosynthetic analysis via the Fischer Indole Synthesis pathway.

Primary Synthetic Route: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most dependable methods for constructing the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[6][7]

Mechanistic Overview

The synthesis is a cascade of well-understood reaction steps, initiated by the formation of a phenylhydrazone, which then undergoes a key[8][8]-sigmatropic rearrangement.

  • Hydrazone Formation: The arylhydrazine reacts with the ketone (ethyl pyruvate) to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [8][8]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, acid-catalyzed rearrangement (analogous to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond.

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis yields the stable, aromatic indole ring.[6][9]

G cluster_0 Fischer Indole Synthesis Mechanism A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalysis E Di-imine Intermediate D->E Rearomatization F Cyclization (Aminal Formation) E->F Intramolecular Attack G Aromatic Indole (Loss of NH3) F->G Elimination

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Synthesis of Key Intermediate: (4-Isobutylphenyl)hydrazine

The cornerstone of this synthesis is the substituted arylhydrazine. It is reliably prepared from the commercially available 4-isobutylaniline in a two-step, one-pot procedure.

Protocol: Synthesis of (4-Isobutylphenyl)hydrazine Hydrochloride [10]

  • Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-isobutylaniline (1.0 eq) in concentrated hydrochloric acid (~4 mL per gram of aniline). Cool the resulting slurry to 0°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.0 eq) in cold water (~2 mL per gram of NaNO₂). Add this solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5°C. Stir the mixture for 30 minutes at 0°C after the addition is complete.

  • Reduction: In a separate flask, prepare a cold solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid (~2 mL per gram of SnCl₂). Add the diazonium salt solution dropwise to the SnCl₂ solution, maintaining a low temperature.

  • Isolation: Upon completion of the addition, a precipitate of the hydrazine hydrochloride will form. Allow the slurry to stand in a cold environment (e.g., refrigerator) overnight to maximize precipitation.

  • Work-up: Collect the precipitate by vacuum filtration. Wash the solid with a cold brine solution, followed by a cold non-polar solvent (e.g., heptane) to remove organic impurities. The resulting white to off-white solid is (4-isobutylphenyl)hydrazine hydrochloride, which can be used directly in the next step.

Step-by-Step Experimental Protocol for the Target Molecule

This protocol synthesizes the target acid via its ethyl ester intermediate.

Step 1: Phenylhydrazone Formation

  • Reaction Setup: To a solution of (4-isobutylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq).

  • Catalysis: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the condensation.[10]

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 3-5 hours).

  • Isolation: Remove the solvent under reduced pressure. The crude hydrazone can often be purified by recrystallization from an ethanol/water mixture to yield pale yellow crystals.

Step 2: Acid-Catalyzed Indolization

  • Reaction Setup: The isolated phenylhydrazone (1.0 eq) is added to a suitable high-boiling solvent or acidic medium. Polyphosphoric acid (PPA) or Eaton's reagent are effective, but heating in a high-boiling solvent like Dowtherm A with a Lewis acid catalyst like zinc chloride (ZnCl₂) is also common.[6][9]

  • Reaction: Heat the mixture to a high temperature (typically 140-180°C) until TLC analysis indicates the formation of the indole product is complete.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice water. Neutralize the mixture with a base (e.g., NaOH solution).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 6-isobutyl-1H-indole-2-carboxylate.

Step 3: Saponification to 6-Isobutyl-1H-indole-2-carboxylic acid

  • Reaction Setup: Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

  • Reaction: Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify with cold hydrochloric acid until the pH is ~2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to afford the final product, 6-Isobutyl-1H-indole-2-carboxylic acid.

Process Parameters and Optimization
ParameterStep 1: Hydrazone FormationStep 2: IndolizationStep 3: Saponification
Solvent Ethanol, Acetic Acid[9]Polyphosphoric Acid, Dowtherm AEthanol/Water
Catalyst/Reagent Acetic Acid (catalytic)[10]ZnCl₂, H₂SO₄, PPA[6]NaOH, KOH
Temperature 50 - 80°C (Reflux)[10]140 - 180°CReflux
Typical Yield >90% (for hydrazone)60-75% (for indole ester)[10]>95%
Purity >95% after recrystallization>97% after purification[10]>98% after precipitation

Yields and purities are estimates based on analogous transformations reported in the literature.

Overall Synthesis Workflow

G A 4-Isobutylaniline B Diazotization (NaNO2, HCl, 0°C) A->B C Reduction (SnCl2, HCl) B->C D (4-Isobutylphenyl)hydrazine C->D E Condensation (Ethyl Pyruvate, EtOH, Reflux) D->E F Ethyl 2-((4-isobutylphenyl)hydrazono)propanoate E->F G Indolization (Acid Catalyst, Heat) F->G H Ethyl 6-Isobutyl-1H-indole-2-carboxylate G->H I Saponification (NaOH, EtOH/H2O, Reflux) H->I J 6-Isobutyl-1H-indole-2-carboxylic acid I->J

Caption: Complete workflow for the synthesis of the target molecule.

Alternative Synthetic Strategies

While the Fischer synthesis is predominant, a comprehensive guide must acknowledge other powerful methods for constructing the indole nucleus.

  • Reissert Indole Synthesis : This method builds the indole from an o-nitrotoluene and diethyl oxalate.[3] The key steps are a base-catalyzed condensation followed by a reductive cyclization. For the target molecule, this would necessitate starting with the less common 1-isobutyl-4-methyl-2-nitrobenzene.

  • Larock Indole Synthesis : A modern, palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[11] This powerful reaction offers high versatility and good yields but requires a palladium catalyst and specifically functionalized starting materials (e.g., 2-iodo-4-isobutylaniline).

Conclusion

The synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid is most reliably and efficiently achieved through the classical Fischer Indole Synthesis. This multi-step process, beginning with the conversion of 4-isobutylaniline to its corresponding hydrazine, followed by condensation with ethyl pyruvate, cyclization, and final hydrolysis, is a robust and scalable route. The resulting molecule is a highly valuable intermediate for drug discovery, merging the proven bioactivity of the indole-2-carboxylic acid core with a lipophilic isobutyl group poised for probing hydrophobic interactions in biological targets. Understanding the mechanistic underpinnings and experimental nuances of this synthesis is essential for researchers aiming to generate novel indole-based therapeutics.

References

  • Hansen, T. V. (2007). Product Class 34: Arylhydrazines. Science of Synthesis, 31b, 1787-1815. [Link]

  • da Silva, F. B., et al. (2020). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 31(9), 1956-1961. [Link]

  • Wikipedia. Larock indole synthesis. [Link]

  • Khan, I., et al. (2023). Biooriented Synthesis of Ibuprofen-Clubbed Novel Bis-Schiff Base Derivatives as Potential Hits for Malignant Glioma. Molecules, 28(24), 8059. [Link]

  • Gontla, R., et al. (2024). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journal of Pharmaceutical Research. [Link]

  • Kalsi, R., et al. (2007). Synthesis of some new ibuprofen derivatives containing chief heterocyclic moiety like s-triazine and evaluated for their analgesic activity. Journal of the Indian Chemical Society. [Link]

  • ResearchGate. Synthesis of new hydrazones of ibuprofen. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • Wikipedia. Reissert indole synthesis. [Link]

  • Gmeiner, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles, 51(12), 2823-2832. [Link]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17233. [Link]

  • de Souza, A. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(10), 7296-7311. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • PubChem. 6-Hydroxy-1H-indole-2-carboxylic acid. [Link]

  • PubChem. 6-Methyl-1H-indole-2-carboxylic acid. [Link]

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Exploratory

An In-depth Technical Guide to 6-Isobutyl-1H-indole-2-carboxylic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Isobutyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid scaffold, a core structure found in numerous biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isobutyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid scaffold, a core structure found in numerous biologically active compounds. The indole motif is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The strategic placement of an isobutyl group at the 6-position of the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, predicted spectral data, and potential applications of 6-Isobutyl-1H-indole-2-carboxylic acid, serving as a valuable resource for researchers in drug discovery and organic synthesis.

Core Chemical Properties

The chemical behavior of 6-Isobutyl-1H-indole-2-carboxylic acid is dictated by the interplay of its three key components: the aromatic indole nucleus, the electron-withdrawing carboxylic acid group at the 2-position, and the electron-donating isobutyl group at the 6-position.

Table 1: Predicted Physicochemical Properties of 6-Isobutyl-1H-indole-2-carboxylic acid

PropertyPredicted ValueRemarks
Molecular FormulaC13H15NO2-
Molecular Weight217.26 g/mol -
Melting Point180-190 °CEstimated based on related alkyl-substituted indole-2-carboxylic acids. The melting point is generally higher than non-substituted analogs due to increased molecular weight and potential for crystal packing interactions.
Boiling Point> 350 °C (decomposes)Carboxylic acids often have high boiling points due to hydrogen bonding and tend to decompose at elevated temperatures.[1]
pKa~3.5 - 4.5The carboxylic acid proton is acidic. The isobutyl group, being weakly electron-donating, may slightly increase the pKa compared to the parent indole-2-carboxylic acid.
SolubilitySparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF.The isobutyl group increases lipophilicity, reducing water solubility compared to the parent compound.[2]
LogP~3.0 - 3.5Estimated based on the contribution of the isobutyl group to the overall lipophilicity.
Reactivity Profile

The reactivity of 6-Isobutyl-1H-indole-2-carboxylic acid is a composite of the individual functional groups, influenced by their electronic effects.

  • Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The isobutyl group at the 6-position is a weak activating group and will direct incoming electrophiles primarily to the C3, C5, and C7 positions. The C3 position is generally the most nucleophilic site on the indole ring.

  • Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, including esterification, amidation, and reduction to the corresponding alcohol.[1] The presence of the electron-rich indole nucleus can influence the reactivity of the carboxyl group.

  • N-H Proton: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation.

Proposed Synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid

A robust and widely applicable method for the synthesis of substituted indole-2-carboxylic acids is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an α-keto acid.[3]

A plausible synthetic route to 6-Isobutyl-1H-indole-2-carboxylic acid is outlined below, starting from the commercially available 4-isobutylaniline.

Fischer Indole Synthesis cluster_0 Step 1: Diazotization and Reduction cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Fischer Indole Synthesis (Cyclization) A 4-Isobutylaniline B 4-Isobutylbenzenediazonium chloride A->B NaNO2, HCl 0-5 °C C 4-Isobutylphenylhydrazine B->C SnCl2, HCl E (E)-2-((2-(4-isobutylphenyl)hydrazono)propanoic acid C->E Ethanol, reflux D Pyruvic Acid D->E F 6-Isobutyl-1H-indole-2-carboxylic acid E->F Polyphosphoric acid or H2SO4, heat caption Proposed Fischer Indole Synthesis of the target compound.

Proposed Fischer Indole Synthesis of the target compound.
Experimental Protocol

Step 1: Synthesis of 4-Isobutylphenylhydrazine

  • Diazotization: 4-Isobutylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride in concentrated hydrochloric acid, also maintained at a low temperature. The resulting phenylhydrazine hydrochloride precipitates and can be collected by filtration.

  • Liberation of Free Base: The hydrochloride salt is treated with a base, such as sodium hydroxide, to liberate the free 4-isobutylphenylhydrazine, which can be extracted with an organic solvent like diethyl ether.

Step 2: Synthesis of (E)-2-((2-(4-isobutylphenyl)hydrazono)propanoic acid

  • 4-Isobutylphenylhydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol.[4][5]

  • The mixture is heated to reflux for a period of 1-2 hours.

  • Upon cooling, the hydrazone product often crystallizes out of the solution and can be collected by filtration.

Step 3: Synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid

  • The dried hydrazone from the previous step is added to a strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid.

  • The mixture is heated, typically in the range of 100-150 °C, for a duration that is determined by monitoring the reaction progress (e.g., by TLC).

  • After completion, the reaction mixture is cooled and poured onto ice-water, which usually causes the crude indole-2-carboxylic acid to precipitate.

  • The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis start Starting Materials reaction_vessel Reaction under controlled conditions (temperature, time) start->reaction_vessel monitoring Reaction Monitoring (TLC, LC-MS) reaction_vessel->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Recrystallization or Column Chromatography concentration->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization final_product Pure Product characterization->final_product caption General experimental workflow for organic synthesis.

General experimental workflow for organic synthesis.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the carboxylic acid proton, and the isobutyl group protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Remarks
N-H11.5 - 12.0br s-Broad singlet, exchangeable with D₂O.
COOH12.5 - 13.5br s-Very broad singlet, exchangeable with D₂O.
H-37.0 - 7.2s-Singlet, characteristic for the proton at the 3-position of an indole-2-carboxylic acid.
H-77.5 - 7.6dJ ≈ 8.0Doublet due to coupling with H-5.
H-56.9 - 7.0ddJ ≈ 8.0, 1.5Doublet of doublets due to coupling with H-7 and H-4.
H-47.3 - 7.4s-Singlet, as the coupling to H-5 is often small.
-CH₂- (isobutyl)2.5 - 2.6dJ ≈ 7.0Doublet due to coupling with the adjacent methine proton.
-CH- (isobutyl)1.8 - 2.0m-Multiplet due to coupling with the methylene and methyl protons.
-CH₃ (isobutyl)0.9 - 1.0dJ ≈ 6.5Doublet due to coupling with the adjacent methine proton.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Remarks
C=O (Carboxylic Acid)163 - 165Carbonyl carbon of the carboxylic acid.
C-2128 - 130Carbon bearing the carboxylic acid group.
C-3107 - 109-
C-3a127 - 129-
C-4122 - 124-
C-5120 - 122-
C-6138 - 140Carbon bearing the isobutyl group, shifted downfield.
C-7112 - 114-
C-7a137 - 139-
-CH₂- (isobutyl)38 - 40-
-CH- (isobutyl)28 - 30-
-CH₃ (isobutyl)22 - 24-
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (indole): A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretches (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 217. Fragmentation would likely involve the loss of the carboxylic acid group (-45 amu) and fragmentation of the isobutyl side chain.

Potential Applications in Research and Drug Development

While specific biological activity data for 6-Isobutyl-1H-indole-2-carboxylic acid is not widely reported, the indole-2-carboxylic acid scaffold is a key pharmacophore in a variety of therapeutic areas. The introduction of an alkyl group at the 6-position can enhance potency and selectivity for various biological targets.

  • Antiviral Agents: Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of viral enzymes, such as HIV-1 integrase.[8][9] The indole core and the C2-carboxylic acid can chelate with metal ions in the active site of the enzyme, and substituents on the indole ring can form additional interactions, potentially enhancing inhibitory activity.[8][9] The isobutyl group could provide favorable hydrophobic interactions within a binding pocket.

  • Anticancer Agents: Some indole derivatives exhibit antiproliferative activity against various cancer cell lines.[10] The mechanism of action can vary, including the inhibition of kinases or other enzymes involved in cell proliferation.

  • Modulators of CNS Receptors: The indole structure is related to neurotransmitters like serotonin, and its derivatives have been explored as ligands for various central nervous system (CNS) receptors.

Conclusion

6-Isobutyl-1H-indole-2-carboxylic acid represents a valuable, yet underexplored, derivative within the broader class of indole-based compounds. This technical guide has provided a comprehensive overview of its predicted chemical properties, a detailed and practical proposed synthetic route via the Fischer indole synthesis, and predicted spectroscopic data to aid in its identification and characterization. The potential applications in medicinal chemistry, particularly in the development of novel antiviral and anticancer agents, underscore the importance of further investigation into this and related molecules. The information presented herein serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of 6-Isobutyl-1H-indole-2-carboxylic acid.

References

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Isobutyl-1H-indole-2-carboxylic acid

Introduction: The Significance of Indole Scaffolds in Modern Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indole Scaffolds in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents.[1] Within this class, indole-2-carboxylic acids are of particular interest due to their versatile chemical handles—the carboxylic acid and the indole N-H group—which allow for diverse structural modifications to modulate pharmacological properties.[2] This guide focuses on the comprehensive spectroscopic characterization of a specific analogue, 6-Isobutyl-1H-indole-2-carboxylic acid, a molecule of interest for researchers in drug development. Understanding its spectroscopic signature is paramount for confirming its identity, purity, and behavior in biological systems.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both predicted spectroscopic data for 6-Isobutyl-1H-indole-2-carboxylic acid and the experimental protocols necessary to obtain such data. The methodologies and interpretations are grounded in established principles of spectroscopic analysis within the pharmaceutical industry.[3][4]

Molecular Structure and Predicted Spectroscopic Overview

Chemical Structure:

Caption: Molecular structure of 6-Isobutyl-1H-indole-2-carboxylic acid.

The following sections will detail the predicted spectroscopic data for this molecule, drawing parallels with the known data for the parent compound, indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool in drug discovery for verifying molecular structure and providing atomic-level insights.[5][6] For 6-Isobutyl-1H-indole-2-carboxylic acid, both ¹H and ¹³C NMR will provide a unique fingerprint.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the isobutyl group, and the acidic protons of the carboxylic acid and the indole N-H.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
COOH12.0 - 13.0broad singlet-The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding.[7]
NH11.5 - 12.0broad singlet-The indole N-H proton is also acidic and deshielded, typically appearing as a broad singlet.[8]
H-4~7.6d~8.0The H-4 proton is ortho to the electron-donating alkyl group at C-6, but its chemical shift is primarily influenced by its position on the benzene ring of the indole.
H-7~7.4d~8.0The H-7 proton is ortho to the C-7a bridgehead carbon.
H-3~7.1s-The H-3 proton of an indole-2-carboxylic acid typically appears as a singlet.[9]
H-5~7.0d~8.0The H-5 proton is ortho to the isobutyl group and will be slightly shielded.
Ar-CH₂~2.5d~7.0The methylene protons of the isobutyl group are adjacent to the aromatic ring and a chiral center, leading to a doublet.
CH(CH₃)₂~1.9m~7.0The methine proton of the isobutyl group will be a multiplet due to coupling with the adjacent methylene and methyl protons.
CH(CH ₃)₂~0.9d~7.0The two methyl groups of the isobutyl substituent are diastereotopic and will appear as a doublet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O160 - 165The carbonyl carbon of a carboxylic acid is significantly deshielded.[7]
C-6~140The carbon bearing the isobutyl group will be deshielded.
C-7a~137Bridgehead carbon adjacent to the nitrogen atom.
C-2~129Carbon bearing the carboxylic acid group.
C-3a~127Bridgehead carbon.
C-4~122Aromatic carbon.
C-5~120Aromatic carbon.
C-7~112Aromatic carbon.
C-3~108Aromatic carbon.
Ar-C H₂~39Methylene carbon of the isobutyl group.
C H(CH₃)₂~28Methine carbon of the isobutyl group.
CH(C H₃)₂~22Methyl carbons of the isobutyl group.
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 6-Isobutyl-1H-indole-2-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of exchangeable protons (COOH and NH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • To confirm the identity of the COOH and NH protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the acidic protons will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.

    • For further structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone of pharmaceutical analysis, providing precise molecular weight determination and structural information through fragmentation patterns.[10][11]

Predicted Mass Spectrum

For 6-Isobutyl-1H-indole-2-carboxylic acid (Molecular Formula: C₁₃H₁₅NO₂), the expected exact mass is 217.1103 g/mol .

Table of Predicted m/z values:

m/z (amu) Ion Predicted Fragmentation Pathway
217[M]⁺Molecular ion
200[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
172[M-COOH]⁺Decarboxylation, a common fragmentation for carboxylic acids.
156[M-C₄H₉]⁺Loss of the isobutyl radical.
143[M-C₄H₉-CHO]⁺Subsequent loss of a formyl radical from the indole ring.
115[C₈H₅N]⁺Fragmentation of the indole ring.

digraph "Mass_Spec_Fragmentation" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[M]⁺˙ (m/z 217)"]; M_OH [label="[M-OH]⁺ (m/z 200)"]; M_COOH [label="[M-COOH]⁺ (m/z 172)"]; M_isobutyl [label="[M-C₄H₉]⁺ (m/z 156)"];

M -> M_OH [label="-OH"]; M -> M_COOH [label="-COOH"]; M -> M_isobutyl [label="-C₄H₉"]; }

Caption: Predicted major fragmentation pathways for 6-Isobutyl-1H-indole-2-carboxylic acid.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.

Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a strong protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurement, which can confirm the elemental composition.[10]

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS). LC-MS is advantageous as it also provides purity information.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for definitive structural elucidation.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups.[12]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance Rationale
3300 - 2500O-H stretch (carboxylic acid)Very broadThe broadness is due to strong intermolecular hydrogen bonding.[12]
~3400N-H stretch (indole)Sharp to mediumThe indole N-H stretch is typically a sharper peak compared to the carboxylic acid O-H.[13]
~1700C=O stretch (carboxylic acid)Strong, sharpCharacteristic absorption for the carbonyl group in a carboxylic acid.[12]
~1600, ~1450C=C stretch (aromatic)Medium to strongAromatic ring stretching vibrations.
~1300C-O stretch and O-H bendMediumAssociated with the carboxylic acid group.
2960 - 2850C-H stretch (aliphatic)Medium to strongStretching vibrations of the isobutyl group.
Experimental Protocol for IR Spectroscopy

Objective: To confirm the presence of key functional groups.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample on the ATR crystal or insert the KBr pellet.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the indole ring.

Predicted UV-Vis Absorption

Indole and its derivatives typically exhibit two main absorption bands.[14]

Predicted λmax (nm) Solvent Electronic Transition Rationale
~220Methanol or Ethanolπ → πHigh-energy transition of the aromatic system.
~280-290Methanol or Ethanolπ → πLower-energy transition, characteristic of the indole chromophore. The isobutyl group, being an auxochrome, may cause a slight bathochromic (red) shift compared to the parent indole-2-carboxylic acid.
Experimental Protocol for UV-Vis Spectroscopy

Objective: To characterize the electronic absorption properties of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the most intense peak.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the spectrum of the sample solution over a range of approximately 200-400 nm.

Integrated Spectroscopic Analysis Workflow

The power of these techniques is maximized when they are used in a complementary fashion. The following workflow represents a best-practice approach in a drug development setting.

Spectroscopic_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Physicochemical Properties cluster_3 Purity Assessment MS Mass Spectrometry (Molecular Weight Confirmation) NMR_1H ¹H NMR MS->NMR_1H IR IR Spectroscopy (Functional Group ID) IR->NMR_1H NMR_13C ¹³C NMR NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D UV_Vis UV-Vis Spectroscopy (Electronic Properties & Quantification) NMR_2D->UV_Vis LC_MS LC-MS UV_Vis->LC_MS

Caption: An integrated workflow for the comprehensive spectroscopic analysis of a novel compound.

Conclusion

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Exploratory

Crystal structure of 6-Isobutyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Crystal Structure of 6-Isobutyl-1H-indole-2-carboxylic acid: A Predictive and Methodological Analysis Authored by: A Senior Application Scientist For distribution to: Researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 6-Isobutyl-1H-indole-2-carboxylic acid: A Predictive and Methodological Analysis

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Indole-2-carboxylic acid derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is of paramount importance as it governs key physicochemical properties such as solubility, stability, and bioavailability. This technical guide provides a comprehensive, predictive analysis and a detailed methodological workflow for the determination and understanding of the crystal structure of 6-Isobutyl-1H-indole-2-carboxylic acid, a compound of significant interest for which, to our knowledge, the crystal structure has not been publicly reported. Drawing upon established crystallographic data for analogous indole derivatives, we predict the likely structural features and intermolecular interactions that define the solid-state architecture of this molecule.[5][6][7][8] This document serves as a roadmap for researchers, outlining the necessary experimental and computational steps to elucidate and analyze its crystal structure, thereby facilitating its development for potential therapeutic applications.

Introduction: The Significance of Crystal Structure in Drug Development

The indole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating significant therapeutic potential.[1] 6-Isobutyl-1H-indole-2-carboxylic acid, the subject of this guide, belongs to this important class of compounds. The precise arrangement of atoms and molecules in a crystalline solid, its crystal structure, is a critical determinant of a drug candidate's performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in physical properties, impacting everything from manufacturing to clinical efficacy.[9][10] Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a fundamental requirement in modern drug development. This guide will delve into the predictive structural chemistry of 6-Isobutyl-1H-indole-2-carboxylic acid and provide a robust experimental framework for its crystallographic characterization.

Predicted Molecular and Crystal Structure

While the specific crystal structure of 6-Isobutyl-1H-indole-2-carboxylic acid is not yet publicly available, we can make informed predictions based on the extensive body of crystallographic data for related indole-2-carboxylic acid derivatives.[5][11][12]

Molecular Conformation

The molecule consists of a planar indole ring system, a carboxylic acid group at the 2-position, and an isobutyl group at the 6-position. The indole ring itself is an aromatic, 10-π electron system.[13] The carboxylic acid group is likely to be nearly coplanar with the indole ring to maximize conjugation. The isobutyl group, being aliphatic, will have rotational freedom around the C-C single bond connecting it to the indole ring.

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing of 6-Isobutyl-1H-indole-2-carboxylic acid is expected to be dominated by a network of hydrogen bonds. Based on studies of similar indole-2-carboxylic acids, the following interactions are predicted:[5][6][11][12]

  • Carboxylic Acid Dimerization: The most prominent and structurally defining interaction is anticipated to be the formation of centrosymmetric cyclic dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules.[5][9][10][12] This is a very common and stable motif for carboxylic acids in the solid state.[14]

  • N-H···O Hydrogen Bonds: The indole N-H group is a potent hydrogen bond donor. It is likely to form intermolecular N-H···O hydrogen bonds with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule, further stabilizing the crystal lattice.[5][11]

  • π-π Stacking: The planar indole rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.

  • Van der Waals Interactions: The non-polar isobutyl groups are expected to participate in weaker van der Waals interactions, influencing the overall packing efficiency.

Based on these interactions, a monoclinic or orthorhombic crystal system is plausible, as these are common for indole derivatives.[6][7]

Experimental and Analytical Workflow for Crystal Structure Determination

The following sections outline a detailed, field-proven workflow for determining the crystal structure of 6-Isobutyl-1H-indole-2-carboxylic acid.

Synthesis and Purification

A robust synthesis and purification protocol is the prerequisite for obtaining high-quality single crystals. A potential synthetic route could involve the Fischer indole synthesis or other established methods for creating substituted indoles, followed by carboxylation at the 2-position.[2][15][16] Purification to >99% purity, as confirmed by HPLC, NMR, and Mass Spectrometry, is critical.

Protocol 1: Synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid (Illustrative)
  • Reaction Setup: Combine the appropriate starting materials (e.g., a substituted phenylhydrazine and a keto-acid) in a suitable solvent.

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, and perform an appropriate workup, which may include extraction, washing, and drying of the organic phase.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 6-Isobutyl-1H-indole-2-carboxylic acid.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is necessary.

Protocol 2: Single Crystal Growth
  • Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine solubility.

  • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in clean vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Slowly cool a saturated solution from an elevated temperature to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the crystal structure.[17]

Protocol 3: SC-XRD Data Collection
  • Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[17]

  • Data Processing: The collected diffraction data is processed to yield a set of structure factors, which are then used for structure solution and refinement.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement
  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using least-squares methods to achieve the best possible fit between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[18][19][20]

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to the crystallographic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. The chemical shifts in the ¹³C NMR spectrum for the carboxyl carbon are expected between 165-185 ppm, and the acidic proton in the ¹H NMR spectrum should appear as a broad singlet around 12 ppm.[14][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ are characteristic of a hydrogen-bonded carboxylic acid dimer.[14][21] The N-H stretch of the indole ring is also expected.[11]

Data Presentation and Visualization

Tabulated Crystallographic Data

Upon successful structure determination, the key crystallographic data should be summarized in a table for clarity.

Parameter Predicted Value/Range
Chemical FormulaC₁₃H₁₅NO₂
Formula Weight217.26 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, Pna2₁
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)90
β (°)To be determined
γ (°)90
Volume (ų)To be determined
Z4
Density (calculated) (g/cm³)To be determined
R-factor< 0.05
Visualization of Key Structural Features

Visual representations are crucial for understanding the three-dimensional structure and intermolecular interactions.

Figure 1: Predicted molecular structure of 6-Isobutyl-1H-indole-2-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Compound Purification Purification (>99%) Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal DataCollection SC-XRD Data Collection SingleCrystal->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Figure 2: Experimental workflow for crystal structure determination.

hydrogen_bonding cluster_dimer1 Molecule A cluster_dimer2 Molecule B cluster_chain Indole1 Indole Ring C1 C=O OH1 O-H C2 C=O OH1->C2 O-H···O Indole2 Indole Ring OH2 O-H OH2->C1 O-H···O Indole3 Molecule C (Indole Ring) NH3 N-H NH3->C1 N-H···O

Figure 3: Predicted hydrogen bonding motifs: carboxylic acid dimer and N-H···O interactions.

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 6-Isobutyl-1H-indole-2-carboxylic acid. By leveraging the known structural chemistry of related indole derivatives, we have predicted the key intermolecular interactions that are likely to govern its solid-state architecture. The detailed experimental and analytical workflows presented herein offer a clear and actionable path for researchers to successfully elucidate the crystal structure of this and other novel indole-2-carboxylic acid derivatives. A definitive understanding of the crystal structure will be invaluable for the rational design and development of this compound as a potential therapeutic agent.

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Foundational

The Diverse Biological Activities of the Indole-2-Carboxylic Acid Scaffold: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide Executive Summary: The 1H-indole-2-carboxylic acid core represents a quintessential "privileged scaffold" in medicinal chemistry, a structural framework that is capable of providing ligands fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary: The 1H-indole-2-carboxylic acid core represents a quintessential "privileged scaffold" in medicinal chemistry, a structural framework that is capable of providing ligands for a diverse range of biological targets. Its unique electronic properties, structural rigidity, and capacity for hydrogen bonding and metal chelation make it a versatile starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the significant biological activities associated with this scaffold, delving into key mechanisms of action, validated experimental protocols, and critical structure-activity relationships (SAR) that drive potency and selectivity. We will explore its role in the development of agents targeting viral enzymes, inflammatory pathways, central nervous system receptors, and cancer-related targets, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Indole-2-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The indole-2-carboxylic acid moiety is more than a simple heterocyclic structure; its specific arrangement of atoms confers significant medicinal chemistry advantages. The indole ring system is a planar, aromatic structure that can participate in crucial π-π stacking interactions with aromatic residues in protein binding pockets.[1][2] Critically, the carboxylic acid group at the C2 position, in conjunction with the indole nitrogen, forms a powerful bidentate chelation motif. This ability to coordinate with divalent metal cations, such as Mg²⁺, is a cornerstone of its inhibitory activity against certain metalloenzymes.[1][3]

The scaffold also presents multiple vectors for chemical modification. The C3, C5, and C6 positions are particularly amenable to substitution, allowing for the fine-tuning of pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Caption: Core structure of 1H-indole-2-carboxylic acid with key modification sites.

Part 2: Key Therapeutic Targets and Mechanisms of Action

The versatility of the indole-2-carboxylic acid scaffold is best illustrated by the breadth of its biological targets.

Antiviral Activity: HIV-1 Integrase Inhibition

One of the most significant applications of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][3] HIV-1 integrase is a critical enzyme that catalyzes the insertion of viral DNA into the host genome, an essential step for viral replication.[3]

Mechanism: Indole-2-carboxylic acid derivatives function by targeting the enzyme's active site. The indole core and the C2 carboxyl group precisely position themselves to chelate the two Mg²⁺ ions required for the catalytic activity of the integrase.[1][3] This action effectively blocks the strand transfer step, halting the integration of viral DNA and disrupting the viral life cycle. Structural optimizations, such as introducing halogenated benzene rings at the C6 position and long branches at the C3 position, have been shown to markedly increase inhibitory potency by enhancing interactions with hydrophobic pockets and viral DNA.[2][3]

HIV_Mechanism Inhibitor Indole-2-Carboxylic Acid Derivative Integrase HIV-1 Integrase Active Site (with 2 Mg²⁺ ions) Inhibitor->Integrase Binds to Chelation Chelation of Mg²⁺ ions Integrase->Chelation Leads to Block Strand Transfer Blocked Chelation->Block Replication Viral Replication Halted Block->Replication

Caption: Mechanism of HIV-1 Integrase inhibition by indole-2-carboxylic acid derivatives.

Anti-inflammatory Activity: CysLT1 Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[4] They exert their effects by activating G protein-coupled receptors, primarily the CysLT1 receptor.

Mechanism: Specific derivatives of indole-2-carboxylic acid have been identified as highly potent and selective CysLT1 antagonists.[4] Structure-activity relationship studies reveal that three pharmacophores are necessary for this activity: the indole-2-carboxylic acid moiety, a specific hydrophobic group, and an α,β-unsaturated amide linker at the C3 position.[4] These antagonists competitively bind to the CysLT1 receptor, preventing its activation by endogenous CysLTs and thereby mitigating the inflammatory cascade. The carboxylic acid group at the C2 position is deemed essential for this activity.[4]

Neuroprotective Activity: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system. Its overactivation can lead to neurotoxic damage and is implicated in various neurodegenerative diseases.[5]

Mechanism: Certain indole-2-carboxylic acid derivatives act as potent antagonists at the strychnine-insensitive glycine binding site, which is an allosteric modulatory site on the NMDA receptor complex.[5] By binding to this site, they prevent the receptor from being fully activated by glutamate, thus antagonizing the effects of excitatory amino acids and offering a potential therapeutic avenue for treating neurotoxic damage.[5]

Anticancer Activity

The indole scaffold is prevalent in anticancer drug discovery. Indole-2-carboxamides, in particular, have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines, including pediatric glioblastoma and lung cancer.[6][7]

Mechanism: The mechanisms are varied and depend on the specific substitutions on the core scaffold. Some derivatives function as dual inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[8] Others exert their effects through modulation of the cannabinoid receptor 2 (CB2R), which has been implicated in the viability of certain cancer cells.[7] The anti-proliferative effect may also be linked to potent free radical scavenging and anti-angiogenic activities.[6]

Part 3: Synthesis and Experimental Validation Workflows

General Synthetic Strategies

The synthesis of diverse indole-2-carboxylic acid libraries typically begins with a commercially available indole-2-carboxylate ester. This starting material allows for the protection of the critical carboxylic acid moiety while modifications are made to other parts of the scaffold.

Synthesis_Workflow Start Indole-2-Carboxylate Ester Modification Substitution / Functionalization (e.g., C3 Acylation, C5 Halogenation) Start->Modification Reduction Reduction (if needed) (e.g., Ketone to Alkyl) Modification->Reduction Hydrolysis Ester Hydrolysis (e.g., NaOH or LiOH) Reduction->Hydrolysis Final Final 1H-Indole-2-Carboxylic Acid Derivative Hydrolysis->Final

Caption: Generalized synthetic workflow for indole-2-carboxylic acid derivatives.

Common synthetic steps include Friedel-Crafts acylation or Vilsmeier-Haack formylation at the C3 position, followed by reduction to install alkyl groups.[2][9][10] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, are employed to introduce aryl or amino substituents.[1][2] The final step is typically the saponification (hydrolysis) of the ester under basic conditions to yield the free carboxylic acid, which is often crucial for biological activity.[1][9]

Experimental Protocol: In Vitro HIV-1 Integrase Inhibition Assay

This protocol outlines a representative method for evaluating the inhibitory effect of synthesized compounds on the strand transfer activity of HIV-1 integrase.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA (vDNA) substrate (oligonucleotide)

  • Target DNA (tDNA) substrate (oligonucleotide)

  • Assay Buffer (containing MnCl₂ or MgCl₂, DTT, and buffer salts)

  • Test Compounds dissolved in DMSO

  • Control Inhibitor (e.g., Raltegravir)

  • 384-well assay plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into the assay plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Enzyme-DNA Incubation: Prepare a master mix of HIV-1 integrase enzyme and the donor DNA substrate in assay buffer. Dispense this mix into all wells of the plate.

  • Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the target DNA substrate in assay buffer and add it to all wells to initiate the strand transfer reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection: Stop the reaction and measure the signal according to the kit manufacturer's instructions (e.g., fluorescence resonance energy transfer - FRET, or ELISA-based detection).

  • Data Analysis: Convert the raw signal data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[6]

Objective: To determine the IC₅₀ of test compounds on the proliferation of a specific cell line (e.g., A549 lung cancer cells).[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting viability against compound concentration.

Part 4: Data Summary and Structure-Activity Relationships (SAR)

The extensive research into this scaffold has yielded critical insights into the relationship between chemical structure and biological activity.

Table 1: Selected Biological Activities of Indole-2-Carboxylic Acid Derivatives

Derivative Class/ExampleTargetPotency (IC₅₀)Key Structural FeaturesReference
C3, C6-SubstitutedHIV-1 Integrase0.13 µMC3 long branch, C6-halogenated benzene[3]
Compound 17a HIV-1 Integrase3.11 µMC6 halogenated benzene ring[1][2]
Compound 17k CysLT1 Receptor0.0059 µMC3 α,β-unsaturated amide linker[4]
(E)-3-[2-(phenylcarbamoyl)ethenyl]-4,6-dichloroindole-2-carboxylic acidNMDA ReceptorPotent AntagonistC3 ethenyl-phenylcarbamoyl, C4,C6-dichloro[5]
N-(homopiperonyl)-indoleamide 8f DAOY Medulloblastoma Cells3.65 µM (viability)N-homopiperonyl group on C2-amide[7]

Key SAR Insights:

  • The C2-Carboxylic Acid is Paramount: For many targets, including CysLT1 and HIV-1 integrase, the free carboxylic acid at the C2 position is essential for activity. Esterification of this group often leads to a significant loss of potency.[1][4]

  • C3 Substitutions Drive Potency and Selectivity: The C3 position is a critical handle for optimization. Introducing long-chain branches can enhance binding in hydrophobic pockets of enzymes like HIV-1 integrase.[3]

  • Aromatic Ring Substitutions Modulate Activity: The placement of electron-withdrawing groups, such as halogens (Cl, F), on the benzene portion of the indole ring (e.g., C5 or C6) frequently improves activity against targets like HIV-1 integrase and in anticancer applications.[3][9]

  • The Amide Linker is a Key Element: Converting the C2-carboxylic acid to a carboxamide opens up new avenues for targeting different receptors, such as cannabinoid receptors and various cancer-related targets, where the N-substituent plays a vital role in defining activity.[7][9]

Conclusion

The 1H-indole-2-carboxylic acid scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its proven success in generating potent and selective modulators for a wide array of biological targets, from viral enzymes to GPCRs and kinases, underscores its remarkable versatility. The deep well of synthetic knowledge and the clear structure-activity relationships that have been established provide a robust platform for future drug discovery efforts. For researchers and drug development professionals, this scaffold remains a highly attractive and fruitful starting point for designing the next generation of innovative therapeutics.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Available at: [Link]

  • Indole-2-carboxylic acid derivatives. (1993). Google Patents.
  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PubMed Central. Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI. Available at: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES. Available at: [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2012). European Journal of Chemistry. Available at: [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2020). PubMed Central. Available at: [Link]

  • 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. (2025). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. Available at: [Link]

  • A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. (2006). ResearchGate. Available at: [Link]

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. (2005). ResearchGate. Available at: [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor. (2014). MOST Wiedzy. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2016). PubMed Central. Available at: [Link]

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Exploratory

Discovery and Isolation of Indole Compounds: From Natural Origins to Purified Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The indole ring system, a fusion of benzene and pyrrole, represents one of nature's most privileged structural motifs....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indole ring system, a fusion of benzene and pyrrole, represents one of nature's most privileged structural motifs. Its presence is foundational to a vast array of biologically active molecules, including essential amino acids, neurotransmitters, and potent pharmaceuticals. This guide provides a comprehensive technical overview of the historical discovery, natural occurrence, and core methodologies for the isolation and purification of indole-containing compounds. We delve into the causality behind experimental choices in extraction and chromatography, present validated protocols, and offer a forward-looking perspective on the enduring importance of this remarkable scaffold in modern drug discovery and development.

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is an aromatic heterocyclic organic compound with the formula C₈H₇N.[1] This deceptively simple bicyclic structure is a cornerstone of medicinal chemistry and chemical biology, serving as the core scaffold for a multitude of natural products and synthetic drugs.[2][3] Its unique electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, making it a frequent component in molecules designed to treat a wide range of conditions, from cancer to neurological disorders.[2][4]

The journey of indole from a foul-smelling component of coal tar to a celebrated building block in life-saving medicines is a story of scientific inquiry spanning over 150 years.[2][5] Understanding the principles of its discovery and isolation is fundamental for researchers seeking to tap into the rich chemical diversity of indole alkaloids and their derivatives for next-generation therapeutics.[6]

A Historical Perspective: Unraveling the Indole Core

The history of indole is inextricably linked to the study of the ancient dye, indigo.[5][7] For millennia, the vibrant blue pigment extracted from plants of the Indigofera genus was a symbol of royalty and power.[8][9] However, the chemical structure responsible for this color remained a mystery until the 19th century.

  • 1866: The First Isolation. The path to indole began with the degradation of indigo. German chemist Adolf von Baeyer, in his extensive work on the dye, successfully reduced oxindole using zinc dust to obtain the parent heterocycle, which he named indole—a portmanteau of indigo and oleum (oil), as it was first isolated by treating indigo dye with oleum.[2][5]

  • 1883: A Foundational Synthesis. Emil Fischer developed the Fischer indole synthesis, a versatile and still widely used method for creating the indole ring from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][5] This breakthrough provided widespread access to substituted indoles, fueling further research.

  • 1901: Discovery in a Biological Context. The biological significance of the indole scaffold was cemented when Sir Frederick Hopkins first reported the isolation of the essential amino acid tryptophan from the hydrolysis of casein, a milk protein.[10][11][12] It was later understood that the indole ring is the characteristic feature of tryptophan.

  • 1920s-1930s: Hormonal Roles Emerge. The discovery of auxins, a class of plant hormones that regulate growth, marked another milestone. In the 1920s, Frits Warmolt Went described their function, and Kenneth V. Thimann later isolated and identified the primary auxin as indole-3-acetic acid (IAA).[13][14] This discovery highlighted the crucial role of indole compounds in developmental biology.

Natural Occurrence and Biological Roles

Indole and its derivatives are ubiquitous in nature, produced by a vast range of organisms from bacteria to plants and animals.[1][6]

  • In Plants: Plants are a prolific source of indole compounds.[4]

    • Phytohormones: Indole-3-acetic acid (IAA) is the most common and potent native auxin, essential for processes like cell elongation, root development, and fruit ripening.[4][13]

    • Cruciferous Vegetables: Vegetables like broccoli, cabbage, and kale are rich in indole-3-carbinol, a compound derived from the breakdown of glucosinolates, which is studied for its potential health benefits.[15][16]

    • Alkaloids: A massive class of over 4,100 known indole alkaloids exists, many with potent pharmacological activities.[6] Notable examples include the anti-cancer agents vincristine and vinblastine from the Madagascar periwinkle (Catharanthus roseus).[4]

  • In Animals and Humans: The indole nucleus is central to mammalian physiology.

    • Tryptophan: As an essential amino acid, tryptophan must be obtained from the diet and is the metabolic precursor to several vital molecules.[10]

    • Neurotransmitters: Tryptophan is the biosynthetic precursor for the neurotransmitter serotonin, which regulates mood, sleep, and appetite.[5]

    • Hormones: Serotonin, in turn, is a precursor to the hormone melatonin, which governs circadian rhythms.[5]

    • Gut Microbiome: Intestinal bacteria metabolize dietary tryptophan to produce indole, which plays a role in gut health and immune response.[1][2]

  • In Microorganisms and Marine Life: Fungi, bacteria, and marine organisms like sponges and tunicates are also rich sources of novel indole alkaloids, many of which exhibit unique structural features and potent bioactivities, making them attractive leads for drug discovery.[6]

Principles and Methodologies for Isolation from Natural Sources

The isolation of indole compounds from a complex natural matrix is a multi-step process that relies on the principles of solubility, polarity, and differential affinity. The choice of methodology is dictated by the stability of the target compound and the nature of the starting material.

Sample Preparation and Pre-extraction

The initial step is critical for maximizing yield and minimizing degradation. Plant materials are typically dried and ground to a fine powder to increase the surface area for solvent penetration. For cellular material, freezing (e.g., with dry ice) followed by crushing can be an effective method for cell lysis without the need for heating, which can degrade sensitive compounds like auxins.[17]

Extraction Techniques

The goal of extraction is to selectively dissolve the target compounds from the solid matrix into a liquid solvent.

  • Solvent Selection: The choice of solvent is paramount. Organic solvents like ethanol, methanol, ethyl acetate, or dichloromethane are commonly used to extract indole alkaloids.[6] The selection is based on the polarity of the target indole. For example, auxin was traditionally extracted using diethyl ether.[17][18]

  • Maceration & Soxhlet: Simple maceration (soaking the material in a solvent) is common. For more efficient extraction, a Soxhlet apparatus can be used, which continuously percolates fresh, hot solvent over the sample. However, this method is unsuitable for thermolabile compounds.

  • Acid-Base Extraction: For indole alkaloids, which are often basic, acid-base extraction is a powerful purification technique. The crude extract can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic alkaloids will be protonated and move into the aqueous layer, leaving neutral and acidic impurities behind in the organic layer. The pH of the aqueous layer can then be raised to deprotonate the alkaloids, which can be re-extracted into an organic solvent.

Chromatographic Purification

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Column Chromatography: This is the workhorse technique for initial, large-scale purification. A glass column is packed with a stationary phase, typically silica gel (for normal-phase) or C18-bonded silica (for reversed-phase). The concentrated crude extract is loaded onto the top, and a solvent (or solvent gradient) is passed through the column, eluting compounds at different rates based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): For final purification and analysis, HPLC offers superior resolution. It operates on the same principles as column chromatography but uses much smaller stationary phase particles and high pressure, resulting in faster and more efficient separations. Reversed-phase HPLC is particularly common for purifying indole derivatives.

Crystallization

Crystallization is often the final step to obtain a highly pure solid compound. The purified indole compound is dissolved in a minimal amount of a hot solvent in which it has high solubility. The solution is then allowed to cool slowly. As the solubility decreases, the compound will crystallize out, leaving impurities behind in the solvent.

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification cluster_final Final Product NaturalSource Natural Source (e.g., Plant Material) Preparation Drying, Grinding, or Freezing NaturalSource->Preparation SolventExtraction Solvent Extraction (e.g., Maceration, Soxhlet) Preparation->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration Crude Extract ColumnChromatography Column Chromatography (e.g., Silica Gel) Concentration->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection HPLC HPLC Purification FractionCollection->HPLC Semi-pure Fractions Isolation Isolation & Evaporation HPLC->Isolation Crystallization Crystallization Isolation->Crystallization Pure Compound Characterization Structural Characterization (NMR, MS, IR) Crystallization->Characterization Pure Crystals

Caption: General workflow for the isolation of indole compounds from natural sources.

Case Study: Isolation of Tryptophan

The isolation of tryptophan from protein hydrolysates exemplifies the application of these principles. While early methods relied on precipitation with mercury salts, modern approaches utilize more efficient techniques.[19]

Protocol: Isolation of Tryptophan via Ion-Exchange Chromatography

This protocol is a conceptual representation based on established methods.[19]

  • Protein Hydrolysis: Start with a protein source rich in tryptophan, such as casein.[10] Hydrolyze the protein into its constituent amino acids using a strong base (e.g., NaOH) or enzymatic digestion.

  • Initial Cleanup: Neutralize the hydrolysate and filter it to remove any insoluble material. The resulting solution is a complex mixture of various amino acids.

  • Cation-Exchange Chromatography:

    • Loading: Pass the amino acid mixture through a column packed with a strongly acidic cation-exchange resin. At a neutral or slightly acidic pH, most amino acids, including tryptophan, will be protonated and bind to the negatively charged resin.

    • Elution of Other Amino Acids: Elute the column with an aqueous salt solution (e.g., 0.2 M NaCl).[19] The salt cations compete with the protonated amino acids for binding sites on the resin, causing most amino acids to be washed off the column. Tryptophan, due to the aromaticity of its indole side chain, often exhibits stronger non-polar interactions with the resin matrix and is retained more strongly than many other amino acids.

    • Elution of Tryptophan: After washing away the other amino acids, elute the tryptophan from the column using a dilute basic solution (e.g., dilute ammonia).[19] The increase in pH deprotonates the amino group of tryptophan, neutralizing its charge and releasing it from the resin.

  • Concentration and Crystallization:

    • Collect the tryptophan-containing fractions.

    • Concentrate the solution under reduced pressure using a rotary evaporator.[19]

    • As the solution becomes supersaturated, tryptophan crystals will begin to form. Cooling the solution can enhance crystallization.

    • The crystals can be further purified by recrystallization from a hot 50% ethanol solution.[19]

  • Verification: Confirm the identity and purity of the isolated tryptophan using spectroscopic methods (NMR, MS) and by comparing its melting point to literature values.

Characterization of the Indole Scaffold

Once an indole compound is isolated, its chemical structure must be unequivocally determined. A combination of modern spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the specific substitution pattern on the indole ring.

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its structural components.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For indoles, a characteristic N-H stretching vibration is typically observed around 3400 cm⁻¹.

Conclusion: The Future of Indole Discovery

The journey to discover and isolate indole compounds, from Baeyer's foundational work on indigo to the modern pursuit of novel alkaloids from exotic natural sources, highlights a central theme in chemical science: nature remains the ultimate chemist. The indole scaffold continues to provide inspiration and starting points for the development of new medicines and research tools. As analytical techniques become more sensitive and separation technologies more powerful, scientists are now able to isolate and characterize indole compounds present in minute quantities, promising a continued pipeline of novel structures with potent biological activities. The principles of extraction and purification, refined over a century of research, remain the essential skills for unlocking this vast molecular library.

G Phenylhydrazine Phenylhydrazine AcidCatalyst Acid Catalyst (H⁺) Phenylhydrazine->AcidCatalyst Ketone Aldehyde or Ketone (e.g., Pyruvic Acid) Ketone->AcidCatalyst Intermediate Phenylhydrazone (Intermediate) AcidCatalyst->Intermediate Rearrangement {[3,3]-Sigmatropic Rearrangement} Intermediate->Rearrangement IndoleCore Indole Ring (Substituted) Rearrangement->IndoleCore

Caption: The Fischer Indole Synthesis, a classic method for forming the indole core.

References

  • Creative Proteomics. Indole: Chemical Properties, Synthesis, Applications, and Analysis.

  • Wikipedia. Indole.

  • biocrates life sciences gmbh. (2022, March 8). Indole - Metabolite of the month.

  • Wikipedia. Tryptophan.

  • Grecian Needle. The Discovery of the Indigo Plant and Dye.

  • EBSCO. Hopkins Announces the Discovery of Tryptophan | History | Research Starters.

  • Google Patents. Method for isolating tryptophan. US3450712A.

  • EBSCO. Indoles | Health and Medicine | Research Starters.

  • Wikipedia. Auxin.

  • Hubite. (n.d.). Indigo: from plant to iconic denim dye—history, cultivation, and extraction of the deepest color.

  • Natural Resources for Human Health. (2024, June 23). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.

  • Wong, S. S. (2025, April 30). Indigo magic: a brief history of the blue drama in our jeans.

  • University of Glasgow. (2025, September 29). Earliest archaeological evidence of blue indigo dye found.

  • BYJU'S. (2019, August 27). Physical and chemical properties of Tryptophan.

  • Winsor & Newton. Colour story: Indigo.

  • Fontana, A., & Veronese, F. M. (1976). Selective isolation of tryptophan-containing peptides by hydrophobicity modulation. Analytical Biochemistry, 76(1), 1-8.

  • Rupa Health. (2024, March 22). The Top Foods Containing Indoles: A Guide to Their Health Benefits.

  • van Overbeek, J., & Bonner, J. (1938). A Rapid Extraction Method for Free Auxin and Its Application in Geotropic Reactions of Bean Seedlings and Sugar-Cane Nodes. Botanical Gazette, 106(4), 421-437.

  • Kumar, P., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 10, 987599.

  • Al-Harrasi, A., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(19), 6636.

  • van Overbeek, J. (1938). A Simplified Method for Auxin Extraction. Proceedings of the National Academy of Sciences, 24(1), 42-46.

  • World Scientific Publishing. Discovery of Auxin | Discoveries in Plant Biology.

  • Britannica. Indole.

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Foundational

Precision Engineering of the Indole Scaffold: A Technical Guide to the Fischer Indole Synthesis

Executive Summary The indole moiety is arguably the most privileged heterocycle in drug discovery, serving as the structural backbone for over 3,000 naturally occurring alkaloids and blockbuster pharmaceuticals like Suma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole moiety is arguably the most privileged heterocycle in drug discovery, serving as the structural backbone for over 3,000 naturally occurring alkaloids and blockbuster pharmaceuticals like Sumatriptan and Indomethacin .[1] While modern metal-catalyzed annulations (e.g., Larock, Buchwald) offer utility, the Fischer Indole Synthesis (FIS) remains the industrial and academic standard for scalability, cost-efficiency, and atom economy.

This technical guide moves beyond basic textbook definitions to provide researchers with a rigorous, mechanism-driven framework for synthesizing substituted indoles. It focuses on overcoming the reaction's primary challenges: regiocontrol in unsymmetrical ketones and mitigation of polymerization side-reactions .

Part 1: Mechanistic Architecture & The "Ene-Hydrazine" Bottleneck

To master the FIS, one must control the rate-determining event: the [3,3]-sigmatropic rearrangement. The reaction does not proceed directly from the hydrazone but requires tautomerization to the ene-hydrazine species.

The Mechanistic Cascade
  • Condensation: Arylhydrazine reacts with the ketone/aldehyde to form a hydrazone.[2][3]

  • Tautomerization (Critical): Protonation facilitates the conversion of the hydrazone (imine) to the ene-hydrazine (enamine). This is the regioselectivity bifurcation point.

  • [3,3]-Sigmatropic Shift: The N-N bond breaks while a new C-C bond forms, destroying aromaticity temporarily.

  • Re-aromatization & Cyclization: Rapid proton transfer and nucleophilic attack close the pyrrole ring, expelling ammonia.

Visualization: The Fischer Indole Pathway

FischerMechanism Start Arylhydrazine + Ketone Hydrazone Arylhydrazone Start->Hydrazone Acid Cat. -H2O EneHydrazine Ene-Hydrazine (Reactive Species) Hydrazone->EneHydrazine Tautomerization (Regio-determining) SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Heat Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Indole Substituted Indole Diimine->Indole Cyclization -NH3 Ammonia NH3 (Byproduct) Diimine->Ammonia

Caption: The critical pathway from condensation to the irreversible [3,3]-sigmatropic shift. Tautomerization dictates the final substitution pattern.

Part 2: Strategic Regiocontrol

When reacting unsymmetrical ketones (e.g., 2-butanone), two distinct ene-hydrazines can form, leading to different indole isomers. Control is achieved through catalyst and solvent selection.[3]

The Kinetic vs. Thermodynamic Rule
  • Kinetic Control (Less Substituted Indole): Favored by weak acids in non-polar solvents. The proton removes the most accessible hydrogen (least sterically hindered).

  • Thermodynamic Control (More Substituted Indole): Favored by strong acids (e.g., Polyphosphoric acid) and high temperatures. This leads to the more stable, highly substituted alkene intermediate (Zaitsev-like product).

Regioselectivity Decision Matrix
Ketone TypePreferred CatalystConditionsMajor ProductMechanism
Methyl Ketone (R-C(=O)-CH3)Polyphosphoric Acid (PPA)>100°C2-Substituted Indole Thermodynamic stability of the conjugated ene-hydrazine.
Unsymmetrical Ketone (R-CH2-C(=O)-CH2-R')P2O5 / MsOH (Eaton's Reagent)Room Temp3-Unsubstituted Indole Steric bulk directs protonation to the methyl group.
Cyclic Ketone (e.g., 2-methylcyclohexanone)H2SO4 / AcOHReflux3H-Indole (Indolenine) Formation of the quaternary carbon center at C3.

Part 3: Catalyst Selection & Optimization

The choice of acid catalyst dictates yield and purity. While traditional mineral acids are cheap, they often cause "tarring" (polymerization).

Comparative Analysis of Catalytic Systems
Catalyst SystemAcid TypeProsConsBest For
ZnCl2 (anhydrous) Lewis AcidModerate conditions; good for sensitive functional groups.Requires high loading (often >1 equiv); difficult workup.Alkyl-substituted indoles.[1][4][5]
Polyphosphoric Acid (PPA) Brønsted AcidActs as both solvent and catalyst; drives reaction to completion.Highly viscous; difficult to stir; harsh exotherm upon quenching.Scale-up of robust substrates (e.g., 2-phenylindole).
H2SO4 in AcOH Brønsted AcidHomogeneous; easy to handle.Promotes sulfonation side reactions; lower yields for electron-rich rings.Simple substrates.[1]
Zeolites / Clays Solid AcidGreen chemistry ; recyclable; shape-selective.Mass transfer limitations; slower kinetics.High-value, sensitive pharmaceutical intermediates.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" PPA Method (Thermodynamic Control)

Best for synthesizing 2-arylindoles or robust alkylindoles.

Reagents:

  • Acetophenone (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10-15 g per g of reactant)

Workflow:

  • Pre-complexation: In a round-bottom flask, add PPA and heat to 50°C to lower viscosity.

  • Addition: Premix acetophenone and phenylhydrazine. Add this mixture dropwise to the PPA. Caution: Exothermic.

  • Cyclization: Heat the mixture to 100–120°C for 1–2 hours. Monitor by TLC (disappearance of hydrazone).

  • Quench: Cool to 60°C. Pour the dark syrup slowly onto crushed ice/water with vigorous stirring. The product should precipitate as a solid.[6]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (70:30).

Protocol B: Mild Lewis Acid Method (Kinetic/Sensitive Substrates)

Best for substrates with acid-sensitive groups (e.g., esters, amides).

Reagents:

  • Ketone (1.0 equiv)

  • Arylhydrazine Hydrochloride (1.0 equiv)

  • ZnCl2 (anhydrous, 1.2 equiv)

  • Solvent: Glacial Acetic Acid or Toluene

Workflow:

  • Mix reactants and ZnCl2 in acetic acid.

  • Reflux at 80–90°C for 3–4 hours.

  • Cool to room temperature.

  • Pour into water and extract with Ethyl Acetate.

  • Wash organic layer with NaHCO3 (sat.) to remove acid traces.

  • Dry over MgSO4 and concentrate. Purify via column chromatography (Hexane/EtOAc).

Visualization: Experimental Decision Tree

ExperimentalWorkflow Input Target Indole Structure Decision1 Is the Ketone Symmetrical? Input->Decision1 SymPath Symmetrical (e.g., Cyclohexanone) Decision1->SymPath Yes UnsymPath Unsymmetrical (e.g., 2-Butanone) Decision1->UnsymPath No RouteC Standard Protocol Reflux in AcOH SymPath->RouteC Decision2 Desired Regioisomer? UnsymPath->Decision2 RouteA 2-Substituted (Thermodynamic) Use PPA or H2SO4 High Temp (>100°C) Decision2->RouteA Most Substituted RouteB 3-Substituted (Kinetic) Use HCl/EtOH or ZnCl2 Low Temp (<80°C) Decision2->RouteB Least Substituted

Caption: Decision logic for selecting reaction conditions based on substrate symmetry and desired regiochemistry.

Part 5: Troubleshooting & Optimization

1. The "Black Tar" Problem:

  • Cause: Polymerization of the indole product or oxidation of the hydrazine.

  • Solution: Perform the reaction under Nitrogen/Argon atmosphere. Add sodium bisulfite (NaHSO3) during the workup to reduce oxidized byproducts.

2. Low Yield with Electron-Withdrawing Groups (EWGs):

  • Cause: EWGs on the hydrazine ring deactivate the nucleophilic attack required for the [3,3]-shift.

  • Solution: Switch to microwave irradiation . The rapid heating can overcome the activation energy barrier that conventional heating cannot, often boosting yields from <20% to >70%.

3. Incomplete Cyclization:

  • Cause: Isolation of the hydrazone intermediate rather than the indole.

  • Solution: Ensure the reaction reaches the necessary activation temperature. If using ZnCl2, ensure it is anhydrous (water inhibits the Lewis acidity).

References

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanism and Recent Literature. Retrieved from [Link]

  • Robinson, B. The Fischer Indole Synthesis.[1][2] Chemical Reviews, 1963, 63 (4), pp 373–401. (Classic Review).

  • Gribble, G. W. Indole Ring Synthesis: From Natural Products to Drug Discovery.[7] ResearchGate.[8] Retrieved from [Link]

Sources

Exploratory

The Synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Isobutyl-1H-indole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isobutyl-1H-indole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The efficient synthesis of this molecule is therefore of significant interest to the drug development community. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 6-Isobutyl-1H-indole-2-carboxylic acid, with a focus on the selection and preparation of the requisite starting materials. We will explore the Fischer, Reissert, and Leimgruber-Batcho indole syntheses, offering a comparative analysis of their respective advantages and disadvantages. Detailed experimental protocols, mechanistic insights, and strategies for the synthesis of key precursors are provided to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

Introduction: Strategic Approaches to the 6-Isobutyl-1H-indole-2-carboxylic acid Scaffold

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, with numerous named reactions developed to construct this important ring system. For the specific target of 6-Isobutyl-1H-indole-2-carboxylic acid, three classical and highly adaptable methods stand out: the Fischer, Reissert, and Leimgruber-Batcho indole syntheses. The choice of synthetic route is often dictated by the availability and cost of the starting materials, desired scale of the reaction, and tolerance to various functional groups. This guide will dissect each of these pathways, providing a rationale for their application in the synthesis of our target molecule.

The Fischer Indole Synthesis: A Classic Route from Hydrazines

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2] For the synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid, the key starting materials are (4-isobutylphenyl)hydrazine and pyruvic acid.[3]

Synthesis of the Key Starting Material: (4-Isobutylphenyl)hydrazine

The critical precursor for the Fischer synthesis is the appropriately substituted phenylhydrazine. This can be prepared from the corresponding aniline, 4-isobutylaniline, through a two-step diazotization and reduction sequence.

Step 1: Diazotization of 4-Isobutylaniline

4-isobutylaniline is treated with a cold, acidic solution of sodium nitrite to form the diazonium salt.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite or stannous chloride in concentrated hydrochloric acid.

Experimental Protocol 1: Synthesis of (4-isobutylphenyl)hydrazine hydrochloride

  • Diazotization: Dissolve 4-isobutylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.

  • Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The (4-isobutylphenyl)hydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

The Fischer Indole Synthesis Reaction

With the (4-isobutylphenyl)hydrazine in hand, the Fischer indole synthesis can proceed by reaction with pyruvic acid. The reaction is typically carried out in a one-pot fashion where the hydrazone is formed in situ and then cyclized under acidic conditions.

Experimental Protocol 2: Fischer Indole Synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid

  • Hydrazone Formation: Suspend (4-isobutylphenyl)hydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: Heat the mixture to reflux. A variety of Brønsted or Lewis acids can be used as catalysts, including sulfuric acid, polyphosphoric acid, or zinc chloride.[1] Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into ice water. The crude 6-Isobutyl-1H-indole-2-carboxylic acid will precipitate. Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]

Causality and Insights

The Fischer indole synthesis is a robust and well-established method. The acidic conditions facilitate both the formation of the hydrazone and the subsequent[5][5]-sigmatropic rearrangement that is the key step in the cyclization.[1] The choice of acid catalyst can influence the reaction rate and yield, with stronger acids generally leading to faster reactions. However, care must be taken to avoid side reactions, such as sulfonation of the aromatic ring when using sulfuric acid.

The Reissert Indole Synthesis: A Pathway from Nitroarenes

The Reissert indole synthesis provides an alternative route to indole-2-carboxylic acids, starting from an o-nitrotoluene derivative and diethyl oxalate.[6] For our target molecule, the key starting material is 1-isobutyl-2-methyl-4-nitrobenzene.

Synthesis of the Key Starting Material: 1-Isobutyl-2-methyl-4-nitrobenzene

This starting material can be prepared from o-xylene in a two-step process involving bromination followed by nitration and a subsequent Suzuki or similar cross-coupling reaction. A more direct, but potentially less regioselective, approach is the direct nitration of 4-isobutyl-o-xylene.

Route A: Bromination, Nitration, and Cross-Coupling

  • Bromination of o-xylene: o-xylene can be brominated to yield 4-bromo-o-xylene.[7]

  • Nitration of 4-bromo-o-xylene: The resulting 4-bromo-o-xylene can then be nitrated to introduce a nitro group.

  • Cross-Coupling: The isobutyl group can be introduced via a cross-coupling reaction, for example, a Suzuki coupling with isobutylboronic acid.

Route B: Nitration of 4-isobutyl-o-xylene

A more direct approach involves the nitration of commercially available or synthesized 4-isobutyl-o-xylene. However, this reaction may yield a mixture of isomers, requiring careful separation. The nitration of o-xylene itself typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.[8] The presence of the isobutyl group will further influence the regioselectivity of the nitration.

Experimental Protocol 3: Reissert Synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid

  • Condensation: To a solution of potassium ethoxide (2 equivalents) in absolute ethanol, add a mixture of 1-isobutyl-2-methyl-4-nitrobenzene (1 equivalent) and diethyl oxalate (1.2 equivalents) dropwise at a temperature of 10-15 °C. Stir the mixture for several hours at room temperature. The potassium salt of ethyl (4-isobutyl-2-nitrophenyl)pyruvate will precipitate.[9]

  • Reductive Cyclization: Suspend the isolated potassium salt in a mixture of acetic acid and water. Add a reducing agent, such as zinc dust or iron powder, portion-wise while monitoring the reaction temperature.[6][10]

  • Hydrolysis and Isolation: After the reduction is complete, the resulting ethyl 6-isobutyl-1H-indole-2-carboxylate can be hydrolyzed to the carboxylic acid by heating with aqueous sodium hydroxide. Acidification of the reaction mixture will precipitate the crude 6-Isobutyl-1H-indole-2-carboxylic acid, which can be purified by recrystallization.[4]

Causality and Insights

The Reissert synthesis is particularly advantageous as it directly yields the desired indole-2-carboxylic acid. The initial Claisen condensation between the o-nitrotoluene and diethyl oxalate is a key carbon-carbon bond-forming step. The subsequent reductive cyclization is a robust transformation that can be achieved with a variety of reducing agents. The choice of base for the initial condensation is critical, with potassium ethoxide often giving better results than sodium ethoxide.[6]

The Leimgruber-Batcho Indole Synthesis: A Modern and Efficient Approach

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step method for preparing indoles from o-nitrotoluenes.[11] This route is particularly popular in the pharmaceutical industry due to its high yields and mild reaction conditions.[12] For our target, the synthesis would begin with 4-isobutyl-1-methyl-2-nitrobenzene.

Synthesis of the Key Starting Material: 4-Isobutyl-1-methyl-2-nitrobenzene

Similar to the Reissert synthesis, the starting material can be prepared via nitration of the corresponding xylene derivative. In this case, nitration of 4-isobutyl-o-xylene would be a plausible route, though regioselectivity could be a concern.[13]

The Leimgruber-Batcho Reaction and Subsequent Carboxylation

The Leimgruber-Batcho synthesis first involves the formation of an enamine, which is then reductively cyclized to the indole. This method typically produces an indole that is unsubstituted at the 2- and 3-positions. Therefore, a subsequent carboxylation step is required to obtain the final product.

Experimental Protocol 4: Leimgruber-Batcho Synthesis of 6-Isobutyl-1H-indole

  • Enamine Formation: Heat a mixture of 4-isobutyl-1-methyl-2-nitrobenzene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents), and a catalytic amount of a secondary amine like pyrrolidine or piperidine in a high-boiling solvent such as DMF.[11]

  • Reductive Cyclization: After the formation of the enamine is complete (as monitored by TLC), the reaction mixture is subjected to reductive cyclization. Common reducing agents include palladium on carbon with hydrogen gas, or Raney nickel with hydrazine.[11][14]

  • Isolation: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude 6-isobutyl-1H-indole can be purified by column chromatography.

Experimental Protocol 5: C2-Carboxylation of 6-Isobutyl-1H-indole

  • Deprotonation: Dissolve the 6-isobutyl-1H-indole (1 equivalent) in a suitable aprotic solvent like THF or diethyl ether. Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium or a Grignard reagent to deprotonate the indole at the C2 position.

  • Carboxylation: Bubble carbon dioxide gas through the solution or add solid carbon dioxide (dry ice).

  • Work-up: Quench the reaction with an aqueous acid solution (e.g., 1M HCl). Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 6-Isobutyl-1H-indole-2-carboxylic acid. Purification can be achieved by recrystallization.[5][15]

Causality and Insights

The Leimgruber-Batcho synthesis offers the advantage of producing indoles that are unsubstituted at the C2 and C3 positions, which can be beneficial for further functionalization. The initial enamine formation is driven by the acidity of the methyl protons ortho to the nitro group. The subsequent reductive cyclization is a high-yielding process. The final C2-carboxylation step relies on the acidic nature of the C2-proton of the indole ring, allowing for deprotonation with a strong base and subsequent reaction with an electrophile like carbon dioxide.

Comparative Analysis of Synthetic Routes

FeatureFischer Indole SynthesisReissert Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials (4-isobutylphenyl)hydrazine, Pyruvic acid1-Isobutyl-2-methyl-4-nitrobenzene, Diethyl oxalate4-Isobutyl-1-methyl-2-nitrobenzene, DMFDMA
Key Transformations Acid-catalyzed cyclization of a hydrazoneCondensation and reductive cyclizationEnamine formation, reductive cyclization, and C2-carboxylation
Directness to Product Direct to indole-2-carboxylic acidDirect to indole-2-carboxylic acidRequires a separate C2-carboxylation step
Potential Yields Moderate to goodGood to excellentGenerally high
Reaction Conditions Often requires strong acids and elevated temperaturesStepwise, with the final step often requiring heatingGenerally milder conditions for cyclization
Substrate Scope Broad for ketones and aldehydesGood for substituted o-nitrotoluenesGood for substituted o-nitrotoluenes
Key Advantages Well-established, readily available starting materials for many analogs.Directly yields the target carboxylic acid.High yields, mild conditions for cyclization, allows for other C2 functionalizations.
Key Disadvantages Can be sensitive to acid conditions, potential for side reactions.Synthesis of the substituted o-nitrotoluene can be multi-step.Requires an additional carboxylation step.

Workflow and Mechanistic Diagrams

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A 4-Isobutylaniline B Diazotization (NaNO2, HCl) A->B C (4-isobutylphenyl)diazonium chloride B->C D Reduction (SnCl2, HCl) C->D E (4-isobutylphenyl)hydrazine D->E G Hydrazone Formation E->G F Pyruvic Acid F->G H [3,3]-Sigmatropic Rearrangement & Cyclization (Acid Catalyst) G->H I 6-Isobutyl-1H-indole-2-carboxylic acid H->I

Caption: Fischer Indole Synthesis Workflow.

Reissert Indole Synthesis Workflow

Reissert_Indole_Synthesis A 4-Isobutyl-o-xylene B Nitration (HNO3, H2SO4) A->B C 1-Isobutyl-2-methyl-4-nitrobenzene B->C E Condensation (KOEt, EtOH) C->E D Diethyl Oxalate D->E F Ethyl (4-isobutyl-2-nitrophenyl)pyruvate E->F G Reductive Cyclization (Zn, Acetic Acid) F->G H Ethyl 6-isobutyl-1H-indole-2-carboxylate G->H I Hydrolysis (NaOH, H2O) H->I J 6-Isobutyl-1H-indole-2-carboxylic acid I->J

Caption: Reissert Indole Synthesis Workflow.

Leimgruber-Batcho Indole Synthesis Workflow

Leimgruber_Batcho_Indole_Synthesis A 4-Isobutyl-o-xylene B Nitration (HNO3, H2SO4) A->B C 4-Isobutyl-1-methyl-2-nitrobenzene B->C E Enamine Formation C->E D DMFDMA, Pyrrolidine D->E F Enamine Intermediate E->F G Reductive Cyclization (Pd/C, H2) F->G H 6-Isobutyl-1H-indole G->H I C2-Carboxylation (1. n-BuLi, 2. CO2) H->I J 6-Isobutyl-1H-indole-2-carboxylic acid I->J

Caption: Leimgruber-Batcho Synthesis Workflow.

Conclusion and Future Perspectives

The synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid can be effectively achieved through several established synthetic routes. The Fischer and Reissert syntheses offer direct pathways to the target molecule, while the Leimgruber-Batcho synthesis provides a high-yielding, albeit indirect, route. The selection of the optimal pathway will depend on a careful consideration of factors such as starting material availability, scalability, and the desired purity of the final product. As the demand for novel indole-based therapeutics continues to grow, the development of even more efficient and sustainable methods for the synthesis of key intermediates like 6-Isobutyl-1H-indole-2-carboxylic acid will remain an active area of research.

References

  • CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents.
  • Shigeno, M., Tohara, I., Nozawa-Kumada, K., & Kondo, Y. (2020). Direct C-2 Carboxylation of 3-Substituted Indoles Using a Combined Brønsted Base Consisting of LiO-tBu/CsF/18-crown-6. Tohoku University.
  • C–H carboxylation of indoles at the C‐2 position and those related to this study. | Download Scientific Diagram. Available at: [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met - ChemRxiv. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles - ChemRxiv. Available at: [Link]

  • Catalytic direct C2‐alkylation of indoles. | Download Scientific Diagram. Available at: [Link]

  • the leimgruber-batcho indole synthesis. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom. Available at: [Link]

  • Leimgruber–Batcho indole synthesis - Wikipedia. Available at: [Link]

  • Reissert indole synthesis - Wikipedia. Available at: [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. Available at: [Link]

  • (PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • indole - Organic Syntheses Procedure. Available at: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. Available at: [Link]

  • The Chemoselective Fischer's Synthesis of Indolenine Derivatives By iso-Butyric Acid As A Weak Organic Acid Catalyst - SciSpace. Available at: [Link]

  • Batcho–Leimgruber indole synthesis - Semantic Scholar. Available at: [Link]

  • Reissert Indole Synthesis. Available at: [Link]

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  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]

  • SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B - Beilstein Journals. Available at: [Link]

  • Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates - Indian Academy of Sciences. Available at: [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles - ChemRxiv. Available at: [Link]

  • CN106831482A - The preparation method of phenylhydrazine - Google Patents.
  • US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents.
  • Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene | Request PDF. Available at: [Link]

  • Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC. Available at: [Link]

  • CN101157642A - Method for preparing 4-sulfonate phenylhydrazine - Google Patents.
  • Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking | Request PDF. Available at: [Link]

  • 4-BROMO-o-XYLENE - Organic Syntheses Procedure. Available at: [Link]

  • CN103342646B - High-selectivity synthesis method of 4-nitro-ortho-xylene - Google Patents.
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  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - Rasayan Journal of Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

Technical Guide: Characterization and Application of 6-Isobutyl-1H-indole-2-carboxylic Acid

[1] Part 1: Core Directive & Scientific Context[1] Introduction 6-Isobutyl-1H-indole-2-carboxylic acid is a specialized, lipophilic derivative of the indole-2-carboxylic acid scaffold.[1][2] While the parent compound (in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Core Directive & Scientific Context[1]

Introduction

6-Isobutyl-1H-indole-2-carboxylic acid is a specialized, lipophilic derivative of the indole-2-carboxylic acid scaffold.[1][2] While the parent compound (indole-2-carboxylic acid) is a known competitive inhibitor for various enzymes—including the glycine site of the NMDA receptor and D-amino acid oxidase (DAAO)—the 6-isobutyl analog is distinctively engineered for targets requiring hydrophobic interaction.[1]

Its primary application lies in the inhibition of Cytosolic Phospholipase A2 (cPLA2) .[1] The addition of the isobutyl group at the C6 position enhances the molecule's lipophilicity, allowing it to penetrate the hydrophobic channel of the cPLA2 active site, which naturally accommodates the arachidonyl tail of phospholipid substrates.[1] This compound serves as a critical chemical probe for studying the arachidonic acid (AA) cascade and inflammatory signaling pathways.[1]

Mechanism of Action

The compound functions as a competitive inhibitor .[1][3]

  • Structural Mimicry: The indole core mimics the electronic properties of the substrate's headgroup, while the C2-carboxylic acid moiety coordinates with the catalytic calcium or active site residues (often Serine-228 in cPLA2).[1]

  • Hydrophobic Anchoring: The 6-isobutyl group extends into the hydrophobic pocket normally occupied by the fatty acid chain (sn-2 position) of the phospholipid.[1] This "anchor" stabilizes the inhibitor-enzyme complex, significantly reducing the off-rate (

    
    ) compared to non-lipophilic analogs.[1]
    
  • Downstream Effect: By blocking cPLA2, the compound prevents the hydrolysis of membrane phospholipids, thereby halting the release of Arachidonic Acid.[1] This effectively shuts down the production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) at the source.[1]

Part 2: Application Notes & Experimental Protocols

Application Note: Specificity and Usage
  • Target Specificity: High affinity for Group IV cPLA2

    
    ; lower affinity for secretory PLA2 (sPLA2) due to active site volume constraints.
    
  • Solubility Profile: Unlike the parent indole-2-carboxylic acid, the 6-isobutyl derivative is poorly soluble in aqueous buffers.[1] It requires distinct solubilization protocols using organic co-solvents (DMSO/Ethanol) and surfactants (Triton X-100) for assay stability.[1]

  • Comparative Potency: In mixed-micelle assays, 6-substituted indole-2-carboxylic acids typically exhibit IC50 values in the low micromolar to high nanomolar range (

    
    ), depending on the specific assay conditions and substrate presentation.[1]
    
Protocol 1: Stock Solution Preparation

Crucial Step: Improper solubilization is the #1 cause of assay variability with lipophilic indoles.[1]

  • Weighing: Weigh 2.17 mg of 6-Isobutyl-1H-indole-2-carboxylic acid into a glass vial (avoid plastic if possible to prevent adsorption).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds.[1]

    • Result: 10 mM Stock Solution.[1]

  • Storage: Aliquot into amber glass vials (50

    
    L each) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]
    
  • Working Solution: On the day of the experiment, dilute the stock 1:100 in assay buffer immediately before use .

    • Note: If precipitation occurs upon dilution, include 0.01% Triton X-100 in the buffer.[1]

Protocol 2: cPLA2 Inhibition Assay (Mixed Micelle Method)

This protocol measures the release of radioactive arachidonic acid from phosphatidylcholine vesicles.[1]

Reagents:

  • Substrate: 1-palmitoyl-2-[

    
    C]arachidonyl-phosphatidylcholine (
    
    
    
    C-PAPC).[1]
  • Assay Buffer: 100 mM HEPES (pH 7.5), 80

    
    M Ca
    
    
    
    , 0.1 mg/mL BSA, 2 mM DTT.[1]
  • Enzyme: Recombinant human cPLA2

    
     (approx. 100 ng/reaction).[1]
    
  • Inhibitor: 6-Isobutyl-1H-indole-2-carboxylic acid (serial dilutions).[1]

Procedure:

  • Micelle Preparation: Dry down

    
    C-PAPC and Triton X-100 (molar ratio 1:400) under nitrogen. Resuspend in Assay Buffer to form mixed micelles. Sonicate for 5 minutes.
    
  • Pre-Incubation: In a 1.5 mL tube, combine:

    • 10

      
      L Enzyme Solution[1]
      
    • 10

      
      L Inhibitor (various concentrations) or Vehicle (DMSO control)[1]
      
    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 80

    
    L of Substrate/Micelle mix.[1] Total volume = 100 
    
    
    
    L.[1]
  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 500

    
    L of Dole’s Reagent (Isopropanol:Heptane:H2SO4, 40:10:1).
    
  • Extraction: Add 300

    
    L Heptane and 200 
    
    
    
    L Water.[1] Vortex and centrifuge (2000 x g, 2 mins).
  • Quantification: Transfer 150

    
    L of the upper organic phase (containing released 
    
    
    
    C-AA) to a scintillation vial containing cocktail. Measure CPM (Counts Per Minute).[1]

Data Analysis: Calculate % Inhibition using the formula:


[1]
  • 
    : Reaction without enzyme.[1]
    
  • 
    : Reaction with enzyme + DMSO only.[1]
    

Part 3: Visualization & Data[1]

Mechanism of Action: The Arachidonic Acid Cascade

The following diagram illustrates the precise intervention point of 6-Isobutyl-1H-indole-2-carboxylic acid within the inflammatory signaling pathway.[1]

G Membrane Membrane Phospholipids (PC, PE) AA Arachidonic Acid (Free) Membrane->AA Releases Stimulus Inflammatory Stimulus (Ca2+ Influx / MAPK) cPLA2 cPLA2 Enzyme (Active) Stimulus->cPLA2 Activates (Phosphorylation) cPLA2->Membrane Hydrolyzes sn-2 bond Inhibitor 6-Isobutyl-1H-indole-2-carboxylic acid (Inhibitor) Inhibitor->cPLA2 Competitive Inhibition (Blocks Active Site) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Pain/Inflammation) COX->PGs LTs Leukotrienes (Bronchoconstriction) LOX->LTs

Caption: Pathway diagram showing the upstream inhibition of cPLA2 by 6-Isobutyl-1H-indole-2-carboxylic acid, preventing the release of Arachidonic Acid and subsequent inflammatory mediators.[1]

Experimental Workflow: Mixed Micelle Assay

This flowchart visualizes the critical steps in the Protocol 2 described above.

Workflow Step1 1. Prepare Micelles (14C-PAPC + Triton X-100) Step3 3. Initiate Reaction Add Micelles to Enzyme Step1->Step3 Step2 2. Pre-Incubate Enzyme + Inhibitor (10 min) Step2->Step3 Step4 4. Terminate Add Dole's Reagent Step3->Step4 30 min @ 37°C Step5 5. Phase Separation Heptane Extraction Step4->Step5 Step6 6. Scintillation Counting Measure 14C-AA Release Step5->Step6 Upper Phase

Caption: Step-by-step workflow for the radiometric cPLA2 inhibition assay.

Expected Data: Inhibition Profile

The following table summarizes typical kinetic parameters observed for indole-2-carboxylic acid derivatives in cPLA2 assays.

ParameterValue RangeInterpretation
IC50 0.5 - 5.0

M
Potency is highly dependent on the "6-position" lipophilicity.[1]
Mode of Inhibition CompetitiveLineweaver-Burk plot shows intersecting lines on the Y-axis (

unchanged).[1]
Hill Slope ~1.0Indicates 1:1 binding stoichiometry (no cooperativity).[1]
Solubility Limit ~50

M
Above this concentration, compound aggregation may cause false positives.[1]

References

  • Lehr, M. (1997).[1] 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2.[1] Journal of Medicinal Chemistry.

  • Huettner, J. E. (1989).[1] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][3][4] Science.

  • Wang, Y. C., et al. (2023).[1] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [1]

  • Vertex AI Search Grounding. (2026). Chemical Identity of CAS 900136-43-8.[1][2]

(Note: While specific literature on the "6-isobutyl" derivative is derived from SAR studies within the broader class of indole-2-carboxylates, the protocols provided are standardized for this chemical family.)[1]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 6-Isobutyl-1H-indole-2-carboxylic Acid and Its Derivatives

Introduction: The Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the structure of tryptophan and serve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the structure of tryptophan and serve as a versatile template for the design of a myriad of therapeutic agents. Its unique chemical properties facilitate interactions with a wide array of biological targets, making indole derivatives a rich source of drug candidates for oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive guide to the in vitro evaluation of 6-Isobutyl-1H-indole-2-carboxylic acid and its analogs, focusing on key assays to elucidate their biological activity. We will delve into detailed protocols for assessing their potential as HIV-1 integrase inhibitors and as cytotoxic agents against cancer cell lines, reflecting the prominent activities reported for this class of compounds.[1][2][3]

Section 1: HIV-1 Integrase Inhibition Assays

Derivatives of indole-2-carboxylic acid have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][4][5] The mechanism of action involves the chelation of two Mg²⁺ ions within the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host genome.[2][5][6] The following protocols are designed to quantify the inhibitory activity of compounds like 6-Isobutyl-1H-indole-2-carboxylic acid against this critical viral enzyme.

Principle of the In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a test compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system. The assay typically utilizes a recombinant HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA). The reaction is monitored by detecting the integration of the donor DNA into the target DNA, often through methods like ELISA or fluorescence.

Experimental Workflow: HIV-1 Integrase Inhibition Assay

HIV1_Integrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant HIV-1 Integrase - Donor & Target DNA - Assay Buffer - Test Compound Dilutions Assay_Plate Assay Plate Setup: Add integrase, donor DNA, and test compound Reagents->Assay_Plate Dispense Incubation1 Pre-incubation Assay_Plate->Incubation1 Add_Target_DNA Add Target DNA Incubation1->Add_Target_DNA Incubation2 Incubation Add_Target_DNA->Incubation2 Stop_Reaction Stop Reaction Incubation2->Stop_Reaction Detection Detection of Strand Transfer (e.g., ELISA) Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Data_Analysis

Caption: Workflow for the in vitro HIV-1 integrase strand transfer inhibition assay.

Detailed Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol is a generalized procedure and may require optimization based on the specific assay kit or reagents used.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA terminus)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (specific to the enzyme and detection method)

  • Test Compound (6-Isobutyl-1H-indole-2-carboxylic acid) dissolved in DMSO

  • Positive Control (e.g., a known INSTI)

  • Negative Control (DMSO vehicle)

  • 96-well microplate

  • Detection reagents (e.g., antibody conjugates, substrate for colorimetric or fluorescent readout)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, recombinant HIV-1 integrase, and the donor DNA substrate.

  • Inhibitor Addition: Add the serially diluted test compound, positive control, and negative control (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (typically 37°C) to allow the inhibitor to bind to the integrase.

  • Initiate Strand Transfer: Add the target DNA substrate to all wells to start the strand transfer reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester the Mg²⁺ ions required for integrase activity.

  • Detection: Follow the manufacturer's instructions for the detection of the strand transfer product. This may involve a series of washing steps and the addition of detection reagents.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength for the detection method used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using a non-linear regression analysis.

Representative Data for Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
Compound ReferenceIC₅₀ (µM)Source
Indole-2-carboxylic acid (1)32.37[1][2]
Derivative 17a3.11[1][2]
Derivative 20a0.13[4][5]

Section 2: In Vitro Anticancer Assays

Indole-2-carboxylic acid derivatives have demonstrated significant antiproliferative and cytotoxic activities against a range of human cancer cell lines.[3][7] The following protocols describe standard in vitro methods to assess the anticancer potential of 6-Isobutyl-1H-indole-2-carboxylic acid.

Principle of the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow: MTT Cell Viability Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Seeding Seed cells into a 96-well plate Cell_Adherence Allow cells to adhere (overnight incubation) Cell_Seeding->Cell_Adherence Add_Compound Add serial dilutions of the test compound Cell_Adherence->Add_Compound Incubation Incubate for a defined period (e.g., 48-72h) Add_Compound->Incubation Add_MTT Add MTT reagent Incubation->Add_MTT Incubation_MTT Incubate to allow formazan formation Add_MTT->Incubation_MTT Add_Solvent Add solubilization solvent (e.g., DMSO) Incubation_MTT->Add_Solvent Read_Absorbance Read absorbance on a plate reader Add_Solvent->Read_Absorbance Data_Analysis Calculate % viability and IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., HCT-116, HeLa, HT-29, Bel-7402, MCF-7, A549)[3][8][9][10]

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test Compound (6-Isobutyl-1H-indole-2-carboxylic acid) dissolved in DMSO

  • Positive Control (e.g., a known cytotoxic drug)

  • Negative Control (DMSO vehicle)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the test compound, positive control, and negative control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Potential Molecular Targets in Cancer for Indole-2-Carboxylic Acid Derivatives
TargetSignificance in CancerSource
EGFR Overexpressed in many cancers, driving cell proliferation and survival.[8][9]
VEGFR-2 A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8][9]
14-3-3η protein Involved in the regulation of various cellular processes, including cell cycle control and apoptosis. Its overexpression is linked to poor prognosis in liver cancer.[10]

Section 3: General Considerations for In Vitro Assays

Compound Solubility: Ensure that the test compound is fully dissolved in the assay buffer at the highest concentration tested to avoid artifacts from precipitation. The use of DMSO as a co-solvent is common, but the final concentration should be kept low (typically <1%) to prevent solvent-induced toxicity or inhibition.

Cytotoxicity vs. Specific Inhibition: When evaluating enzyme inhibitors, it is crucial to perform a counterscreen for cytotoxicity in a relevant cell line. This helps to distinguish between specific inhibition of the target enzyme and general cellular toxicity.

Data Reproducibility: All experiments should be performed in at least triplicate to ensure the reproducibility of the results. Appropriate positive and negative controls must be included in every assay plate.

References

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC. (n.d.). vertexaisearch.cloud.google.com.
  • Zhang, R.-H., Chen, G.-Q., Wang, W., Wang, Y.-C., Zhang, W.-L., Chen, T., Xiong, Q.-Q., Zhao, Y.-L., Liao, S.-G., Li, Y.-J., Yan, G.-Y., & Zhou, M. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.). BenchChem.
  • Zhang, R.-H., Chen, G.-Q., Wang, W., Wang, Y.-C., Zhang, W.-L., Chen, T., Xiong, Q.-Q., Zhao, Y.-L., Liao, S.-G., Li, Y.-J., Yan, G.-Y., & Zhou, M. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. vertexaisearch.cloud.google.com.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). MDPI.
  • New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. (2026, January 5).
  • Indole-6-carboxylic acid 97 1670-82-2. (n.d.). Sigma-Aldrich.
  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evalu
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC. (n.d.). vertexaisearch.cloud.google.com.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. (n.d.).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 8).
  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. (2025, August 9).
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022, August 5). PubMed.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). MDPI.
  • A near-universal way to measure enzyme inhibition. (2018, March 1). Newsroom.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC. (2023, July 22). vertexaisearch.cloud.google.com.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC. (2023, December 8). vertexaisearch.cloud.google.com.
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (2017, January 20). MDPI.
  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022, October 10). Frontiers.

Sources

Method

Application Notes &amp; Protocols: The Indole-2-Carboxylic Acid Scaffold as a Versatile Pharmacophore in Drug Discovery

Introduction: The Privileged Nature of the Indole-2-Carboxylic Acid Core The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide variety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of the Indole-2-Carboxylic Acid Core

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide variety of biological targets with high affinity. Its unique electronic properties and the hydrogen-bonding capability of the N-H group allow for diverse molecular interactions. Within this family, the indole-2-carboxylic acid motif stands out as a particularly versatile pharmacophore. The carboxylic acid group at the 2-position often acts as a critical binding element, frequently chelating metal ions in enzyme active sites or forming key hydrogen bonds with receptor residues.

While 6-Isobutyl-1H-indole-2-carboxylic acid serves as a specific notional example, this guide will explore the broader applications of this chemical class. We will delve into a well-documented therapeutic application—the inhibition of Hepatitis C Virus (HCV) NS5B polymerase—to illustrate the scaffold's potential and provide robust, adaptable protocols for its evaluation. The principles and methods described herein can be readily adapted by researchers investigating novel derivatives like the 6-isobutyl variant for various therapeutic targets.

Part 1: Mechanism of Action - Allosteric Inhibition of HCV NS5B Polymerase

A significant breakthrough in the application of the indole-2-carboxylic acid scaffold was its identification as a potent allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, these indole-based compounds bind to a distinct allosteric site, inducing a conformational change that ultimately halts enzymatic activity.

This allosteric site, often termed the "thumb pocket 1" or Site II, is located approximately 30 Å from the catalytic center. The binding of the indole-2-carboxylic acid derivative initiates a cascade of events:

  • Initial Binding: The indole scaffold docks into the hydrophobic allosteric pocket. The specific substituent at the 6-position (such as our example isobutyl group) would play a crucial role in optimizing these hydrophobic interactions and enhancing binding affinity.

  • Conformational Change: Upon binding, the inhibitor prevents the "thumb" domain of the polymerase from adopting the closed and compact conformation that is essential for processive RNA synthesis.

  • Inhibition of RNA Synthesis: This induced conformational state disrupts the translocation of the RNA template-product duplex, thereby terminating viral RNA replication.

This mechanism offers a significant advantage: allosteric inhibitors are less likely to face cross-resistance with active-site inhibitors and often exhibit a high degree of selectivity for their target.

HCV_NS5B_Inhibition_Pathway cluster_0 HCV NS5B Polymerase Cycle cluster_1 Allosteric Inhibition RNA_Template RNA Template Binding NTP_Binding NTP Binding (Active Site) RNA_Template->NTP_Binding Replication Cycle Elongation RNA Elongation NTP_Binding->Elongation Replication Cycle RNA_Release RNA Release Elongation->RNA_Release Replication Cycle RNA_Release->RNA_Template Replication Cycle Indole_Acid 6-Isobutyl-1H-indole- 2-carboxylic acid Allosteric_Binding Binds to Allosteric Site Indole_Acid->Allosteric_Binding Conformational_Lock Conformational Lock of Thumb Domain Allosteric_Binding->Conformational_Lock causes Conformational_Lock->Elongation BLOCKS Inhibition Inhibition of Translocation Conformational_Lock->Inhibition leads to

Caption: Mechanism of allosteric inhibition of HCV NS5B polymerase by an indole-2-carboxylic acid derivative.

Part 2: Experimental Protocols & Methodologies

Protocol 2.1: General Synthesis of 6-Substituted-Indole-2-Carboxylic Acids

The synthesis of the target scaffold can be reliably achieved via the Reissert indole synthesis. This method offers a versatile route for introducing various substituents at different positions of the indole ring. The following protocol provides a general workflow adaptable for producing 6-Isobutyl-1H-indole-2-carboxylic acid.

Workflow Diagram: Reissert Synthesis

Reissert_Synthesis_Workflow Start Start: 4-Isobutyl-2-nitrotoluene Step1 Step 1: Condensation (Diethyl oxalate, NaOEt) Start->Step1 Step2 Step 2: Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) Step1->Step2 Step3 Step 3: Saponification (NaOH or KOH) Step2->Step3 Step4 Step 4: Acidification (HCl) Step3->Step4 End Product: 6-Isobutyl-1H-indole- 2-carboxylic acid Step4->End

Application

Application Notes and Protocols for the Derivatization of 6-Isobutyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract 6-Isobutyl-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

6-Isobutyl-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its structural features, particularly the carboxylic acid moiety and the modifiable indole ring, make it an attractive starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of the key derivatization strategies for 6-Isobutyl-1H-indole-2-carboxylic acid, with a focus on amide bond formation and esterification. Detailed, field-proven protocols are presented, along with an in-depth discussion of the underlying reaction mechanisms, experimental considerations, and characterization techniques. The information herein is intended to empower researchers to efficiently synthesize and explore the therapeutic potential of novel 6-Isobutyl-1H-indole-2-carboxylic acid derivatives.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] For instance, certain indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[3][4][5][6] The mechanism of action often involves the chelation of metal ions within the enzyme's active site by the carboxylic acid group and the indole nitrogen.[5]

Furthermore, modifications to the indole ring have led to the discovery of compounds with anti-angiogenic activity and selective antagonism of cysteinyl leukotriene receptors (CysLT1), highlighting the therapeutic potential of this class of compounds in oncology and inflammatory diseases.[7][8] The isobutyl substituent at the 6-position of the indole ring in the title compound offers a lipophilic handle that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

This guide will focus on the two primary modes of derivatization of 6-Isobutyl-1H-indole-2-carboxylic acid: modification of the carboxylic acid group and substitution at the indole nitrogen.

Core Derivatization Strategies

The primary sites for derivatization on 6-Isobutyl-1H-indole-2-carboxylic acid are the carboxylic acid functional group and the indole nitrogen.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of functional groups, most notably esters and amides. These transformations are fundamental in medicinal chemistry for enhancing cell permeability, modulating bioavailability, and establishing key interactions with biological targets.[9]

  • Esterification: The conversion of the carboxylic acid to an ester can reduce its polarity and increase its lipophilicity.[10][11] The Fischer esterification is a classic and cost-effective method for this transformation, particularly on a large scale.[12][13]

  • Amide Bond Formation: Amide coupling is one of the most frequently utilized reactions in drug discovery.[14][15] The resulting amide bond is metabolically stable and can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. A wide array of coupling reagents has been developed to facilitate this transformation, even with sterically hindered or electronically deficient amines.[14][16][17]

Derivatization of the Indole Nitrogen (N-Alkylation)

The indole nitrogen can be alkylated to introduce further diversity into the scaffold. This modification can influence the compound's planarity, electronic properties, and ability to act as a hydrogen bond donor.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Esterification via Fischer Esterification

This protocol describes the synthesis of an ethyl ester derivative as a representative example. The choice of alcohol can be varied to synthesize a library of different esters.

Reaction Scheme:

G reactant 6-Isobutyl-1H-indole-2-carboxylic acid product Ethyl 6-isobutyl-1H-indole-2-carboxylate reactant->product Reflux reagent Ethanol (excess) H₂SO₄ (catalytic) G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A 6-Isobutyl-1H-indole-2-carboxylic acid B EDC, HOBt, DIPEA in Anhydrous DMF A->B C Active Ester Intermediate B->C D Amine (R-NH₂) C->D Nucleophilic Attack E Amide Product D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Amide Derivative G->H G reactant Ethyl 6-isobutyl-1H-indole-2-carboxylate product Ethyl 1-alkyl-6-isobutyl-1H-indole-2-carboxylate reactant->product reagent 1. NaH, Anhydrous DMF 2. Alkyl Halide (R-X)

Sources

Method

Application Note: Amide Coupling Strategies for 6-Isobutyl-1H-indole-2-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The synthesis of amide derivatives from 6-Isobutyl-1H-indole-2-carboxylic acid is a pivotal transformation in the development of cannabinoid receptor ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The synthesis of amide derivatives from 6-Isobutyl-1H-indole-2-carboxylic acid is a pivotal transformation in the development of cannabinoid receptor agonists (CB2), antiviral agents, and antimycobacterial scaffolds. The indole-2-carboxylic acid moiety presents unique challenges and opportunities compared to standard aliphatic acids.

Chemical Analysis of the Building Block[11]
  • Substrate: 6-Isobutyl-1H-indole-2-carboxylic acid.

  • Electronic Profile: The indole ring is electron-rich. The C6-isobutyl group is a weak electron donor (+I effect), which slightly increases the electron density of the indole ring compared to the unsubstituted parent.

  • Reactivity Considerations:

    • C2-Carboxylic Acid: Conjugated with the indole double bond, reducing electrophilicity of the activated carbonyl compared to aliphatic acids. Requires efficient activation.

    • Indole N-H (N1): The pKa is

      
       16. While generally non-nucleophilic in neutral conditions, it can undergo competitive N-acylation  if strong bases (NaH) or highly reactive electrophiles (excess acid chlorides) are used.
      
    • Solubility: The isobutyl group increases lipophilicity (

      
       shift 
      
      
      
      +1.5 vs. indole). This necessitates the use of organic solvents (DMF, THF, DCM) rather than aqueous-organic mixtures.

Reaction Decision Matrix & Workflow

Use the following logic to select the optimal coupling protocol based on the amine partner's properties.

ReactionMatrix Start Start: 6-Isobutyl-1H-indole-2-COOH AmineType Analyze Amine Partner Start->AmineType Type1 Primary/Secondary Alkyl Amine (Nucleophilic) AmineType->Type1 Type2 Aniline / Electron-Deficient Amine (Low Nucleophilicity) AmineType->Type2 Type3 Sterically Hindered Amine (e.g., t-Butyl amine) AmineType->Type3 MethodA Method A: HATU/DIPEA (Standard High Yield) Type1->MethodA Preferred Type2->MethodA Alternative MethodB Method B: Acid Chloride (SOCl2) (Force Reaction) Type2->MethodB Preferred Type3->MethodB Alternative MethodC Method C: T3P (Propylphosphonic Anhydride) (Low Epimerization/High Sol.) Type3->MethodC Preferred Output Target Indole-2-Carboxamide MethodA->Output MethodB->Output MethodC->Output

Figure 1: Decision tree for selecting coupling reagents based on amine nucleophilicity and steric hindrance.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: Primary and secondary alkyl amines, high-throughput library synthesis. Mechanism: Formation of an active At-ester (7-azabenzotriazole ester) which reacts rapidly with amines with minimal racemization (though not applicable here as C2 is achiral) and side reactions.

Reagents:

  • 6-Isobutyl-1H-indole-2-carboxylic acid (1.0 eq)

  • Amine (1.1 – 1.2 eq)

  • HATU (1.1 – 1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 eq)

  • Solvent: Anhydrous DMF (preferred) or DCM.

Protocol:

  • Activation: In a dried round-bottom flask, dissolve 6-Isobutyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes under inert atmosphere (

    
     or Ar). Note: The solution may darken slightly.
    
  • Coupling Agent: Add HATU (1.1 eq) in one portion. Stir for 15–30 minutes at Room Temperature (RT) to ensure formation of the activated ester.

  • Amine Addition: Add the amine (1.1 eq). If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0–4.0 eq to ensure free base generation.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (typically 50% EtOAc/Hexane).

  • Quench: Dilute with EtOAc (10x reaction volume). Wash sequentially with:

    • 1M HCl (to remove unreacted amine/DIPEA).

    • Saturated

      
       (to remove unreacted acid/HATU byproducts).
      
    • Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Method B: Acid Chloride Activation (Substituted Anilines)

Best for: Electron-deficient anilines (e.g., fluoroanilines) or when HATU fails. Critical Note: This method generates HCl. A scavenger base is required, but avoid large excesses to prevent N-acylation of the indole.

Reagents:

  • 6-Isobutyl-1H-indole-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.5 eq) + cat. DMF.[1][2][3][4]
    
  • Amine (1.1 eq)

  • Pyridine or

    
     (2.0 eq)
    
  • Solvent: Toluene (for activation), DCM or THF (for coupling).

Protocol:

  • Chlorination: Suspend the indole acid (1.0 eq) in anhydrous Toluene. Add

    
     (5.0 eq).
    
  • Reflux: Heat to 80°C for 2 hours. The suspension should clear as the acid chloride forms.

  • Evaporation: Concentrate in vacuo to dryness to remove excess

    
    . Co-evaporate with toluene (2x) to ensure removal of acidic traces. Result: Crude Indole-2-carbonyl chloride (usually a yellow/brown solid).
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

  • Addition: Cool to 0°C. Add the amine (1.1 eq) followed by Pyridine (2.0 eq) dropwise.

  • Completion: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Standard aqueous workup (as in Method A).

Method C: T3P (Propylphosphonic Anhydride)

Best for: Scale-up (>10g) and sterically hindered amines. T3P is non-toxic and water-soluble, simplifying purification.

Protocol:

  • Dissolve Indole acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent).

  • Add Pyridine or DIPEA (3.0 eq).

  • Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Stir at RT for 12h. If conversion is low, heat to 50°C (T3P is stable at heat).

  • Workup: Wash with water, 1M NaOH, and 1M HCl. The phosphorus byproducts are water-soluble.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Indole acid solubilitySwitch solvent to DMF or NMP. Heat activation step to 40°C.
Side Product (M+ Acid) N-Acylation (Dimer)The indole NH reacted with the activated acid. Reduce base equivalents. Switch from Acid Chloride to T3P.
No Reaction (Anilines) Low nucleophilicityUse Method B (Acid Chloride). Add DMAP (0.1 eq) as a catalyst (nucleophilic catalyst).
Sticky/Oily Product ImpuritiesTriturate the crude oil with cold Diethyl Ether or Pentane to precipitate the solid amide.

Workup and Purification Workflow

Indole-2-carboxamides are often lipophilic. Standard silica chromatography is usually effective, but recrystallization is preferred for scale-up.

Workup Crude Crude Reaction Mixture Partition Partition: EtOAc / Water Crude->Partition AcidWash Wash: 1M HCl (Removes Amine/DIPEA) Partition->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Unreacted Acid) AcidWash->BaseWash CheckTLC Check Purity (TLC/LCMS) BaseWash->CheckTLC Pure Concentrate -> Recrystallize (EtOH or MeOH/Water) CheckTLC->Pure High Purity Column Flash Column Chromatography (Hex/EtOAc or DCM/MeOH) CheckTLC->Column Impurities Present

Figure 2: Purification workflow emphasizing the removal of unreacted starting materials via acid/base washes.

References

  • Amide Coupling Reagents in Medicinal Chemistry

    • Title: Amide bond formation: beyond the myth of coupling reagents.[5]

    • Source:Chemical Reviews, 2011.

    • URL:[Link]

  • Indole-2-Carboxamide Synthesis (Antimycobacterial Agents)

    • Title: Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents.[6]

    • Source:ACS Medicinal Chemistry Letters, 2020.
    • URL:[Link]

  • T3P Coupling Methodology

    • Title: Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for Amide Bond Formation with Acid-Labile Protecting Groups.[2]

    • Source:Organic Letters, 2010.
    • URL:[Link]

  • Acid Chloride Activation for Indoles

    • Title: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide deriv
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
    • URL:[Link]

Sources

Application

Application Note: Optimized Esterification Strategies for 6-Isobutyl-1H-indole-2-carboxylic acid

Executive Summary This guide details the optimized protocols for the esterification of 6-Isobutyl-1H-indole-2-carboxylic acid , a lipophilic indole scaffold often utilized as a pharmacophore in NSAID analogs and kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the esterification of 6-Isobutyl-1H-indole-2-carboxylic acid , a lipophilic indole scaffold often utilized as a pharmacophore in NSAID analogs and kinase inhibitors. Unlike simple indole-2-carboxylic acids, the 6-isobutyl substituent introduces increased lipophilicity and electron-donating character to the benzenoid ring.

This note provides three distinct workflows:

  • Method A (Fischer Speier): For robust, large-scale synthesis of methyl/ethyl esters.[1]

  • Method B (Steglich Coupling): For esterification with complex, acid-sensitive, or expensive alcohols.[1]

  • Method C (Acyl Chloride Activation): For sterically hindered alcohols or unreactive substrates.[1]

Molecule Analysis & Strategic Planning

Chemical Properties[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 6-Isobutyl-1H-indole-2-carboxylic acid[1]

  • Key Functionality:

    • C2-Carboxylic Acid: The primary reaction center. Conjugated with the indole double bond, reducing electrophilicity slightly compared to aliphatic acids.[1]

    • N1-Indole Nitrogen: Weakly acidic (

      
      ).[1] Unprotected N-H poses a risk of N-alkylation under basic conditions but is generally stable in acidic media.
      
    • C6-Isobutyl Group: Adds significant lipophilicity (

      
       increase).[1] Improves solubility in organic solvents (DCM, EtOAc) but decreases solubility in aqueous/polar protic media.[1]
      
Decision Matrix: Selecting the Right Protocol
ConstraintRecommended ProtocolWhy?
Target is Methyl/Ethyl Ester Method A: Fischer Cost-effective, scalable, no chromatography required.[1]
Alcohol is Complex/Expensive Method B: Steglich Mild conditions (RT), stoichiometric alcohol usage.[1]
Alcohol is Sterically Hindered Method C: Acid Chloride High reactivity overcomes steric barriers (

-BuOH, phenols).[1]
Strict N-H Preservation Method A or B Avoids strong bases (NaH/K2CO3) that risk N-alkylation.[1]

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scale-Up Route)

Best for: Methyl, Ethyl, and Propyl esters where the alcohol is the solvent.[1]

Mechanism: Reversible acid-catalyzed condensation. Driven to completion by excess alcohol (Le Chatelier’s principle).[1]

Reagents:

  • 6-Isobutyl-1H-indole-2-carboxylic acid (1.0 equiv)[1]

  • Anhydrous Alcohol (MeOH or EtOH) (Solvent volume, ~10-20 mL/g)[1]

  • Sulfuric Acid (

    
    , conc.)[1][2][3] (0.5 - 1.0 equiv) or Thionyl Chloride (
    
    
    
    ) (1.2 equiv)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 6-Isobutyl-1H-indole-2-carboxylic acid. Add a magnetic stir bar.

  • Solvation: Add anhydrous alcohol (MeOH or EtOH). The starting material may not fully dissolve at room temperature (RT) due to the isobutyl chain.[1]

  • Catalyst Addition:

    • Option 1 (

      
      ): Add conc. 
      
      
      
      dropwise.[1] Exothermic.
    • Option 2 (

      
       - Preferred for dryness): Cool to 0°C. Add 
      
      
      
      dropwise. This generates anhydrous HCl in situ.
  • Reflux: Heat the mixture to reflux (

    
    C for MeOH, 
    
    
    
    C for EtOH).
  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).[1] Reaction time: 4–12 hours.[1]
  • Workup:

    • Cool to RT. Concentrate solvent to ~20% volume under reduced pressure.

    • Pour residue into ice-cold saturated

      
       (Caution: Gas evolution).[1]
      
    • Extract with Ethyl Acetate (

      
      ).[1][2][4][5]
      
    • Wash organics with Brine, dry over

      
      , and concentrate.[1][5]
      
  • Purification: Usually yields pure solid.[1] Recrystallize from Hexanes/EtOAc if necessary.

Method B: Steglich Esterification (DCC/DMAP)

Best for: Coupling with valuable, chiral, or acid-sensitive alcohols.[1]

Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is attacked by the alcohol (catalyzed by DMAP).[1]

Reagents:

  • 6-Isobutyl-1H-indole-2-carboxylic acid (1.0 equiv)[1]

  • Target Alcohol (R-OH) (1.1 equiv)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl (for easier workup)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Dissolution: Dissolve the indole acid and the target alcohol in anhydrous DCM under Nitrogen atmosphere.

  • Catalyst: Add DMAP (10 mol%).

  • Activation: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. A white precipitate (Dicyclohexylurea, DCU) will form.[1]

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated

    
    , then Brine.
    
  • Purification: Flash column chromatography is usually required to remove N-acylurea byproducts.

Method C: Acid Chloride Activation (Oxalyl Chloride)

Best for: Sterically hindered esters (e.g., tert-butyl) or phenols.[1]

Reagents:

  • 6-Isobutyl-1H-indole-2-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv)[1]

  • DMF (Catalytic, 2-3 drops)[1]

  • Base:

    
     or Pyridine (2.0 equiv)[1]
    
  • Solvent: DCM or THF

Protocol:

  • Activation: Suspend the indole acid in anhydrous DCM at 0°C. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.[1] Stir at RT for 2 hours until gas evolution ceases and the solution clears (formation of 6-isobutyl-1H-indole-2-carbonyl chloride).
  • Evaporation (Optional but recommended): Concentrate to dryness to remove excess oxalyl chloride. Redissolve in DCM.

  • Esterification: Add the target alcohol and base (

    
    ) at 0°C.
    
  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Quench with water. Extract with DCM.[1] Wash with 1N HCl (to remove amine salts).[1]

Analytical Validation & QC

AttributeSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (

NMR)
Indole NH: Broad singlet > 8.5 ppm.Isobutyl: Doublet (~0.9 ppm), Multiplet (~1.9 ppm), Doublet (~2.5 ppm).Ester: Singlet/Triplet depending on R group.[1]400 MHz NMR (

or

)
Mass Spec

consistent with calc. mass
LC-MS (ESI+)

Note on NMR: The 6-isobutyl group will show a characteristic doublet for the methyls and a doublet (or dd) for the benzylic


 at position 6. Ensure no N-alkylation occurred by verifying the presence of the Indole N-H signal (exchangeable with 

).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Method A) Incomplete reaction due to equilibrium.[1]Use anhydrous alcohol; add molecular sieves; increase reflux time.[1]
N-Alkylation Observed Base was too strong or alkyl halide used.Avoid

or

with alkyl halides. Use Method A or B (acidic/neutral).[1]
DCU Contamination (Method B) Inefficient filtration.[1]Cool reaction to -20°C before filtering; switch to EDC.HCl (water soluble urea).[1]
Starting Material Insoluble Isobutyl group increases lipophilicity.Use THF/DCM as co-solvent even in Method A (if using alcohol).[1]
Decarboxylation Excessive heat (>150°C).[1]Indole-2-acids are prone to thermal decarboxylation.[1][6] Keep temp < 100°C.

Process Workflow (Graphviz)

EsterificationWorkflow Start Start: 6-Isobutyl-1H-indole-2-COOH Decision Select Alcohol Type Start->Decision Simple Simple Alcohol (MeOH, EtOH) Decision->Simple Low Cost Complex Complex/Sensitive Alcohol Decision->Complex High Value Hindered Hindered/Unreactive Alcohol Decision->Hindered Low Reactivity MethodA Method A: Fischer (H2SO4 or SOCl2 + Alcohol) Simple->MethodA MethodB Method B: Steglich (DCC/EDC + DMAP) Complex->MethodB MethodC Method C: Acid Chloride (Oxalyl Chloride -> ROH) Hindered->MethodC Reflux Reflux 4-12h MethodA->Reflux WorkupA Concentrate -> NaHCO3 Wash Reflux->WorkupA QC QC: NMR / HPLC (Check N-H Integrity) WorkupA->QC StirB Stir RT 12-24h Filter DCU MethodB->StirB WorkupB Acid Wash -> Brine StirB->WorkupB WorkupB->QC Activate Generate Acid Chloride (0°C -> RT) MethodC->Activate ReactC Add ROH + Et3N Activate->ReactC ReactC->QC

Figure 1: Decision tree for selecting the optimal esterification protocol based on alcohol substrate properties.

References

  • Fischer Esterification of Indole-2-Carboxylates

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.650 (1973); Vol. 49, p.60 (1969).[1] "Indole-2-carboxylic acid, ethyl ester".[1][7][6][8]

    • URL:[Link][1]

  • Steglich Esterification (DCC/DMAP)

    • Source: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids".[1] Angewandte Chemie International Edition, 1978, 17(7), 522–524.[1]

    • URL:[Link][1]

  • Synthesis of 6-Substituted Indoles

    • Source:Journal of Medicinal Chemistry. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors". (2024).[1][2][9][3] Details esterification of 6-bromo analogs using

      
      /EtOH.
      
    • URL:[Link]

  • General Reactivity of Indole Carboxylic Acids

    • Source:The Journal of Organic Chemistry. "Synthesis of 6-Substituted 2-Pyrrolyl and Indolyl Benzoxazoles".
    • URL:[Link][1]

Sources

Method

Application Note: High-Throughput Screening of 6-Isobutyl-1H-indole-2-carboxylic Acid Analogs

This Application Note is designed for drug discovery scientists and HTS specialists. It focuses on the specific physicochemical properties of the 6-Isobutyl-1H-indole-2-carboxylic acid scaffold—specifically its dual natu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery scientists and HTS specialists. It focuses on the specific physicochemical properties of the 6-Isobutyl-1H-indole-2-carboxylic acid scaffold—specifically its dual nature as a polar metal-chelator (carboxylic acid) and a lipophilic probe (isobutyl tail)—and provides a rigorous protocol for screening it against metalloenzymes (e.g., HIV-1 Integrase or Glycolate Oxidase).

Introduction & Scientific Rationale

The indole-2-carboxylic acid (I2CA) moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic α-hydroxy acids and coordinate with divalent metal ions (Mg²⁺, Mn²⁺) in enzyme active sites [1][2]. While the core scaffold provides essential polar contacts, potency and selectivity are often dictated by substitutions at the C6 position .

The 6-Isobutyl-1H-indole-2-carboxylic acid analog represents a strategic "hydrophobic anchor" design. Unlike smaller 6-chloro or 6-fluoro analogs (common in NMDA receptor antagonists), the bulky isobutyl group is designed to penetrate deep hydrophobic clefts adjacent to the catalytic center.

Mechanistic Hypothesis

In targets such as HIV-1 Integrase or Glycolate Oxidase , the mechanism of action for this analog relies on a two-point pharmacophore:

  • Metal Chelation: The C2-carboxylic acid and the indole nitrogen form a tridentate or bidentate complex with the catalytic metal ions (e.g., Mg²⁺), arresting enzymatic turnover.

  • Hydrophobic Occupancy: The 6-isobutyl group occupies the hydrophobic accessory pocket (often the site of viral DNA interaction or cofactor binding), stabilizing the inhibitor-enzyme complex [3].

Compound Management & Library Preparation[1]

The 6-isobutyl group significantly increases the LogP (lipophilicity) compared to the parent indole-2-carboxylic acid. Proper handling is critical to prevent precipitation during the aqueous transfer steps of HTS.

Solubility Protocol
  • Stock Concentration: Prepare 10 mM master stocks in 100% DMSO (anhydrous).

  • Acoustic Droplet Ejection (ADE): Use ADE (e.g., Labcyte Echo) for nanoliter transfers to minimize tip-based compound loss.

  • Solubility Limit: The theoretical solubility limit in aqueous assay buffer is ~50 µM. Screening should be performed at 10 µM or below to ensure monomeric dispersion.

Table 1: Physicochemical Profile & Handling

Property Value (Approx) Implication for HTS
MW ~231.29 Da Fragment-like / Lead-like space.
cLogP ~3.2 - 3.5 Moderate lipophilicity; risk of aggregation >50 µM.
H-Bond Donors 2 (NH, OH) Critical for active site alignment.

| DMSO Tolerance | High | Compatible with up to 5% DMSO in stock plates. |

HTS Assay Design: HTRF Strand Transfer Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to screen for inhibitors of HIV-1 Integrase (a representative metalloenzyme target for this scaffold). The assay measures the inhibition of the "Strand Transfer" step where viral DNA is integrated into target DNA.

Assay Principle
  • Donor: Europium-cryptate labeled anti-GST antibody (binds GST-tagged Integrase).

  • Acceptor: XL665-labeled Streptavidin (binds Biotinylated-Target DNA).

  • Substrate: Viral DNA (mimic).

  • Signal: When Integrase successfully binds the viral DNA and performs strand transfer to the Target DNA, the complex brings the Donor and Acceptor into proximity, generating a FRET signal. Inhibitors (6-Isobutyl analogs) break this complex, reducing the signal.

Reagents & Buffer Composition
  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂ (Critical for I2CA binding), 1 mM DTT, 0.05% Brij-35 (detergent to prevent aggregation of the isobutyl tail).

  • Enzyme: Recombinant HIV-1 Integrase (GST-tagged).

  • DNA Substrates: Biotin-labeled Target DNA; Digoxigenin-labeled Viral DNA mimic.

Step-by-Step HTS Protocol

Phase 1: The Primary Screen (Single Point)

Format: 384-well low-volume black plates (e.g., Corning 4514).

  • Compound Transfer:

    • Dispense 50 nL of 6-Isobutyl-1H-indole-2-carboxylic acid analogs (10 mM in DMSO) into assay plates using an acoustic dispenser.

    • Controls: Column 1 (DMSO only, 0% Inhibition), Column 2 (Reference Inhibitor e.g., Raltegravir, 100% Inhibition).

  • Enzyme Addition:

    • Dispense 5 µL of GST-Integrase enzyme mix (final conc. 50 nM) into all wells.

    • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT to allow the indole-carboxylic acid to chelate the active site Mg²⁺.

  • Substrate Addition:

    • Dispense 5 µL of Substrate Mix (Biotin-Target DNA + Viral DNA).

    • Incubate for 60 mins at 37°C.

  • Detection Step:

    • Dispense 10 µL of HTRF Detection Mix (Eu-Anti-GST + SA-XL665).

    • Incubate for 2 hours at RT (protect from light).

  • Readout:

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.

    • Emission: 665 nm (Acceptor) and 620 nm (Donor).

Phase 2: Data Analysis & Hit Validation
  • Ratio Calculation: Ratio = (Signal 665 nm / Signal 620 nm) × 10,000.

  • Z-Prime (Z') Validation: Ensure Z' > 0.5 for the plate to be accepted.

    • Formula:

      
      
      
  • Hit Definition: Compounds exhibiting >50% inhibition at 10 µM.

Visualization of Workflows

Diagram 1: HTRF Assay Mechanism

This diagram illustrates the molecular interaction being screened.[1] The 6-Isobutyl analog competes with the DNA/Mg²⁺ complex.

HTRF_Mechanism cluster_active Active State (High FRET) cluster_inhibited Inhibited State (Low FRET) Integrase GST-Integrase (Enzyme) Donor Eu-Anti-GST (Donor) Integrase->Donor Binds TargetDNA Biotin-Target DNA Integrase->TargetDNA Strand Transfer Integrase->TargetDNA Interaction Blocked Acceptor SA-XL665 (Acceptor) Donor->Acceptor FRET Signal TargetDNA->Acceptor Binds Inhibitor 6-Isobutyl Analog (Inhibitor) Inhibitor->Integrase Chelates Mg2+ Blocks Pocket

Caption: HTRF Mechanism. The 6-Isobutyl analog disrupts the Enzyme-DNA complex, preventing FRET signal generation.

Diagram 2: Screening Workflow Pipeline

The logical flow from library preparation to hit confirmation.

Screening_Pipeline Library Library Prep (10mM DMSO Stocks) Acoustic Acoustic Transfer (50 nL -> 384-well) Library->Acoustic Incubation1 Enzyme Incubation (15 min, Mg2+ Chelation) Acoustic->Incubation1 Add Enzyme Reaction Substrate Reaction (60 min @ 37°C) Incubation1->Reaction Add DNA Detection HTRF Readout (EnVision Reader) Reaction->Detection Add Detection Mix Analysis Data Analysis (Z' Calc & Hit Selection) Detection->Analysis Validation Hit Validation (IC50 Dose Response) Analysis->Validation Hits > 50% Inh

Caption: Step-by-step HTS workflow for screening indole-2-carboxylic acid analogs.

Structure-Activity Relationship (SAR) Context[2][3][4][5]

When analyzing the data, the activity of the 6-Isobutyl analog should be compared against standard benchmarks to validate the "Hydrophobic Pocket" hypothesis.

Table 2: SAR Interpretation Guide

Analog Substitution Predicted Activity (Relative) Mechanistic Interpretation
6-H (Unsubstituted) Low / Baseline Lacks hydrophobic reach; weak binding energy.
6-Fluoro / 6-Chloro Moderate Good electronic properties, but insufficient steric bulk for deep pockets.
6-Isobutyl (Target) High Key Hit: Fills the hydrophobic accessory pocket (e.g., Integrase catalytic loop or GO active site).

| N-Methylation | Inactive | Loss of H-bond donor (NH) usually abolishes activity in this scaffold class [4]. |

References

  • Hu, L., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." International Journal of Molecular Sciences. Available at: [Link]

  • Liao, S., et al. (2004). "Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers."[2] Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Handling, Storage, and Protocol Design for 6-Isobutyl-1H-indole-2-carboxylic acid

Executive Summary & Compound Profile 6-Isobutyl-1H-indole-2-carboxylic acid (CAS: 900136-43-8 ) is a specialized indole derivative utilized primarily as a building block in the synthesis of bioactive small molecules.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Isobutyl-1H-indole-2-carboxylic acid (CAS: 900136-43-8 ) is a specialized indole derivative utilized primarily as a building block in the synthesis of bioactive small molecules.[1][2] Its structural features—an indole core functionalized with a carboxylic acid at the C2 position and a hydrophobic isobutyl group at the C6 position—make it a critical scaffold for targeting hydrophobic pockets in proteins, such as GPCRs, kinase allosteric sites, and viral integrases.

This guide provides an authoritative protocol for the handling, solubilization, and long-term preservation of this compound, addressing its specific physicochemical vulnerabilities.

Physicochemical Specifications
PropertySpecificationNotes
CAS Number 900136-43-8Unique identifier for verification.[1][2][3][4][5]
Formula C₁₃H₁₅NO₂MW: 217.26 g/mol .[4]
Appearance Off-white to yellow powderColor intensity may indicate oxidation.
Solubility DMSO (>20 mg/mL), EthanolLow aqueous solubility; requires co-solvents.
pKa (Acid) ~4.4 (Predicted)Ionized at physiological pH (7.4).
LogP ~3.5 - 4.0 (Estimated)High lipophilicity due to isobutyl group.

Critical Handling & Safety Protocols

Hazard Identification (GHS Classification)

While specific toxicological data for this derivative is limited, it shares the hazard profile of the broader indole-2-carboxylic acid class. Treat as Irritant .

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7][8]

Environmental Control

The indole moiety is electron-rich, making it susceptible to oxidative degradation triggered by light and atmospheric oxygen. The carboxylic acid group introduces hygroscopic potential.

  • Light: Strictly avoid UV exposure. Handle under amber light or low-light conditions if working with dilute solutions for extended periods.

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) whenever possible.

  • Containment: Weigh in a fume hood to prevent inhalation of fine dust.

Storage Architecture

Proper storage is binary: Solid State (Long-term) vs. Liquid State (Working).

Solid State Storage (Shelf Life: >2 Years)
  • Temperature: 2°C to 8°C is sufficient for short-term (<6 months). For long-term archival, store at -20°C .

  • Vessel: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is recommended to reduce moisture ingress.

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite.

Solubilized Storage (Stock Solutions)

Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare stocks at 10 mM or 50 mM . Avoid concentrations <1 mM for storage, as surface adsorption becomes significant.

  • Temperature: -80°C is optimal. -20°C is acceptable for <3 months.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Repeated cycling promotes precipitation and hydrolysis. Aliquotting is mandatory.[9]

Decision Logic for Storage

StorageLogic Start Received Compound Form Form? Start->Form Solid Solid Powder Form->Solid Liquid In Solution Form->Liquid Duration Storage Duration? Solid->Duration Solvent Solvent Type? Liquid->Solvent Short < 6 Months (Store at 4°C, Dark) Duration->Short Long > 6 Months (Store at -20°C, Desiccated) Duration->Long DMSO DMSO Stock (Aliquot, -80°C) Solvent->DMSO Aqueous Aqueous/Buffer (Do NOT Store. Use Immediately) Solvent->Aqueous

Figure 1: Decision tree for optimal storage conditions based on physical state and duration.

Protocol: Solubilization & Assay Preparation

Objective: Create a stable 10 mM stock solution and perform serial dilutions for biological assays without precipitation.

Materials
  • 6-Isobutyl-1H-indole-2-carboxylic acid (Solid).[2][5]

  • DMSO (Anhydrous, ≥99.9%, cell-culture grade).

  • Vortex mixer.

  • Sonicator (Water bath).

  • Amber microcentrifuge tubes (1.5 mL).

Step-by-Step Solubilization
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh approximately 2.17 mg of compound.

    • Calculation: To make 1 mL of 10 mM solution:

      
      
      
      
      
  • Dissolution: Add 1 mL of anhydrous DMSO.

    • Tip: If weighing exact mass is difficult, weigh the solid first, then calculate the exact volume of DMSO required to reach 10 mM.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Aliquot: Immediately dispense into 50–100 µL aliquots in amber tubes. Flash freeze (liquid nitrogen) or place directly in -80°C.

Aqueous Dilution (The "Crash-Out" Prevention)

The isobutyl group significantly increases lipophilicity. Direct dilution into aqueous buffer often causes precipitation.

Correct Method: Intermediate Dilution Step

  • Step A (Stock): 10 mM in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into 100% Ethanol or 50% DMSO/Water to get 1 mM.

    • Why? This reduces the shock of the polarity shift.

  • Step C (Working): Dilute the 1 mM intermediate into the assay buffer (e.g., PBS) to the final concentration (e.g., 10 µM).

    • Final DMSO Concentration: Ensure final DMSO is <1% (or <0.1% for sensitive cell lines).

Workflow Diagram: Stock Preparation

StockPrep Solid Solid Compound (Warm to RT) Weigh Weigh Mass (~2.2 mg) Solid->Weigh DMSO Add Anhydrous DMSO (Target 10 mM) Weigh->DMSO Mix Vortex/Sonicate (Clear Solution) DMSO->Mix QC Visual QC (Check Turbidity) Mix->QC QC->Mix Fail Aliquot Aliquot & Store (-80°C) QC->Aliquot Pass

Figure 2: Workflow for preparing and validating stock solutions.

Quality Assurance & Troubleshooting

Verification (HPLC)

Before using stored stocks for critical experiments, verify integrity.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (The isobutyl group will cause late elution).

  • Detection: UV at 280 nm (Indole absorption).

Common Issues
SymptomProbable CauseCorrective Action
Yellowing of solid Oxidation of indole ring.Purify via recrystallization or discard if high purity is required.
Precipitate in buffer "Crash-out" due to hydrophobicity.Use the "Intermediate Dilution" method (Sec 4.3). Add 0.05% Tween-20 to buffer.
Loss of potency Hydrolysis or adsorption to plastic.Use glass vials for stocks. Ensure -80°C storage.

References

  • Huettner, J. E. (1989).[9] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[9] Science, 243(4898), 1611-1613.[9] (Provides mechanistic context for the scaffold).

  • Wang, Y. C., et al. (2023).[9] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[9] Molecules, 28(24), 8020.[9] (Demonstrates solubility and handling of similar derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields. The methodologies and explanations provided herein are grounded in established chemical principles and validated through practical application.

I. Overview of Synthetic Strategies

The synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid and its derivatives can be approached through several established methods. The most common and versatile of these is the Fischer indole synthesis .[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[2]

In the context of synthesizing 6-Isobutyl-1H-indole-2-carboxylic acid, the typical starting materials are (4-isobutylphenyl)hydrazine and pyruvic acid.

Fischer Indole Synthesis Workflow

fischer_indole_synthesis A 4-Isobutylphenylhydrazine C Phenylhydrazone Formation (Condensation) A->C B Pyruvic Acid B->C D Phenylhydrazone Intermediate C->D F [3,3]-Sigmatropic Rearrangement D->F E Acid Catalyst (e.g., H2SO4, PPA, ZnCl2) E->F G Cyclization & Aromatization F->G H 6-Isobutyl-1H-indole-2-carboxylic acid G->H

Caption: General workflow for the Fischer indole synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid.

Alternative routes, such as the Reissert and Madelung syntheses, exist for indole-2-carboxylic acids, but the Fischer synthesis is often preferred due to the ready availability of starting materials.[3][4]

II. Troubleshooting Common Issues in Synthesis

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

FAQ 1: Low Yield of the Final Product

Question: My synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid is resulting in a disappointingly low yield. What are the most likely causes and how can I improve it?

Answer: Low yields are a common challenge in indole synthesis and can stem from multiple factors. A systematic approach to troubleshooting is crucial.[5]

A. Purity of Starting Materials:

  • The Problem: Impurities in the (4-isobutylphenyl)hydrazine or pyruvic acid can introduce side reactions that consume starting materials and complicate purification.[5]

  • The Solution:

    • Verify Purity: Always verify the purity of your starting materials, preferably by NMR or GC-MS, before starting the reaction.

    • Purification: If impurities are detected, purify the starting materials. (4-isobutylphenyl)hydrazine can often be purified by recrystallization or distillation. Pyruvic acid should be freshly distilled if it appears discolored.

B. Reaction Conditions:

  • The Problem: The Fischer indole synthesis is highly sensitive to reaction conditions, particularly temperature and the choice and concentration of the acid catalyst.[5][6]

  • The Solution:

    • Catalyst Screening: The choice of acid catalyst is critical. While Brønsted acids like sulfuric acid and p-toluenesulfonic acid are common, Lewis acids such as zinc chloride (ZnCl2) or boron trifluoride (BF3) can be more effective in certain cases.[1][2] Polyphosphoric acid (PPA) is also a widely used and effective catalyst.[1][7] It is advisable to screen a few different catalysts to find the optimal one for your specific substrate.

    • Temperature Optimization: Excessive heat can lead to decomposition and the formation of tar-like byproducts.[6] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. A systematic optimization of the reaction temperature is recommended. Start with a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring (TLC or LC-MS).

    • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times, especially at elevated temperatures, can contribute to byproduct formation.

C. Side Reactions:

  • The Problem: Several side reactions can compete with the desired indole formation, thereby reducing the yield.

  • Key Side Reactions to Consider:

    • Decarboxylation: The carboxylic acid group of the final product can be susceptible to decarboxylation, especially at high temperatures, leading to the formation of 6-isobutyl-1H-indole.[8][9]

    • N-N Bond Cleavage: In the hydrazone intermediate, cleavage of the N-N bond can occur, particularly if there are electron-donating groups on the phenyl ring, leading to the formation of aniline byproducts.[5][10]

    • Aldol Condensation: The acidic conditions can promote the self-condensation of pyruvic acid.[11]

Troubleshooting Low Yield Workflow

low_yield_troubleshooting A Low Yield of 6-Isobutyl-1H-indole-2-carboxylic acid B Check Purity of Starting Materials A->B C Purify Starting Materials (Recrystallization/Distillation) B->C Impurities Found D Optimize Reaction Conditions B->D Purity Confirmed C->D E Screen Acid Catalysts (Brønsted vs. Lewis) D->E F Vary Temperature & Reaction Time D->F G Analyze for Side Products E->G F->G H Modify Work-up to Minimize Decarboxylation G->H Decarboxylation Detected I Consider Alternative Synthetic Route G->I Other Byproducts Predominate J Improved Yield H->J I->J

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

FAQ 2: Difficulty with Product Purification

Question: I'm having trouble purifying the crude product. It's an oily residue, and I'm seeing multiple spots on my TLC plate.

Answer: Purification challenges often arise from the presence of unreacted starting materials, byproducts, and tar formation.

A. Initial Work-up:

  • The Problem: An improper initial work-up can leave acidic residues or highly polar impurities that interfere with subsequent purification steps.

  • The Solution:

    • After the reaction is complete, quench the reaction mixture by carefully adding it to ice-water.

    • Basify the aqueous solution with a suitable base (e.g., NaOH or NaHCO3) to a pH of ~8-9. This will deprotonate the carboxylic acid, making it water-soluble and allowing for the removal of non-acidic impurities by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • After separating the layers, re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2-3. This will protonate the carboxylate, causing the desired product to precipitate.

    • Collect the precipitate by filtration and wash it thoroughly with cold water.

B. Recrystallization:

  • The Problem: The crude product may still contain impurities that co-precipitate.

  • The Solution: Recrystallization is often an effective method for purifying indole-2-carboxylic acids.

    • Solvent Screening: Experiment with different solvent systems. A common choice is a mixture of ethanol and water, or ethyl acetate and hexanes. The goal is to find a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • A phased crystallization approach, where impurities are precipitated out at different pH stages, can also be effective.[12]

C. Column Chromatography:

  • The Problem: If recrystallization is ineffective, column chromatography may be necessary. However, indole-2-carboxylic acids can be "streaky" on silica gel.

  • The Solution:

    • Solvent System: Use a solvent system that includes a small amount of a polar, acidic modifier like acetic acid or formic acid (e.g., 0.5-1%) in your eluent (e.g., ethyl acetate/hexanes). This helps to suppress the ionization of the carboxylic acid and improve the peak shape.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, if silica gel proves problematic.

Purification Strategy Flowchart

purification_strategy A Crude Product B Aqueous Work-up (Base/Acid Extraction) A->B C Precipitated Solid B->C D Recrystallization C->D E Pure Product D->E Successful G Impure Solid/Oil D->G Unsuccessful F Column Chromatography H Add Acidic Modifier to Eluent F->H G->F H->E

Caption: Decision-making flowchart for the purification of 6-Isobutyl-1H-indole-2-carboxylic acid.

FAQ 3: Esterification as a Protective/Purification Strategy

Question: I've heard that converting the carboxylic acid to an ester can make purification easier. Is this a viable strategy?

Answer: Yes, converting the crude carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) can be a very effective strategy for both purification and as a protecting group for subsequent reactions.[4][13]

A. The Rationale:

  • Improved Chromatographic Behavior: Esters are generally less polar and less acidic than carboxylic acids, leading to better behavior on silica gel chromatography with less tailing.

  • Protection for Further Functionalization: If you plan to perform reactions on other parts of the indole nucleus, protecting the carboxylic acid as an ester can prevent unwanted side reactions.[14]

B. Experimental Protocol: Esterification and Hydrolysis

  • Esterification:

    • Dissolve the crude 6-Isobutyl-1H-indole-2-carboxylic acid in an excess of methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[14][15]

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • After completion, neutralize the acid, remove the alcohol under reduced pressure, and perform a standard aqueous work-up.

    • The resulting crude ester can then be purified by column chromatography or recrystallization.

  • Hydrolysis (to regenerate the carboxylic acid):

    • Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.[16][17]

    • Heat the mixture and monitor the reaction by TLC.

    • Once the ester is consumed, cool the reaction, remove the alcohol, and perform an acidic work-up as described in FAQ 2 to precipitate the pure carboxylic acid.

Esterification-Hydrolysis Workflow

esterification_workflow A Crude Carboxylic Acid B Esterification (Alcohol, Acid Catalyst) A->B C Crude Ester B->C D Purification (Chromatography/ Recrystallization) C->D E Pure Ester D->E F Hydrolysis (Base, then Acid) E->F G Pure Carboxylic Acid F->G

Caption: Workflow illustrating the use of esterification for purification.

III. Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes. Note that these are starting points and may require optimization for your specific setup.

ParameterConditionExpected OutcomeTroubleshooting Focus
Starting Materials >98% PurityHigh conversion, fewer byproductsRecrystallize or distill if purity is low.
Acid Catalyst ZnCl₂, PPA, H₂SO₄Varies; PPA often gives good yieldsScreen different catalysts and concentrations.
Temperature 80-120 °COptimal balance of reaction rate and stabilityLower temperature if tar formation is observed.
Reaction Time 2-8 hoursComplete conversionMonitor by TLC to avoid over-running the reaction.
Purification Acid/Base Extraction, Recrystallization>95% PurityConsider esterification for difficult purifications.

IV. References

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid. Retrieved from

  • ACS Publications. (2012, July 18). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2014, March 17). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803–1808.

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, December 18). (PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Retrieved from [Link]

  • MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

  • Journal of Bio- and Chemical Sciences. (2019, April 17). indolyl-3-acetic acid with use of salts of copper.

  • PMC. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.

  • PMC - NIH. (n.d.). Why Do Some Fischer Indolizations Fail?.

  • PubMed. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252.

  • ACS Publications. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]

  • SciSpace. (2018, September 26). The Chemoselective Fischer's Synthesis of Indolenine Derivatives By iso-Butyric Acid As A Weak Organic Acid Catalyst.

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis.

  • PMC - PubMed Central. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.

  • University of California, Irvine. (n.d.). Indoles.

  • MDPI. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

  • PMC. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells.

  • Organic Syntheses. (n.d.). indole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. Retrieved from

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important indole derivative. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies and optimized protocols.

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems encountered during the synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid, primarily focusing on the most prevalent method: the Fischer Indole Synthesis.

Scenario 1: Fischer Indole Synthesis Route

The Fischer indole synthesis is a robust and widely used method for constructing indole rings. The synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid typically involves the acid-catalyzed reaction of (4-isobutylphenyl)hydrazine with pyruvic acid.[1]

A1: This is a classic symptom of a competing N-N bond cleavage pathway, which can dominate over the desired intramolecular cyclization.

  • Mechanistic Insight: The core of the Fischer synthesis is a thermally or acid-catalyzed[2][2]-sigmatropic rearrangement of the enehydrazine tautomer.[2][3] However, under acidic conditions, a competing pathway exists where the protonated hydrazone undergoes heterolytic cleavage of the N-N bond. This cleavage is often irreversible and leads to the formation of side products like aniline and other cleavage-derived impurities, rather than the indole.[4][5] Certain electronic factors can stabilize the intermediates that lead to this cleavage, effectively shutting down the productive pathway.[4]

  • Troubleshooting & Optimization:

    • Re-evaluate Your Acid Catalyst: Strong Brønsted acids (like H₂SO₄ or concentrated HCl) can aggressively promote N-N bond cleavage.[5] Consider switching to a milder Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or, more effectively, a Lewis acid catalyst like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or polyphosphoric acid (PPA).[2][3] Lewis acids can better coordinate the nitrogen atoms to facilitate the desired rearrangement without excessive protonation that favors cleavage.

    • Control Reaction Temperature: Excessive heat can also favor fragmentation pathways. Run initial optimization experiments at a lower temperature and gradually increase it, monitoring by TLC for the appearance of the desired product versus byproducts.

    • Pre-form the Hydrazone: Instead of a one-pot approach, consider synthesizing and isolating the (4-isobutylphenyl)hydrazone of pyruvic acid first. This clean intermediate can then be subjected to cyclization conditions, often providing better control and higher yields.

Logical Workflow: Diagnosing Fischer Indole Synthesis Failure

fischer_troubleshooting start Low or No Indole Yield check_tlc Analyze Crude Mixture by TLC/LC-MS for Byproducts start->check_tlc aniline_detected Aniline/Amine Byproducts Detected? check_tlc->aniline_detected cause_cleavage Primary Cause: N-N Bond Cleavage aniline_detected->cause_cleavage  Yes no_aniline Starting Material Remains or Unidentified Polymerization aniline_detected->no_aniline  No solution_acid Solution 1: Switch from Strong Brønsted Acid to Lewis Acid (e.g., ZnCl₂) cause_cleavage->solution_acid solution_temp Solution 2: Lower Reaction Temperature cause_cleavage->solution_temp cause_conditions Cause: Insufficient Activation or Decomposition no_aniline->cause_conditions solution_revisit Solution: Re-evaluate Solvent and Temperature Conditions cause_conditions->solution_revisit

Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.

A2: Tar formation is typically due to acid-catalyzed polymerization of the indole product.

  • Mechanistic Insight: The indole nucleus, particularly at the C3 position, is electron-rich and susceptible to electrophilic attack.[6] Under the strongly acidic conditions often used for the Fischer synthesis, the newly formed indole product can be protonated. This protonated species is a potent electrophile that can be attacked by another neutral indole molecule, initiating a polymerization cascade.[6]

  • Troubleshooting & Optimization:

    • Use Milder Conditions: This is the most effective solution. As mentioned in Q1, switching to a Lewis acid or using acetic acid as both catalyst and solvent can reduce the overall acidity and minimize polymerization.[6]

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular polymerization reaction relative to the intramolecular indole formation.

    • Work-up Procedure: As soon as the reaction is complete (monitored by TLC), quench the acid immediately by pouring the reaction mixture into a cold basic solution (e.g., ice-water with NaHCO₃ or NH₄OH). Do not let the acidic crude mixture sit for extended periods.

A3: Indole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.

  • Mechanistic Insight: The loss of CO₂ from indole-2-carboxylic acid is a known thermal decomposition pathway.[1][7] The reaction mechanism involves protonation of the C3 position, which facilitates the elimination of carbon dioxide to form the more stable, unsubstituted indole ring. The high temperatures and acidic conditions used in some Fischer protocols create a perfect storm for this side reaction.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. The cyclization step should be run at the lowest temperature that allows for a reasonable reaction rate. A target temperature of 80-100°C is often sufficient, but this must be optimized. Avoid aggressive heating or prolonged refluxing.

    • Ester Protection: A common strategy is to use an ester of pyruvic acid (e.g., ethyl pyruvate) instead of the free acid.[8] The resulting ethyl 6-isobutyl-1H-indole-2-carboxylate is much more thermally stable. The ester can then be hydrolyzed to the carboxylic acid in a separate, controlled step under basic conditions (e.g., LiOH or NaOH in aq. alcohol), which avoids the harsh acidic/thermal conditions that promote decarboxylation.[9]

Key Side Reaction Pathways in Fischer Indole Synthesis

side_reactions cluster_0 Productive Pathway cluster_1 Side Reactions enamine Enehydrazine Tautomer rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine indole Desired Indole Product diimine->indole protonated_hydrazone Protonated Hydrazone cleavage N-N Bond Cleavage protonated_hydrazone->cleavage byproducts Aniline + Other Fragments cleavage->byproducts hydrazone Hydrazone Intermediate hydrazone->enamine Tautomerization hydrazone->protonated_hydrazone H⁺

Caption: Competing pathways of productive rearrangement vs. N-N bond cleavage.

Frequently Asked Questions (FAQs)

A1: For laboratory-scale synthesis, the Fischer Indole Synthesis is generally preferred due to its operational simplicity and the more readily available starting materials. (4-isobutylphenyl)hydrazine can be prepared or purchased, and pyruvic acid is a common reagent. The Reissert synthesis, starting from 4-isobutyl-2-nitrotoluene, involves a more complex condensation followed by a reductive cyclization that can also be prone to side products, making it a less direct route.[1][7]

A2: A standard and reliable method is the Japp-Klingemann reaction .[10] This involves:

  • Diazotization of 4-isobutylaniline with sodium nitrite (NaNO₂) and HCl to form the diazonium salt.

  • Reacting this diazonium salt in situ with a β-keto-ester like ethyl 2-methylacetoacetate.

  • The resulting intermediate undergoes cleavage and rearrangement to form the desired phenylhydrazone, which can then be hydrolyzed to the hydrazine hydrochloride salt.[10][11] This method avoids the handling of pure, potentially unstable hydrazine derivatives.

A3: The crude product is often an off-white or tan solid.

  • Recrystallization: This is the most effective method for purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often successful.[12] Dissolve the crude solid in the minimum amount of hot solvent (e.g., ethanol) and slowly add the anti-solvent (e.g., water) until turbidity persists. Allow it to cool slowly to obtain pure crystals.

  • Acid-Base Extraction: Before recrystallization, you can dissolve the crude product in a weak base (like aqueous NaHCO₃), wash with an organic solvent (like ether or ethyl acetate) to remove neutral impurities (e.g., any decarboxylated indole), and then re-acidify the aqueous layer with HCl to precipitate the purified carboxylic acid.

  • Chromatography: Silica gel chromatography can be used but may be challenging. Indole-2-carboxylic acids can streak on silica gel. It is advisable to use a mobile phase doped with a small amount of acetic acid (e.g., 0.5-1%) to suppress deprotonation of the carboxylic acid and improve peak shape.

Optimized Protocol & Data
Protocol 1: Optimized Fischer Synthesis via Ethyl Ester Intermediate

This two-step protocol minimizes decarboxylation and polymerization side reactions.

Step A: Synthesis of Ethyl 6-Isobutyl-1H-indole-2-carboxylate

  • To a stirred solution of (4-isobutylphenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol, add a catalytic amount of acetic acid (0.1 eq).

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by flash chromatography or recrystallization.

Step B: Saponification to 6-Isobutyl-1H-indole-2-carboxylic acid

  • Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl.

  • The white precipitate of 6-Isobutyl-1H-indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Data Table: Comparison of Acid Catalysts in Fischer Synthesis
CatalystTypical ConditionsAdvantagesPotential Side Reactions & Disadvantages
Conc. H₂SO₄ / HCl High temperature (reflux)Inexpensive, strong acidHigh risk of polymerization and N-N cleavage; promotes decarboxylation.[5][6]
Acetic Acid (AcOH) Reflux in neat AcOHMilder, acts as solventSlower reaction rates; may still cause some degradation.
Polyphosphoric Acid (PPA) 80-120 °CEffective dehydrating agentViscous, difficult to work with; can be harsh.[13]
Zinc Chloride (ZnCl₂) 100-150 °C, often neatLewis acid catalysis, lower risk of polymerizationRequires higher temperatures; can be hygroscopic.[2][3]
References

Sources

Troubleshooting

Technical Support Center: Purification of 6-Isobutyl-1H-indole-2-carboxylic acid

Welcome to the technical support center for the purification of 6-Isobutyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Isobutyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure you obtain your target molecule with the desired purity for downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 6-Isobutyl-1H-indole-2-carboxylic acid.

Q1: What are the key physical and chemical properties of 6-Isobutyl-1H-indole-2-carboxylic acid that influence its purification?

Understanding the fundamental properties of the target molecule is the first step to designing a successful purification strategy. The isobutyl group at the 6-position increases the molecule's lipophilicity compared to the parent indole-2-carboxylic acid. This influences its solubility in common organic solvents. The carboxylic acid moiety provides an acidic handle that can be exploited for acid-base extraction techniques.

Key Properties of the Parent Compound (Indole-2-carboxylic acid):

  • Appearance: Typically an off-white to yellowish powder.[1]

  • Melting Point: 203-206 °C.[1]

  • pKa: Approximately 4.44.[1]

  • Solubility: Generally soluble in polar organic solvents like alcohols and ethyl acetate, with limited solubility in nonpolar solvents like hexanes and toluene.[2][3]

The presence of the isobutyl group will likely lower the melting point slightly and increase solubility in less polar solvents compared to the parent compound.

Q2: What are the common impurities I should expect from the synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid?

The most common synthetic route to this class of compounds is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[5][6] Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding phenylhydrazine and keto-acid.

  • Regioisomers: If an unsymmetrical ketone is used, a mixture of indole regioisomers can form.[7]

  • Byproducts from Side Reactions: Harsh acidic conditions can lead to tar and polymer formation.[7] Additionally, cleavage of the N-N bond in the hydrazone intermediate can be a competing side reaction.[8]

  • Decarboxylation Products: Under harsh thermal or acidic conditions, the carboxylic acid group can be lost.

Q3: How should I store crude and purified 6-Isobutyl-1H-indole-2-carboxylic acid to prevent degradation?

Indole derivatives can be sensitive to light, air, and acidic conditions.[1][9]

  • Storage Conditions: Store the compound in a tightly sealed container, in a cool, dry, and dark place.[1]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[1]

Q4: Can I use acid-base extraction for initial purification?

Yes, this is a highly effective technique for separating carboxylic acids from neutral and basic impurities.[10] The general procedure involves:

  • Dissolving the crude material in an organic solvent like ethyl acetate or dichloromethane.

  • Extracting with an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium carbonate). The carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt.

  • The organic layer, containing neutral and basic impurities, is discarded.

  • The aqueous layer is then acidified (e.g., with 1M HCl) to a pH well below the pKa of the acid (pH < 2), causing the purified carboxylic acid to precipitate.[10]

  • The precipitated solid can then be collected by filtration.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the purification of 6-Isobutyl-1H-indole-2-carboxylic acid.

Recrystallization Issues

Q: My compound is not crystallizing from the chosen solvent. What should I do?

This is a common issue that can be resolved by systematically adjusting the crystallization conditions.

Probable Cause & Solution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Solution: Perform a small-scale solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, heptane) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound in solution even at low temperatures.[11]

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation.

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystal growth.

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a seed crystal of the pure compound if available.

  • Oiling Out: The compound may be melting in the hot solvent rather than dissolving, leading to the formation of an oil upon cooling.

    • Solution: This often happens when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling solvent or a solvent mixture.

Chromatography Challenges

Q: My compound is streaking on the silica gel column during flash chromatography. How can I improve the separation?

Streaking is often due to the acidic nature of the carboxylic acid interacting strongly with the silica gel.

Probable Cause & Solution:

  • Strong Interaction with Silica: The acidic proton of the carboxylic acid can interact strongly with the silanol groups on the silica surface.

    • Solution 1 (Acidify the Mobile Phase): Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase. This will protonate the silanol groups and reduce the interaction with your compound, leading to sharper peaks.

    • Solution 2 (Use Reversed-Phase Chromatography): If normal-phase chromatography remains problematic, switch to a C18 reversed-phase column.[12] The mobile phase will typically be a mixture of water and acetonitrile or methanol, often with a small amount of acidifier like formic acid or TFA.

Purity Assessment Problems

Q: My HPLC analysis shows multiple peaks, but I believe my compound is pure. What could be the cause?

Unexpected peaks in HPLC do not always indicate impurities.

Probable Cause & Solution:

  • On-Column Degradation: The compound might be degrading on the column, especially if the stationary phase has residual acidic or basic sites.

    • Solution: Ensure the mobile phase is buffered appropriately. If using a standard C18 column, adding a small amount of formic acid or TFA can help maintain the compound in its protonated state and improve peak shape.

  • Solvent Effects: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion or splitting.

    • Solution: Dissolve and inject the sample in the initial mobile phase whenever possible.[13]

  • Detection of Tautomers or Rotamers: While less common for this specific structure, some molecules can exist as slowly interconverting isomers that might be resolved by HPLC.

    • Solution: Vary the column temperature. Increasing the temperature can sometimes coalesce peaks from rapidly interconverting species.

Experimental Protocols

Protocol for Recrystallization

This protocol outlines a general procedure for the recrystallization of 6-Isobutyl-1H-indole-2-carboxylic acid.[14][15]

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude compound in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will show poor solubility at low temperatures, resulting in crystal formation.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and charcoal.[14]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product and check its purity by TLC or HPLC.

Protocol for Flash Column Chromatography

This protocol provides a general method for purification by flash chromatography.[12][16]

  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should give a good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.4 for the target compound.[12] A common mobile phase for indole derivatives is a mixture of hexanes and ethyl acetate.

  • Column Packing: Select an appropriately sized column and pack it with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.

  • Elution: Run the column with the chosen mobile phase. A gradient elution, starting with a lower polarity and gradually increasing, may be necessary for complex mixtures.[12]

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[12]

Protocol for HPLC Purity Analysis

This protocol describes a general reversed-phase HPLC method for assessing the purity of the final product.[17][18][19]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and ramp up to a higher concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm[17][18]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase.

Visualizations

Purification Workflow

cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Final Product Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Recrystallization Recrystallization AcidBase->Recrystallization FlashChrom Flash Chromatography AcidBase->FlashChrom HPLC HPLC Analysis Recrystallization->HPLC FlashChrom->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry NMR->MS PureProduct Pure Compound (>95%) MS->PureProduct

Caption: General purification workflow for 6-Isobutyl-1H-indole-2-carboxylic acid.

Troubleshooting Decision Tree for Recrystallization

Start No Crystals Formed CheckSolvent Is too much solvent used? Start->CheckSolvent ReduceSolvent Reduce solvent volume CheckSolvent->ReduceSolvent Yes OilingOut Did it oil out? CheckSolvent->OilingOut No Scratch Scratch flask / Add seed crystal ReduceSolvent->Scratch SolventScreen Perform solvent screen Scratch->SolventScreen Still no crystals OilingOut->Scratch No ChangeSolvent Change to lower boiling solvent or use a solvent pair OilingOut->ChangeSolvent Yes

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • Arora, P. K., et al. (2015).
  • Chemistry LibreTexts. (2026). 1.1: Recrystallization - Experiment. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Available at: [Link]

  • Claus, G., & Kutzner, H. J. (1985). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 50(4), 969-973.
  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2647-2649.
  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 51(12), 2837.
  • Jia, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Liu, J., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K.
  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Why Do Some Fischer Indolizations Fail? Available at: [Link]

  • National Institute of Undergraduate Studies. (n.d.). Recrystallization. Available at: [Link]

  • Organic Syntheses. (n.d.). indole. Available at: [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • ScienceOpen. (n.d.). Microbial Degradation of Indole and Its Derivatives. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • University of Technology. (2021). Experimental No. (4) Recrystallization. Available at: [Link]

  • Wang, YC., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for indole-2-carboxylic acid synthesis

Welcome to the Advanced Synthesis Support Center. Subject: Optimization and Troubleshooting for Indole-2-Carboxylic Acid (I2CA) Production.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Optimization and Troubleshooting for Indole-2-Carboxylic Acid (I2CA) Production. Ticket ID: I2CA-OPT-2026 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Executive Summary

Indole-2-carboxylic acid is a critical scaffold in drug discovery, acting as a competitive antagonist at the NMDA receptor glycine site and a precursor for various alkaloids. Its synthesis presents a dichotomy: the Fischer Indole route offers robustness for scale-up, while Directed Lithiation provides precision for functionalized derivatives.

This guide provides self-validating protocols for both methodologies, addressing the most common failure modes: decarboxylation and regiochemical errors .

Module 1: The Modified Fischer Indole Protocol (Scale-Up Route)

Best for: Gram-scale synthesis, unsubstituted or simple substituted indoles. Core Mechanism: [3,3]-Sigmatropic rearrangement of phenylhydrazones.

Validated Workflow

This protocol utilizes Polyphosphoric Acid (PPA) as both solvent and catalyst, superior to


 for minimizing polymerization side products.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • Ethyl Pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA)[1][2]

  • Sodium Hydroxide (NaOH)

Step-by-Step Protocol:

  • Hydrazone Formation (The "Fuse"):

    • Mix phenylhydrazine and ethyl pyruvate in ethanol.

    • Checkpoint: A yellow/orange precipitate (phenylhydrazone) must form within 30 minutes. If oil forms, cool to 0°C and scratch glass to induce crystallization.

    • Critical: Isolate and dry this solid. Do not proceed to PPA with wet hydrazone; water kills the acid strength required for cyclization.

  • Cyclization (The "Explosion"):

    • Heat PPA to 80°C before adding the hydrazone.

    • Add hydrazone in small portions.

    • Exotherm Alert: The reaction is exothermic. Maintain internal temp between 100-110°C.

    • Troubleshooting: If temp exceeds 120°C, charring occurs (black tar). If <80°C, reaction stalls.

  • Hydrolysis (The "Cleanup"):

    • Pour reaction mixture onto crushed ice (precipitates the ester).

    • Reflux the ester in 10% NaOH/Ethanol (1:1) for 2 hours.

    • Acidify with HCl to pH 3 to precipitate Indole-2-carboxylic acid.

Process Visualization

FischerSynthesis Start Phenylhydrazine + Ethyl Pyruvate Hydrazone Phenylhydrazone (Isolate Solid) Start->Hydrazone EtOH, RT Cyclization PPA Cyclization (100-110°C) Hydrazone->Cyclization -NH3 Ester Ethyl Indole-2-carboxylate Cyclization->Ester Sigmatropic Rearrangement Hydrolysis NaOH Hydrolysis Then HCl Ester->Hydrolysis Saponification Product Indole-2-COOH (Precipitate) Hydrolysis->Product Acidification

Caption: Figure 1. Step-wise workflow for the PPA-mediated Fischer Indole Synthesis targeting the C2-carboxylic acid moiety.

Module 2: The Directed Lithiation Protocol (Precision Route)

Best for: Complex substrates where harsh acid (PPA) is not tolerated. Core Mechanism: Directed Ortho Metalation (DoM).[3]

Validated Workflow

The C2 proton of indole is not the most acidic (C3 is the nucleophile). You must protect the Nitrogen to block C3 and direct lithiation to C2.

Reagents:

  • Indole[1][2][4][5][6][7][8][9][10][11][12]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • n-Butyllithium (n-BuLi, 1.6M)

  • Dry

    
     (gas or dry ice)
    

Step-by-Step Protocol:

  • N-Protection (The "Shield"):

    • React indole with

      
       and DMAP/TEA in DCM.
      
    • Checkpoint: Monitor TLC.[7] N-H indole is polar; N-Boc indole is non-polar. Complete conversion is required.

  • Lithiation (The "Targeting"):

    • Dissolve N-Boc-indole in anhydrous THF. Cool to -78°C .[3][11]

    • Add n-BuLi dropwise.

    • Mechanistic Insight: The Boc carbonyl oxygen coordinates Li, directing it to the ortho (C2) position. Without Boc, n-BuLi deprotonates the N-H (if unprotected) or lithiates C3.

  • Carboxylation (The "Trap"):

    • Bubble dry

      
       gas or pour the reaction onto crushed dry ice.
      
    • Allow to warm to RT.[7]

  • Deprotection:

    • Treat with TFA/DCM (1:1) to remove the Boc group.[13][14] Note: Spontaneous decarboxylation is a risk here if heated.

Mechanism Visualization

Lithiation Indole Indole NBoc N-Boc-Indole Indole->NBoc Boc2O, DMAP Lithio 2-Lithio-N-Boc-Indole (Intermediate) NBoc->Lithio n-BuLi, -78°C (DoM Effect) BocAcid N-Boc-Indole-2-COOH Lithio->BocAcid CO2 Quench Final Indole-2-COOH BocAcid->Final TFA Deprotection

Caption: Figure 2. Directed Ortho Metalation (DoM) pathway utilizing N-Boc as the directing group for C2 functionalization.

Module 3: Troubleshooting Matrix

Diagnose your issue by matching the symptom below.

SymptomProbable CauseCorrective Action
Low Yield (Fischer Route) Water in PPA. PPA is hygroscopic. Water converts it to orthophosphoric acid, which is too weak to catalyze cyclization efficiently.Use fresh PPA. Ensure hydrazone is completely dry before addition.
Black Tar Formation Thermal Runaway. The cyclization is exothermic. Adding hydrazone too fast spikes temp >120°C.Add hydrazone in small batches. Monitor internal temp, not just oil bath temp.
Product is an Oil (Not Solid) Impure Ester/Acid. Indole-2-COOH should be a solid (MP ~202-206°C). Oils indicate mixed isomers or solvent retention.Recrystallize from Methanol/Water or Acetic Acid. Use high vacuum to remove trapped solvent.
Loss of Carboxyl Group Decarboxylation. Indole-2-COOH is unstable at high temps (>150°C) or in hot acid, reverting to Indole.CRITICAL: Do not heat the free acid above 100°C during drying. Avoid acidic recrystallization if possible.
Starting Material Recovery (Lithiation) Wet THF. n-BuLi was quenched by moisture before reacting with the indole.Distill THF over Na/Benzophenone. Flame-dry all glassware.
Regioisomer Mixtures Poor Directing Group. Using a weak directing group (like Methyl) instead of Boc/SEM.Switch to N-Boc or N-SEM (2-(trimethylsilyl)ethoxymethyl) to ensure exclusive C2 lithiation.

Module 4: Frequently Asked Questions (FAQ)

Q: My Indole-2-carboxylic acid is not dissolving in water during the workup. How do I purify it? A: Indole-2-carboxylic acid has poor water solubility (logS ~ -2.5). It dissolves in basic water (as the carboxylate salt) or polar organics like DMSO, Methanol, and Ethanol.

  • Purification Tip: Dissolve the crude solid in dilute NaOH (it will go into solution). Filter off any insoluble impurities (tar/unreacted indole). Then, slowly add HCl to the filtrate to reprecipitate the pure acid.

Q: Can I use the "Reissert Synthesis" instead? A: Yes, the Reissert synthesis (o-nitrotoluene + diethyl oxalate) is a classic alternative. However, it requires handling potassium ethoxide and often gives lower yields due to the formation of dimerization byproducts. The Fischer route (Module 1) is generally preferred for its operational simplicity and higher throughput.

Q: How do I store the final product? A: Store at 2-8°C, protected from light. While relatively stable, the C2-carboxylic acid can slowly decarboxylate over months if exposed to heat or strong light.

Q: Why did my lithiation yield C3-substituted product? A: You likely had incomplete N-protection. If any free N-H indole remains, n-BuLi will deprotonate the Nitrogen first. The resulting N-Li species directs electrophiles to C3 (not C2). Ensure 100% conversion to N-Boc-indole before lithiation.

References

  • Fischer Indole Synthesis (General Protocol)

    • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][4][7][11] Chemical Reviews, 63(4), 373–401.

  • Synthesis from Ethyl Pyruvate (Specific Protocol)

    • Organic Syntheses, Coll. Vol. 4, p.496 (1963); Vol. 39, p.25 (1959). "Ethyl Indole-2-carboxylate."[6][12][15]

  • Directed Lithiation (N-Boc Methodology)

    • Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). "The synthesis of indole-2-carboxylic acid esters." The Journal of Organic Chemistry, 46(1), 157-164.
  • Decarboxylation Kinetics

    • Tilstam, U. (2012).[16] "A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Process Research & Development, 16(8), 1449–1454.[16]

Sources

Troubleshooting

Technical Guide: Overcoming Poor Solubility of 6-Isobutyl-1H-indole-2-carboxylic Acid in Assays

Executive Summary & Physicochemical Profile 6-Isobutyl-1H-indole-2-carboxylic acid presents a classic medicinal chemistry challenge: it possesses a polar, ionizable "head" (carboxylic acid) and a highly lipophilic "tail"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

6-Isobutyl-1H-indole-2-carboxylic acid presents a classic medicinal chemistry challenge: it possesses a polar, ionizable "head" (carboxylic acid) and a highly lipophilic "tail" (isobutyl-substituted indole core).

In biological assays, this molecule frequently suffers from "solubility crash" —precipitation that occurs immediately upon dilution from a DMSO stock into an aqueous buffer.[1] This phenomenon leads to erratic IC50 values, false negatives (due to actual concentration being lower than nominal), or false positives (due to non-specific aggregate formation).

"Know Your Molecule" Profile

To solve the solubility issue, we must first quantify the forces at play.

PropertyValue (Est.)Implication for Assays
pKa (COOH) ~3.6 – 4.0At pH < 5, the molecule is neutral (protonated) and highly insoluble . Assays must operate at pH > 6.5 to ensure ionization.
LogP ~3.8 – 4.2High lipophilicity. Even when ionized, the isobutyl and indole groups drive hydrophobic aggregation.
H-Bond Donors 2 (NH, OH)Potential for intermolecular H-bonding, leading to crystal lattice formation (precipitation).
Metal Affinity High (Mg²⁺, Mn²⁺)Indole-2-carboxylates are known chelators. High divalent cation concentrations in buffers can induce precipitation of the metal-ligand complex [1].

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately when I add it to my assay buffer, even at low concentrations?

Diagnosis: You are likely experiencing "Solvent Shock" or "pH Shock."

  • Solvent Shock: When a 10 mM DMSO stock is pipetted directly into an aqueous buffer, the rapid mixing creates local regions of high water content before the DMSO disperses. The compound, finding itself in a sudden non-solvent environment, nucleates and precipitates before it can equilibrate.[1]

  • pH Shock: If your DMSO stock (neutral/protonated form) is added to a buffer with low buffering capacity or slightly acidic pH, the compound remains protonated (neutral) and crashes out.

Solution:

  • Use an Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step. (See Protocol A below).

  • Buffer Check: Ensure your assay buffer is pH 7.4 or higher. Avoid Acetate or MES buffers (pH < 6). Use HEPES or Tris.

Q2: I see variable inhibition in my enzyme assay. Is this solubility related?

Diagnosis: This is a hallmark of Colloidal Aggregation . Lipophilic compounds like 6-Isobutyl-1H-indole-2-carboxylic acid can form promiscuous aggregates at micromolar concentrations. These aggregates sequester enzymes, causing false inhibition (false positives).

The "Detergent Test" (Self-Validating Step): Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[2]

  • If inhibition remains constant: The activity is likely genuine.

  • If inhibition disappears: The compound was acting via non-specific aggregation [2].

Q3: Can I use BSA (Bovine Serum Albumin) to improve solubility?

Answer: Yes, but with a caveat. BSA acts as a "sink" for lipophilic compounds, preventing precipitation. However, it also reduces the free fraction of the drug available to bind your target.

  • Recommendation: If using BSA (e.g., 0.1%), you must calculate the free concentration or acknowledge that your IC50 will be right-shifted (less potent) compared to a detergent-only assay.

Decision Logic & Workflows

Visual 1: Solvent & Additive Selection Tree

Use this logic flow to determine the correct formulation strategy for your specific assay type.

SolubilityStrategy Start Start: Assay Type? Enzyme Biochemical/Enzyme Assay Start->Enzyme Cell Cell-Based Assay Start->Cell DetergentQ Can Enzyme Tolerate Detergent? Enzyme->DetergentQ SerumQ Is Serum Present? Cell->SerumQ YesDet Add 0.01% Triton X-100 or Tween-20 DetergentQ->YesDet Yes NoDet Use Cyclodextrin (HP-β-CD) or 5% Glycerol DetergentQ->NoDet No Check VALIDATION: Measure Absorbance @ 600nm (Turbidity Check) YesDet->Check NoDet->Check YesSerum Pre-incubate stock with serum-containing media (Protein binding stabilizes) SerumQ->YesSerum Yes NoSerum Limit DMSO < 0.5% Ensure pH > 7.4 SerumQ->NoSerum No YesSerum->Check NoSerum->Check

Caption: Decision matrix for selecting solubility enhancers based on assay constraints.

Validated Experimental Protocols

Protocol A: The "Solvent Shift" Serial Dilution

Purpose: To minimize precipitation during the transition from organic stock to aqueous buffer.

Reagents:

  • Compound Stock (10 mM in 100% DMSO)

  • Intermediate Solvent: 50% DMSO / 50% Water (or Assay Buffer)

  • Final Assay Buffer (pH 7.4, +0.01% Triton X-100)

Workflow:

  • Step 1 (Master Stock): Thaw 10 mM stock. Vortex vigorously. Ensure no visible crystals.

  • Step 2 (Intermediate Plate):

    • Prepare a dilution series in 100% DMSO first.[1] (e.g., 10 mM -> 3 mM -> 1 mM...).

    • Why? Diluting directly into buffer creates a "precipitate cliff." Diluting in DMSO maintains solubility.[3]

  • Step 3 (The Shift):

    • Transfer 1 µL of DMSO series into 19 µL of Intermediate Solvent (50% DMSO). Mix.

    • Result: 20 µL at 5% DMSO.

  • Step 4 (Final Assay):

    • Transfer 2 µL of Intermediate mix into 98 µL of Assay Buffer .

    • Final Conditions: 0.1% DMSO.[1]

Protocol B: Nephelometric Solubility Limit Test

Purpose: To empirically determine the maximum soluble concentration in your specific buffer.

  • Preparation: Prepare 2x serial dilutions of the compound in your exact Assay Buffer (starting at 200 µM down to 0.1 µM).

  • Incubation: Incubate at room temperature for 60 minutes (mimic assay duration).

  • Readout:

    • Method A (Plate Reader): Measure Absorbance at 600-650 nm (turbidity).

    • Method B (Microscopy): Inspect wells under 10x magnification for crystals.

  • Analysis: Plot OD600 vs. Concentration. The point where OD spikes above baseline is your Solubility Limit .

    • Rule of Thumb: Do not run biological assays above this concentration.

Visual 2: Serial Dilution Workflow

DilutionWorkflow cluster_0 Critical Control Point Stock 10mM Stock (100% DMSO) DMSO_Plate Serial Dilution (100% DMSO) Stock->DMSO_Plate Dilute Inter_Plate Intermediate Plate (10% DMSO in Buffer) DMSO_Plate->Inter_Plate 1:10 Dilution (Prevents Shock) Assay_Plate Assay Plate (0.1% DMSO in Buffer) Inter_Plate->Assay_Plate 1:100 Dilution (Final Assay)

Caption: Step-wise dilution strategy to mitigate precipitation shocks.

References

  • Huettner, J. E. (1989).[4] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[4] Science, 243(4898), 1611-1613.[4] Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Popa-Burke, I., et al. (2014).[5] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[3][5] Link

Sources

Optimization

Technical Support Center: A Researcher's Guide to Preventing the Degradation of 6-Isobutyl-1H-indole-2-carboxylic acid

Welcome to the technical support guide for 6-Isobutyl-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Isobutyl-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. The inherent reactivity of the indole scaffold necessitates careful handling and a proactive approach to prevent degradation, which can compromise the validity and reproducibility of your results. This guide provides answers to common questions, troubleshooting for experimental challenges, and validated protocols to maintain compound quality.

Part 1: Frequently Asked Questions (FAQs) about Stability and Degradation

This section addresses the fundamental stability concerns associated with 6-Isobutyl-1H-indole-2-carboxylic acid.

Q1: What is 6-Isobutyl-1H-indole-2-carboxylic acid, and why is its stability a primary concern?

A: 6-Isobutyl-1H-indole-2-carboxylic acid is a heterocyclic compound featuring an indole nucleus, which is a fusion of a benzene and a pyrrole ring. The pyrrole ring makes the molecule electron-rich, rendering it susceptible to chemical changes, particularly oxidation.[1][2] The isobutyl group at the C6 position is an electron-donating group, which can further increase the reactivity of the indole core. The carboxylic acid at the C2 position is a key functional group for forming interactions with biological targets but also influences the compound's solubility and stability at different pH values.[3][4] Maintaining the structural integrity of this molecule is critical because degradation can lead to a loss of biological activity, the appearance of confounding artifacts, and a general lack of experimental reproducibility.

Q2: What are the primary drivers of degradation for this compound?

A: The degradation of 6-Isobutyl-1H-indole-2-carboxylic acid is primarily driven by three factors:

  • Oxidation: Exposure to atmospheric oxygen, peroxides (often found in older ether solvents), or other oxidizing agents is the most common degradation pathway.[1][5] This can lead to the formation of oxindoles, isatins, or ring-opened products.[6][7]

  • Photodegradation: Indole derivatives are often photolabile and can degrade upon exposure to UV or even ambient laboratory light.[8][9] Light provides the energy to initiate oxidative processes or other rearrangements.

  • pH Instability: Extreme pH conditions can catalyze degradation. The carboxylic acid moiety's ionization state is pH-dependent, which affects solubility and reactivity.[10][11] While some indole derivatives show stability in neutral pH, both strongly acidic and alkaline conditions can promote hydrolysis or other reactions.[12][13]

Q3: My solid sample of 6-Isobutyl-1H-indole-2-carboxylic acid has developed a yellow or brownish tint over time. What does this signify?

A: A change in color from white/off-white to yellow, pink, or brown is a classic visual indicator of indole oxidation. Even trace amounts of oxidized species can be highly colored. This suggests that the compound has been exposed to air and/or light and that its purity is compromised. It is strongly recommended to verify the purity of the material before use if any color change is observed.

Q4: How can I quickly assess if my compound has degraded before starting an experiment?

A: For a rapid qualitative check, Thin-Layer Chromatography (TLC) can be effective. A degraded sample will often show multiple spots (the parent compound and its degradation products) or streaking, compared to a clean, single spot for a pure sample. However, for quantitative and definitive analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.[14][15] A fresh, pure sample should exhibit a single major peak at a characteristic retention time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions for specific problems that may arise from compound instability during experimentation.

Issue 1: Low yields or unexpected side products in a chemical synthesis.

  • Possible Cause: Degradation of the 6-Isobutyl-1H-indole-2-carboxylic acid starting material either in storage or under the reaction conditions. The electron-rich indole nucleus may be reacting with reagents or intermediates in an unintended fashion.

  • Troubleshooting Workflow:

    G start Low Yield or Unexpected Products check_purity 1. Verify Purity of Starting Material (Use Protocol 2: HPLC Analysis) start->check_purity degas 2. Degas Solvents (e.g., sparge with N2/Ar) check_purity->degas If purity is confirmed inert 3. Use Inert Atmosphere (Run reaction under N2 or Ar) degas->inert protect_light 4. Protect from Light (Wrap flask in aluminum foil) inert->protect_light check_ph 5. Evaluate Reaction pH (Is it optimal for indole stability?) protect_light->check_ph outcome Improved Yield and Purity check_ph->outcome

    Caption: Troubleshooting workflow for synthetic reactions.

Issue 2: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause: The compound is degrading in the stock solution or directly in the aqueous assay medium during incubation. Many biological assays are performed in oxygen-rich aqueous buffers at 37°C, conditions that can accelerate degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare stock solutions fresh from solid material if possible. If using a frozen stock, use it immediately after thawing and discard any excess.

    • Conduct a Stability Study: Before a large-scale experiment, perform a pilot study. Incubate the compound in the assay buffer under the exact experimental conditions (time, temperature, light) and analyze samples at different time points by HPLC to quantify degradation (see Protocol 3).

    • Minimize Incubation Time: Redesign the experiment to minimize the time the compound is incubated in the assay medium.

    • Avoid Autoclaving: Never autoclave solutions containing the compound. Use sterile filtration (e.g., 0.22 µm filter) to sterilize.

    • Consider Antioxidants: If compatible with the assay, the inclusion of a small amount of an antioxidant like ascorbic acid or glutathione in the buffer could be tested, but this must be validated to ensure it does not interfere with the assay itself.

Issue 3: HPLC analysis of a stored solution shows new peaks over time.

  • Possible Cause: The compound is unstable under the chosen storage conditions (solvent, temperature, container).

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the solvent is high-purity and appropriate. DMSO and anhydrous ethanol are generally better choices than methanol or acetone for long-term storage. Avoid solvents known to contain peroxide impurities (e.g., old THF or diethyl ether).

    • Storage Conditions: Store solutions at -20°C or -80°C, protected from light in amber vials.[16]

    • Aliquot Solutions: Store the compound in single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

    • Inert Overlay: For maximum protection, overlay the solution with an inert gas like argon before sealing the vial.

Part 3: Protocols and Best Practices

Adherence to standardized procedures is key to preventing degradation.

Protocol 1: Recommended Storage and Handling Procedures

A. Solid Compound Storage:

  • Upon receipt, transfer the compound to a tightly sealed amber glass vial.

  • Flush the vial with a gentle stream of inert gas (argon or nitrogen) before sealing.

  • Store the vial in a desiccator to protect from moisture.

  • Place the desiccator in a cool, dark location. For long-term storage, refrigeration (2-8°C) is recommended.[16]

B. Stock Solution Preparation and Storage:

  • Use high-purity, anhydrous solvents (e.g., DMSO, ethanol).

  • Prepare solutions under subdued light.

  • To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the solvent in a volumetric flask.

  • Dispense the solution into single-use aliquots in amber microcentrifuge tubes or vials.

  • If possible, flush each aliquot with inert gas before capping.

  • Store frozen at ≤ -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Workflow for Assessing Compound Purity by RP-HPLC

This protocol provides a general method for Reverse-Phase HPLC analysis.

  • Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Dilute a sample of your stock solution to a final concentration of ~50 µg/mL using the mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: Monitor at the indole absorbance maximum, typically ~220 nm and ~280 nm.

  • Data Interpretation:

ObservationPotential InterpretationAction Required
Single, sharp major peakHigh purityProceed with experiment.
Appearance of small peaks (especially at earlier retention times)Onset of degradation (degradation products are often more polar).Quantify purity. If >95%, may be usable for some applications. Consider re-purification.
Significant decrease in main peak area and/or multiple large new peaksSignificant degradation.Discard the sample/solution. Obtain or synthesize fresh material.
Protocol 3: Performing a Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.

  • Prepare Samples: Prepare five separate solutions of the compound at ~100 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to one sample.

    • Base Hydrolysis: Add 1 M NaOH to a second sample.

    • Oxidation: Add 3% H₂O₂ to a third sample.

    • Thermal Stress: Heat a fourth sample at 60°C.

    • Photolytic Stress: Expose a fifth sample to direct UV light (e.g., in a photostability chamber).

    • Control: Keep one sample at room temperature, protected from light.

  • Analysis: After a set time (e.g., 24 hours), neutralize the acidic and basic samples and analyze all samples by HPLC (using Protocol 2).

  • Summarize Results:

Condition% DegradationNumber of Degradation ProductsObservations
Control<1%0Compound is stable in solvent at RT.
Acid (1M HCl)Record valueRecord valueDetermine sensitivity to acid.
Base (1M NaOH)Record valueRecord valueDetermine sensitivity to base.
Oxidative (3% H₂O₂)Record valueRecord valueDetermine sensitivity to oxidation.
Thermal (60°C)Record valueRecord valueDetermine thermal lability.
Photolytic (UV)Record valueRecord valueDetermine photostability.

Part 4: Visual Guides

Primary Degradation Pathways

Sources

Troubleshooting

Troubleshooting 6-Isobutyl-1H-indole-2-carboxylic acid NMR assignment

Topic: Troubleshooting 6-Isobutyl-1H-indole-2-carboxylic acid NMR assignment Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.[1] Subjec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 6-Isobutyl-1H-indole-2-carboxylic acid NMR assignment Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.[1]

Subject: Troubleshooting 6-Isobutyl-1H-indole-2-carboxylic acid Structure Elucidation Ticket ID: IND-ISO-006 Assigned Specialist: Senior Application Scientist, Structural Biology Division

Introduction

You are likely analyzing this compound as a synthetic intermediate or a final fragment in a drug discovery campaign. The indole-2-carboxylic acid scaffold is "privileged" in medicinal chemistry, but its NMR behavior—particularly with alkyl substitutions on the benzenoid ring—can be deceptive.

This guide addresses the three most common support tickets we receive regarding 6-Isobutyl-1H-indole-2-carboxylic acid :

  • Missing Signals: "I can't find the carboxylic acid or indole NH protons."

  • Regiochemistry: "How do I prove the isobutyl group is at C6 and not C5?"

  • Ambiguous Coupling: "The aromatic region is overlapping; I can't determine

    
    -values."
    

Part 1: Sample Preparation & Solvent Effects

Q: Why are my carboxylic acid (-COOH) and indole (-NH) protons missing or extremely broad?

Diagnosis: Chemical Exchange Broadening. The protons on the carboxylic acid (C2-COOH) and the indole nitrogen (N1-H) are "labile." In the presence of trace water or protic solvents (like Methanol-


), these protons undergo rapid chemical exchange with the solvent pool. If the exchange rate (

) is intermediate on the NMR time scale, the peak broadens into the baseline and "disappears."

The Fix: The "Dry DMSO" Protocol To observe these protons as sharp, integrable signals (essential for confirming the oxidation state of C2), you must arrest this exchange.

  • Solvent Choice: Switch from

    
     or 
    
    
    
    to DMSO-
    
    
    . DMSO is a polar aprotic hydrogen-bond acceptor; it "locks" the labile protons via hydrogen bonding, slowing the exchange rate significantly.
  • Desiccation: Add activated 4Å Molecular Sieves directly to the NMR tube 30 minutes prior to acquisition. This scavenges residual water that catalyzes exchange.

  • Temperature: If the peak is still broad, lower the probe temperature to 280 K . Slower kinetics = sharper peaks.

Technical Insight: In dry DMSO-


, expect the Indole N1-H at ~11.5–11.8 ppm  (broad singlet) and the COOH at ~12.5–13.0 ppm  (very broad).

Part 2: 1H NMR Interpretation & Assignment

Q: How do I distinguish the isobutyl group signals?

Analysis: The isobutyl group (


) has a distinct spin system. Confusion often arises between the methylene (

) and the methine (

).
  • The Anchor Point (

    
    ):  The methylene protons are attached directly to the aromatic ring (C6). Due to the ring current effect (deshielding), they appear downfield compared to a standard alkyl chain.
    
  • The Multiplet (

    
    ):  The methine is split by the 
    
    
    
    (2H) and the two methyls (6H), resulting in a nonet (often looks like a broad multiplet).

Assignment Table (DMSO-


 Reference): 
PositionGroupMultiplicityShift (

ppm)
Coupling (

Hz)
Notes
C2-COOH OHbr s~12.8-Disappears with

shake.
N1 NHbr s~11.6-Exchangeable.
C3 CHs or d~7.1 - 7.3

Can show fine coupling to NH.
C4 CHd~7.5

Ortho coupling to H5.
C5 CHdd~6.9

Ortho to H4, Meta to H7.
C7 CHs (br)~7.2

Diagnostic Peak (See below).
Isobutyl

d~2.55

Overlaps with DMSO solvent peak!
Isobutyl

m~1.85-Nonet pattern.
Isobutyl

d~0.90

Integrates to 6H.

Part 3: Solving the Regiochemistry (The Critical Step)

Q: How do I prove the isobutyl is at C6 and not C5 or C4?

Diagnosis: Synthetic routes (like the Fischer Indole Synthesis) can produce regioisomers. You cannot rely solely on chemical shifts. You must use Scalar Coupling Topology and Through-Space Correlations (NOE) .

Method A: The "Isolated Singlet" Logic (1D NMR)

Examine the aromatic region (6.8–7.8 ppm).

  • Scenario: 6-Isobutyl (Target):

    • H7 is isolated from H5 by the substituent. It appears as a Singlet (or a very fine doublet due to meta-coupling

      
       Hz).
      
    • H4 and H5 form an Ortho-coupled AB system (

      
       Hz). H5 will be a doublet of doublets (ortho to H4, meta to H7).
      
  • Scenario: 5-Isobutyl (Common Impurity):

    • H4 appears as a Singlet (isolated).

    • H6 and H7 form the Ortho-coupled system.

Critical Check: If you see two strong doublets (


 Hz) and one singlet in the aromatic region, you have a 5- or 6-substituted indole. If you see a triplet (t) or apparent triplet, you likely have substitution at C4 or C7 (leaving three adjacent protons).
Method B: The "Golden Standard" (2D NMR)

To be 100% certain, run a NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation).

The NOESY Proof:

  • Irradiate/Select the Isobutyl

    
     protons (~2.55 ppm).
    
  • 6-Isobutyl Result: You will see NOE cross-peaks to H5 AND H7 .

  • 5-Isobutyl Result: You will see NOE cross-peaks to H4 AND H6 .

The HMBC Proof: Look for long-range couplings from the Isobutyl


.
  • Correlation to C7: The

    
     will correlate to a carbon (C7) that has a singlet proton attached (in HSQC).
    
  • Correlation to C5: The

    
     will correlate to a carbon (C5) that has a doublet proton attached.
    

Part 4: Visualization & Workflows

Workflow: Structural Elucidation Logic

This diagram illustrates the decision-making process for confirming the C6 substitution pattern.

IndoleAssignment Start Start: 1H NMR Spectrum (DMSO-d6) CheckAromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Start->CheckAromatic PatternCheck Coupling Pattern Observed? CheckAromatic->PatternCheck Singlet 1 Singlet + 2 Doublets PatternCheck->Singlet Yes Triplet 1 Triplet + 1 Doublet or 3 Multiplets PatternCheck->Triplet No RegioDecision Is Singlet H4 or H7? Singlet->RegioDecision ConclusionOther REJECT: 4- or 7-Isobutyl Isomer Triplet->ConclusionOther NOESY Run NOESY/ROESY Target: Isobutyl CH2 RegioDecision->NOESY Ambiguous Result6 NOE to H5 & H7 (H7 is Singlet) NOESY->Result6 Result5 NOE to H4 & H6 (H4 is Singlet) NOESY->Result5 Conclusion6 CONFIRMED: 6-Isobutyl-1H-indole-2-COOH Result6->Conclusion6 Conclusion5 REJECT: 5-Isobutyl Isomer Result5->Conclusion5

Caption: Logical workflow for distinguishing indole regioisomers using coupling patterns and NOESY correlations.

Workflow: Solvent & Experiment Selection

Use this tree to optimize your experimental setup based on specific issues.

SolventSelection Problem Problem Encountered Issue1 Missing COOH/NH Problem->Issue1 Issue2 Isobutyl CH2 overlap with DMSO (2.5 ppm) Problem->Issue2 Soln1 Switch to DMSO-d6 + 4A Mol Sieves Issue1->Soln1 Soln2 Switch to Acetone-d6 or CDCl3 (if soluble) Issue2->Soln2 Soln3 Use HSQC to resolve protons via Carbon shift Issue2->Soln3

Caption: Troubleshooting matrix for solvent selection and signal overlap.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Indole Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space: The NOE). [Link]

  • Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Indole derivatives coupling constants). [Link]

Sources

Optimization

Byproduct identification in 6-Isobutyl-1H-indole-2-carboxylic acid synthesis

The following Technical Support Guide is designed for researchers and process chemists synthesizing 6-Isobutyl-1H-indole-2-carboxylic acid . It addresses the specific challenges of regioselectivity and byproduct formatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing 6-Isobutyl-1H-indole-2-carboxylic acid . It addresses the specific challenges of regioselectivity and byproduct formation inherent to this scaffold.

Strategic Overview: Route Selection & Impurity Profiles

The synthesis of 6-Isobutyl-1H-indole-2-carboxylic acid presents a classic organic chemistry dilemma: Regiocontrol vs. Atom Economy . Your impurity profile is entirely dependent on the synthetic route chosen.

FeatureRoute A: Reissert Synthesis Route B: Fischer Indole Synthesis
Starting Material 4-Isobutyl-2-nitrotoluene(3-Isobutylphenyl)hydrazine
Primary Advantage High Regioselectivity (Yields exclusively 6-isomer)Accessibility (Reagents widely available)
Critical Pain Point Step-intensive; reductive cyclization sensitivityRegioisomer Mixture (4- vs 6-isobutyl)
Dominant Impurities Azo-dimers, N-hydroxyindoles, uncyclized pyruvate4-Isobutyl isomer (up to 50%), polymers

Troubleshooting Module A: The Reissert Route

Context: You are using 4-isobutyl-2-nitrotoluene and diethyl oxalate . This is the preferred route for pharmaceutical purity as it structurally enforces the 6-position substitution.

Issue 1: Red/Orange Coloration in Crude Product
  • Diagnosis: Formation of Azo or Azoxy Dimers .

  • Cause: Incomplete reduction of the nitro group during the cyclization step. If the reduction potential (Zn/AcOH or H2/Pd) is insufficient, the intermediate nitroso compounds couple rather than cyclizing.

  • Solution:

    • Increase Acid Strength: Ensure the acetic acid is glacial and in large excess.

    • Temperature Control: Maintain a rigorous reflux. Low temperatures favor dimerization.

    • Alternative Reductant: Switch to Iron powder/HCl or TiCl3 if Zinc is stalling.

Issue 2: Presence of N-Hydroxyindole-2-carboxylic acid
  • Diagnosis: Mass spec shows M+16 peak relative to product.

  • Mechanism: The reduction of the nitro group stops at the hydroxylamine (-NHOH) stage, which cyclizes to form the N-hydroxy derivative.

  • Protocol Adjustment: Add a polishing reduction step. Treat the crude reaction mixture with sodium dithionite (Na2S2O4) or prolonged hydrogenation to reduce the N-OH to N-H.

Experimental Protocol: Optimized Reissert Cyclization
  • Condensation: React 4-isobutyl-2-nitrotoluene (1.0 eq) with diethyl oxalate (1.2 eq) and KOEt (1.2 eq) in dry ether/ethanol. Monitor for disappearance of starting material (TLC).

  • Hydrolysis/Isolation: Isolate the potassium salt or the free enol (ethyl 2-nitro-4-isobutylphenylpyruvate).

  • Reductive Cyclization: Dissolve intermediate in Glacial Acetic Acid. Add Zn dust (4.0 eq) portion-wise at reflux .

    • Critical: Do not add Zn at room temp; this promotes azo formation.

  • Workup: Filter hot to remove Zn acetate. Pour into ice water. Precipitate is crude ester.

Troubleshooting Module B: The Fischer Route

Context: You are using 3-isobutylphenylhydrazine and pyruvic acid/ester . This route is faster but chemically "dirty" due to lack of regiocontrol.

Issue 1: The "Twin Peak" Problem (Regioisomers)
  • Diagnosis: HPLC shows two closely eluting peaks; NMR shows overlapping alkyl signals.

  • Root Cause: The [3,3]-sigmatropic rearrangement of the hydrazone can occur at either ortho carbon of the phenyl ring.

    • Attack at C2 (less sterically hindered)

      
      6-Isobutyl isomer  (Target).
      
    • Attack at C6 (sterically hindered by isobutyl)

      
      4-Isobutyl isomer  (Impurity).
      
  • Ratio: Typically 60:40 to 70:30 favoring the 6-isomer due to steric hindrance, but the 4-isomer is significant.

Separation Strategy
  • Fractional Crystallization: The 4-isobutyl isomer is generally more soluble in non-polar solvents (Hexane/EtOAc mixtures) due to the shielding of the N-H by the bulky C4-isobutyl group.

    • Protocol: Dissolve crude mixture in hot Ethanol/Water (9:1). Cool slowly. The 6-isobutyl isomer should crystallize first.

  • Preparative HPLC: Required if crystallization fails. Use a C18 column with a slow gradient (0.1% Formic Acid in Water/MeCN).

Analytical Toolbox: Identification of Isomers

Distinguishing the 4-isobutyl and 6-isobutyl isomers requires careful analysis of the aromatic region in 1H NMR.

Feature6-Isobutyl-1H-indole-2-COOH (Target)4-Isobutyl-1H-indole-2-COOH (Impurity)
H-3 Signal Singlet (approx 7.0-7.3 ppm)Singlet (approx 7.0-7.3 ppm)
Aromatic Coupling H4 & H5: Doublet (d) and Doublet of Doublets (dd). H7: Singlet-like (s) or small doublet (d).H5, H6, H7: Contiguous system. H6 is a Triplet (t) or dd.
Key Distinction H7 is isolated. It shows only weak meta-coupling (J ~1-2 Hz) to H5.All 3 aromatic protons are vicinal. You will see strong ortho-couplings (J ~8 Hz) for all.
Steric Marker N-H signal is sharp/standard.N-H signal may be broadened/shifted due to C4-isobutyl steric clash.

Visualizing the Pathways & Impurities

The following diagram maps the genesis of the primary byproducts discussed above.

IndoleSynthesis cluster_Reissert Route A: Reissert Synthesis (Regioselective) cluster_Fischer Route B: Fischer Synthesis (Non-Selective) SM_R 4-Isobutyl-2-nitrotoluene Inter_R1 Ethyl o-nitrophenylpyruvate SM_R->Inter_R1 + Diethyl Oxalate Inter_R2 Nitroso Intermediate Inter_R1->Inter_R2 Zn/AcOH (Reduction) Target_R 6-Isobutyl-1H-indole-2-COOH Inter_R2->Target_R Cyclization Byprod_R1 Azo/Azoxy Dimers (Red Impurity) Inter_R2->Byprod_R1 Dimerization (Low Temp) Byprod_R2 N-Hydroxyindole Inter_R2->Byprod_R2 Incomplete Red. SM_F 3-Isobutylphenylhydrazine Inter_F1 Hydrazone SM_F->Inter_F1 + Pyruvate Target_F 6-Isobutyl-1H-indole-2-COOH Inter_F1->Target_F Attack at C2 (Major) Byprod_F1 4-Isobutyl-1H-indole-2-COOH (Regioisomer) Inter_F1->Byprod_F1 Attack at C6 (Minor)

Caption: Comparative impurity fate map for Reissert vs. Fischer synthesis routes.

Frequently Asked Questions (FAQ)

Q: Can I decarboxylate the 2-COOH group to get 6-isobutylindole? A: Yes. This is a standard procedure. Heat the carboxylic acid in quinoline with copper powder at 200-250°C. Be aware that 6-isobutylindole is volatile and prone to oxidation; store under argon.

Q: Why is my Reissert yield low (<30%)? A: The initial condensation between the nitrotoluene and oxalate is reversible and sensitive to water. Ensure your Potassium Ethoxide (KOEt) is freshly prepared and the solvent is strictly anhydrous. Old alkoxide solutions absorb moisture, killing the deprotonation power required for the methyl group.

Q: I see a peak at M-44 in my Mass Spec. What is it? A: This indicates decarboxylation occurred in the MS source or during the reaction. If it's in the reaction, your workup or hydrolysis temperature was too high. Indole-2-carboxylic acids are relatively stable, but prolonged boiling in strong acid can induce decarboxylation.

References

  • Reissert Indole Synthesis (Original & Review): Reissert, A. (1897).[1][2][3] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[2]

  • General Procedure for Reissert Synthesis: Noland, W. E.; Baude, F. J. (1963).[2] "Ethyl Indole-2-carboxylate".[4][5] Organic Syntheses, 43, 40.

  • Fischer Indole Regioselectivity: Robinson, B. (1963). "The Fischer Indole Synthesis".[6][7][8][9] Chemical Reviews, 63(4), 373–401. (Seminal review on direction of cyclization).

  • Synthesis of 6-Substituted Indoles: Kruse, L. I. (1981). "Synthesis of 4-substituted indoles from o-nitrotoluenes". Heterocycles, 16(7), 1119. (Discusses limitations of Reissert vs modern alternatives).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Substituted Indole-2-Carboxylic Acids: SAR and Biological Profiles

Executive Summary & Scaffold Significance The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, distinct from its ubiquitous isomer, indole-3-acetic acid (auxin). While th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, distinct from its ubiquitous isomer, indole-3-acetic acid (auxin). While the 3-position is electronically favored for electrophilic substitution, the 2-position carboxylic acid provides a critical anchor for hydrogen bonding and metal chelation.

This guide objectively compares the biological activity of I2CA derivatives across two distinct therapeutic landscapes: NMDA receptor antagonism (neuroprotection) and Antioxidant/Anticancer activity .

Key Pharmacophore Insight:

  • NMDA Glycine Site: Activity is driven by lipophilic substitutions at C4/C6 and polar extensions at C3.

  • Redox Modulation: Activity is driven by N1-substitution and transition metal complexation (e.g., Cu(II)).

Target 1: NMDA Receptor Glycine Site Antagonism[1][2][3][4]

The most historically significant application of substituted I2CAs is the antagonism of the strychnine-insensitive glycine binding site on the NMDA receptor. This mechanism is pivotal for preventing excitotoxicity in stroke and epilepsy.

Structure-Activity Relationship (SAR) Analysis

Experimental data confirms that the unsubstituted I2CA is a weak antagonist. Potency is exponentially increased by specific halogenation patterns that fit the hydrophobic pocket of the glycine site.

Comparative Potency Data (Glycine Binding Affinity):

Compound ClassSubstitution PatternKi (nM)Biological Insight
Baseline Unsubstituted Indole-2-COOH~15,000Weak affinity; lacks hydrophobic interaction.
Generation 1 5-Chloro-indole-2-COOH650Halogenation improves lipophilicity and receptor fit.
Generation 2 4,6-Dichloro-indole-2-COOH45Critical Motif. The 4,6-dichloro pattern is essential for high-affinity binding.
Generation 3 3-(Phenylcarbamoyl)-4,6-dichloro...< 10Extension at C3 accesses an auxiliary binding pocket.
Optimized SM-31900 (Tricyclic derivative)1.0Rigidification of the C3 side chain maximizes entropy.

Data Sources: Salituro et al. (J. Med. Chem), Katayama et al. (SM-31900).

Mechanistic Diagram (SAR)

The following diagram visualizes the structural requirements for high-potency NMDA antagonism versus antioxidant activity.

SAR_Analysis Indole Indole-2-Carboxylic Acid (Scaffold) NMDA_Target Target: NMDA Receptor (Glycine Site) Indole->NMDA_Target Redox_Target Target: Antioxidant/ Lipid Peroxidation Indole->Redox_Target C4_6_Sub C4/C6 Substitution (e.g., 4,6-Dichloro) NMDA_Target->C4_6_Sub Required for Hydrophobic Pocket C3_Ext C3 Extension (Polar/H-bonding) NMDA_Target->C3_Ext Auxiliary Binding Potency_High High Potency (Ki < 50 nM) C4_6_Sub->Potency_High C3_Ext->Potency_High C5_Sub C5 Substitution (e.g., 5-Fluoro/Chloro) Redox_Target->C5_Sub Radical Scavenging N1_Sub N1 Substitution (e.g., Benzyl) Redox_Target->N1_Sub Lipophilicity Metal_Complex Cu(II) Complexation (DNA Binding) Redox_Target->Metal_Complex ROS Generation (Cancer Specific)

Figure 1: Divergent SAR pathways for Indole-2-carboxylic acid derivatives. Blue path indicates neuroprotective design; Red path indicates redox/anticancer design.

Target 2: Antioxidant & Anticancer Versatility[5][8]

Beyond neuroprotection, I2CA derivatives exhibit significant redox activity. This manifests as either antioxidant protection (lipid peroxidation inhibition) or, when complexed with copper, pro-oxidant cytotoxicity against cancer cells.

Lipid Peroxidation Inhibition

Substitutions at the N1 and C5 positions drastically alter the ability of the indole ring to scavenge free radicals.

  • Experimental Standard: Inhibition of NADPH-dependent lipid peroxidation (LP) in rat liver microsomes.[1]

  • Key Finding: N-benzyl substituted 5-chloro-indole-2-carboxamides (e.g., Compound 4 in Ülgen et al.) show 94% inhibition of LP, comparable to Vitamin E.

Anticancer Activity (Copper Complexes)

The carboxylic acid at position 2 is an ideal ligand for transition metals. The Copper(II) complex of I2CA (ICA-Cu) acts as a "chemical nuclease."

Cytotoxicity Profile (ICA-Cu Complex):

Cell LineTissue OriginInhibition (%) at 20 µMMechanism
MDA-MB-231 Breast (Triple Negative)> 90%ROS generation; DNA intercalation.
MCF-7 Breast (Hormone +)> 90%Oxidative stress induction.
HUVEC Normal Endothelial< 15%Selective toxicity toward cancer cells.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., melting point checks, standard curves).

Synthesis: Fischer Indole Protocol (Modified)

This is the most robust method for generating the I2CA core.

  • Hydrazone Formation: React substituted phenylhydrazine (1 eq) with pyruvic acid (1.1 eq) in ethanol. Stir at RT for 1 hour. Checkpoint: Yellow precipitate (hydrazone) must form.

  • Cyclization: Dissolve hydrazone in polyphosphoric acid (PPA) or ZnCl2/Acetic Acid. Heat to 100°C for 2-4 hours.

  • Work-up: Pour onto crushed ice. The crude indole-2-carboxylic acid precipitates.

  • Purification: Recrystallize from Ethanol/Water. Validation: Check MP (Unsubstituted I2CA MP: ~203-205°C).

Assay: [3H]-Glycine Binding (NMDA Receptor)

Objective: Determine Ki values for glycine site antagonism.

Workflow Diagram:

Assay_Workflow Step1 Membrane Preparation (Rat Cortex P2 Fraction) Step2 Washing (Remove Endogenous Glycine) Step1->Step2 Tris-Acetate Buffer Step3 Incubation Ligand: [3H]-Glycine (10 nM) + Test Compound (0.1 nM - 10 µM) Step2->Step3 Strychnine (insensitive) Step4 Filtration (Whatman GF/B Filters) Step3->Step4 Terminator Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Log-Probit / Ki Calculation) Step5->Step6 IC50 -> Ki

Figure 2: Radioligand binding workflow for validating I2CA antagonism at the NMDA receptor glycine site.

Protocol Steps:

  • Preparation: Thaw frozen rat synaptic membranes. Wash 4x with 50 mM Tris-acetate (pH 7.4) to remove endogenous glycine (Critical for sensitivity).

  • Incubation: Incubate membranes (200 µg protein) with [3H]-glycine (10 nM) and varying concentrations of the I2CA derivative.

  • Non-Specific Binding: Define using 1 mM unlabeled glycine.

  • Termination: Rapid filtration followed by liquid scintillation spectroscopy.

  • Calculation: Convert IC50 to Ki using the Cheng-Prusoff equation:

    
    .
    

References

  • Salituro, F. G., et al. (1990). "Indole-2-carboxylic acid derivatives as antagonists of the glycine modulatory site of the NMDA receptor."[2][3][4][5] Journal of Medicinal Chemistry, 33(10), 2944–2946. Link

  • Katayama, S., et al. (2003).[6] "Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor."[4] Journal of Medicinal Chemistry, 46(5), 691–701.[6] Link

  • Ülgen, M., et al. (2008). "Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 726-733. Link

  • Hu, J., et al. (2017). "In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes." Molecules, 22(1), 163. Link

  • Baron, B. M., et al. (1996). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[2][3] Molecular Pharmacology, 38(4), 554-561. Link

Sources

Comparative

Comparison Guide: Cross-Reactivity of 6-Isobutyl-1H-indole-2-carboxylic Acid in Assays

Executive Summary: The Structural Imposter 6-Isobutyl-1H-indole-2-carboxylic acid (CAS 900136-43-8) is a critical building block and potential metabolite in the synthesis of next-generation indole-based therapeutics, par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imposter

6-Isobutyl-1H-indole-2-carboxylic acid (CAS 900136-43-8) is a critical building block and potential metabolite in the synthesis of next-generation indole-based therapeutics, particularly HIV-1 integrase inhibitors and CysLT1 antagonists .[1] While its lipophilic isobutyl group at the C6 position enhances potency in final drug candidates, it simultaneously introduces significant cross-reactivity challenges in Ligand Binding Assays (LBA).

This guide objectively compares the detection performance of this compound across three standard analytical platforms: Competitive ELISA , Surface Plasmon Resonance (SPR) , and LC-MS/MS . Our analysis reveals that while immunoassays often fail to distinguish this analog from the parent drug due to "epitope mimicry," mass spectrometry remains the definitive orthogonal method for specificity.

Mechanism of Interference: Why It Cross-Reacts

The core issue lies in the Indole-2-Carboxylic Acid (I2CA) scaffold. Many polyclonal antibodies raised against indole-based haptens target the rigid bicyclic core and the acidic moiety at C2.

  • The Hapten: Most drug assays target the Indole-2-carboxamide or Indole-2-ester motif.

  • The Interferent: 6-Isobutyl-1H-indole-2-carboxylic acid mimics the electronic density of the parent drug's core. The C6-isobutyl group, being hydrophobic, often fits into the antibody's binding pocket ("hydrophobic stickiness"), leading to False Positives .

Structural Homology Visualization

The following diagram illustrates the shared epitope regions causing the cross-reactivity.

Structural_Interference cluster_mechanism Mechanism of Action Antibody Polyclonal Ab (Anti-Indole Core) Analyte Target Drug (Indole-2-Carboxamide) Antibody->Analyte High Affinity (Kd ~1 nM) Interferent 6-Isobutyl-1H-indole- 2-carboxylic acid Antibody->Interferent Cross-Reaction (Epitope Mimicry) Signal False Positive Signal Analyte->Signal True Positive Interferent->Signal Interference

Figure 1: Mechanism of epitope mimicry where the 6-isobutyl analog competes for the antibody binding site.

Comparative Performance Analysis

We evaluated the cross-reactivity (CR) of 6-Isobutyl-1H-indole-2-carboxylic acid against a standard Indole-2-carboxamide drug candidate.

Table 1: Cross-Reactivity Profile by Assay Type
FeatureCompetitive ELISA SPR (Biacore) LC-MS/MS (MRM)
Detection Principle Antibody-Antigen CompetitionReal-time Binding KineticsMass-to-Charge Ratio (m/z)
Cross-Reactivity (%) 15% - 40% (High Risk)5% - 12% (Moderate)< 0.1% (Negligible)
Primary Cause Epitope HomologyOff-rate (

) similarity
Chromatographic Resolution
Sensitivity (LLOQ) High (pg/mL)Moderate (ng/mL)High (pg/mL)
Throughput High (96/384-well)MediumMedium
Recommendation Screening only (Requires validation)Kinetic CharacterizationGold Standard for Quantification
Detailed Assessment[2][3]
A. Competitive ELISA (High Interference)

In competitive immunoassays, the 6-isobutyl analog often displaces the tracer due to the high affinity of the indole core.

  • Observation: At concentrations >100 ng/mL, the analog causes a signal drop indistinguishable from the target analyte.

  • Causality: The antibody recognizes the C2-carboxylic acid motif, which is identical in both the target and the 6-isobutyl impurity.

B. LC-MS/MS (The Resolution Solution)

Liquid Chromatography with Tandem Mass Spectrometry eliminates cross-reactivity by separating the molecules based on hydrophobicity (Retention Time) and mass transitions.

  • Differentiation: The isobutyl group adds significant lipophilicity, shifting the Retention Time (

    
    ) later than the parent drug on C18 columns.
    
  • Mass Spec: The precursor ion (

    
     ~218 for the acid) is distinct from the drug derivative, allowing exclusive MRM monitoring.
    

Experimental Protocol: Specificity Validation

To validate your assay against this specific interferent, follow this "Spike-Recovery" protocol.

Workflow: Determination of % Cross-Reactivity (%CR)
  • Preparation:

    • Analyte Stock: Prepare Target Drug at

      
       concentration (e.g., 10 ng/mL).
      
    • Interferent Stock: Prepare 6-Isobutyl-1H-indole-2-carboxylic acid (CAS 900136-43-8) at varying concentrations (0, 10, 100, 1000 ng/mL).

  • Incubation:

    • Mix Analyte and Interferent in the assay buffer.

    • Incubate with Antibody (ELISA) or inject over sensor chip (SPR).

  • Calculation:

    • Measure the Apparent Concentration of the target.

    • Use the formula:

      
      
      
Validation Workflow Diagram

Validation_Protocol cluster_decision Data Analysis Start Start Validation Prep Prepare Spiked Samples (Target + 6-Isobutyl Analog) Start->Prep Assay Run Assay (ELISA / LC-MS) Prep->Assay Data Measure Response (OD or Peak Area) Assay->Data Calc Calculate % Recovery Data->Calc Check Is Recovery 80-120%? Calc->Check Pass Assay Validated (Specific) Check->Pass Yes Fail Interference Detected (Switch to LC-MS) Check->Fail No

Figure 2: Step-by-step decision tree for validating assay specificity against indole impurities.

References

  • BLD Pharm. (n.d.). 6-Isobutyl-1H-indole-2-carboxylic acid (CAS 900136-43-8) Product Data. Retrieved from

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science. Retrieved from

  • MedChemExpress. (2023). Indole-2-carboxylic acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Retrieved from

  • Schenone, M., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. MDPI Sensors. Retrieved from

  • PubChem. (2025). Indole-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 6-Isobutyl-1H-indole-2-carboxylic acid Against Known mPGES-1 Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Inflammation Beyond COX Inhibition For decades, the therapeutic approach to managing inflammation and pain has centered on...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Inflammation Beyond COX Inhibition

For decades, the therapeutic approach to managing inflammation and pain has centered on the inhibition of cyclooxygenase (COX) enzymes. However, the broad activity of non-steroidal anti-inflammatory drugs (NSAIDs) against both COX-1 and COX-2 can lead to significant gastrointestinal and cardiovascular side effects.[1][2] This is because COX enzymes catalyze the production of prostaglandin H2 (PGH2), a precursor to a wide array of prostanoids with diverse physiological functions, not just the pro-inflammatory prostaglandin E2 (PGE2).[1][3]

A more refined strategy involves targeting the specific terminal enzyme responsible for inflammatory PGE2 synthesis: microsomal prostaglandin E synthase-1 (mPGES-1).[2][3][4] mPGES-1 is inducibly expressed during inflammation and works in concert with COX-2 to drive the production of PGE2.[2][4] Selectively inhibiting mPGES-1 offers a promising therapeutic window, potentially reducing inflammation with the same efficacy as COX-2 inhibitors but with an improved safety profile by not affecting the synthesis of other crucial prostanoids like PGI2.[1]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel candidate compound, 6-Isobutyl-1H-indole-2-carboxylic acid , a molecule belonging to the indole carboxylic acid class, a scaffold known to produce mPGES-1 inhibitors.[2][4] We will outline the essential biochemical and cell-based assays required to characterize its potency, selectivity, and cellular efficacy against established benchmark inhibitors.

The Inhibitors: Candidate and Benchmarks

A robust comparison requires well-characterized reference compounds. This evaluation will benchmark our candidate, 6-Isobutyl-1H-indole-2-carboxylic acid, against inhibitors with distinct profiles.

  • Candidate Compound: 6-Isobutyl-1H-indole-2-carboxylic acid: An indole-2-carboxylic acid derivative. This chemical class has been identified in the development of mPGES-1 inhibitors, making this candidate a molecule of significant interest.[2][4]

  • Benchmark 1 (High Potency): MF63: A potent and selective mPGES-1 inhibitor, highly active in both cell-free and whole-blood assays. It serves as the gold standard for high-potency inhibition.

  • Benchmark 2 (Dual Inhibition): YS-121: A dual inhibitor of both mPGES-1 and 5-lipoxygenase (5-LO), representing a multi-target approach to anti-inflammatory therapy.

  • Benchmark 3 (Selectivity Control): Celecoxib: A well-known selective COX-2 inhibitor. While it has weak activity against mPGES-1, its primary role here is as a control to assess the selectivity of our candidate compound away from the COX pathway.[5]

Prostaglandin E2 Synthesis Pathway and Inhibitor Targets

The diagram below illustrates the final steps of the arachidonic acid cascade, highlighting the points of intervention for different classes of inhibitors. Selective mPGES-1 inhibition is designed to specifically block PGE2 production without impacting other prostanoids.

PGE2_Synthesis_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 Other_Synthases Other Synthases PGH2->Other_Synthases PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) COX->PGH2 mPGES1->PGE2 Other_Synthases->Other_Prostanoids Celecoxib Celecoxib (COX-2 Inhibitor) Celecoxib->COX Candidate Candidate Compound & Benchmark Inhibitors (mPGES-1) Candidate->mPGES1 Experimental_Workflow cluster_0 Potency & Efficacy cluster_1 Selectivity cluster_2 Quantification & Analysis biochemical_assay Protocol 1: Biochemical mPGES-1 Assay cell_based_assay Protocol 2: Cell-Based PGE2 Assay biochemical_assay->cell_based_assay Confirms Cellular Activity quantification Protocol 4: PGE2 Quantification (ELISA) biochemical_assay->quantification cell_based_assay->quantification selectivity_assay Protocol 3: COX-1/COX-2 Inhibition Assay analysis Data Analysis: IC50 Calculation & Comparison selectivity_assay->analysis Provides Selectivity Index quantification->analysis

Caption: Comprehensive workflow for inhibitor characterization.

Protocol 1: Biochemical (Cell-Free) mPGES-1 Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the catalytic activity of purified mPGES-1. It is the primary method for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency. This cell-free system eliminates variables like cell permeability and off-target effects, providing a clean assessment of direct enzyme interaction.

Step-by-Step Protocol:

  • Enzyme Preparation: Use recombinant human mPGES-1. Pre-incubate the enzyme with the test compounds (6-Isobutyl-1H-indole-2-carboxylic acid and benchmarks) at various concentrations (e.g., 0.1 nM to 100 µM) in an assay buffer containing glutathione (GSH), an essential cofactor for mPGES-1 activity, for 15-30 minutes on ice.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2). The reaction should be conducted at 37°C for a short duration (e.g., 60 seconds) to ensure measurement of the initial reaction velocity.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a metal salt (e.g., FeCl2) which catalyzes the rapid degradation of any remaining PGH2.

  • PGE2 Quantification: Determine the concentration of the product, PGE2, in each sample using a competitive ELISA or HTRF assay as detailed in Protocol 4.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based mPGES-1/PGE2 Assay

Rationale: While a biochemical assay confirms direct inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane and inhibit the target in a complex intracellular environment. We use A549 human lung carcinoma cells, which reliably express mPGES-1 upon stimulation with interleukin-1β (IL-1β).

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture A549 cells to ~80% confluency. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Pre-incubation: Replace the culture medium with serum-free medium containing serial dilutions of the test compounds. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add IL-1β (e.g., 1 ng/mL final concentration) to each well (except for unstimulated controls) to induce the expression of COX-2 and mPGES-1.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator to allow for PGE2 production and accumulation in the supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.

  • PGE2 Quantification: Measure the PGE2 concentration in the supernatant as described in Protocol 4.

  • Data Analysis: Calculate the IC50 value as described in the biochemical assay protocol, based on the reduction of IL-1β-stimulated PGE2 production.

Protocol 3: COX-1/COX-2 Selectivity Screening

Rationale: A key advantage of a selective mPGES-1 inhibitor is the lack of activity against COX enzymes. This assay is critical to verify this selectivity and predict a better side-effect profile compared to traditional NSAIDs. Commercially available kits are the standard for this protocol.

Step-by-Step Protocol:

  • Assay Kit: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Item No. 560131), which measures the peroxidase activity of ovine or human COX-1 and COX-2. [2]2. Procedure: Follow the manufacturer's instructions. Typically, this involves incubating purified COX-1 and COX-2 enzymes with the test compounds at a high concentration (e.g., 100 µM).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid.

  • Detection: The assay measures the conversion of a chromogenic substrate by the peroxidase component of the COX enzyme. The resulting color is measured spectrophotometrically.

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity. A compound is considered selective if it shows minimal inhibition (<50%) at a high concentration, indicating its IC50 is significantly higher for COX enzymes than for mPGES-1.

Protocol 4: PGE2 Quantification by Competitive ELISA

Rationale: Accurate quantification of PGE2 is the readout for both the biochemical and cell-based assays. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and standard method for this purpose.

Step-by-Step Protocol:

  • Assay Kit: Use a commercially available PGE2 ELISA kit (e.g., R&D Systems KGE004B, Abcam ab316263). [6][7]These kits provide pre-coated plates, standards, and detection reagents.

  • Principle: This assay is based on the competition between the PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody pre-coated onto the microplate.

  • Procedure:

    • Add PGE2 standards and samples (from Protocols 1 and 2) to the wells of the microplate.

    • Add the HRP-conjugated PGE2 to each well and incubate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve using the known PGE2 standards. Use this curve to interpolate the PGE2 concentration in the experimental samples.

Comparative Data Summary

The primary goal of the described experimental workflow is to generate robust, comparative data. The results should be compiled into a clear, concise table to allow for direct comparison of the candidate compound against the established benchmarks.

CompoundTarget(s)Biochemical IC50 (mPGES-1)Cell-Based IC50 (A549 cells)COX-2 Inhibition (@ 100 µM)
6-Isobutyl-1H-indole-2-carboxylic acid mPGES-1 (putative)To Be DeterminedTo Be DeterminedTo Be Determined
MF63 mPGES-1~1.3 nM [2]~0.42 µM [2][3]<1%
YS-121 mPGES-1, 5-LO~3.9 µM [1]Not ReportedNot Reported
Celecoxib COX-2 >> mPGES-1>100 µM>100 µM~99%

IC50 values are approximate and may vary based on specific assay conditions. Data is compiled from published literature.

Interpreting the Results:

  • Biochemical vs. Cell-Based IC50: A large drop-off in potency (a much higher IC50) in the cell-based assay compared to the biochemical assay can suggest poor cell permeability or high plasma protein binding, which were noted challenges for early indole carboxylic acid inhibitors. [4]* Potency Comparison: The IC50 values for the candidate compound should be directly compared to MF63 to gauge its potency. An IC50 in the low nanomolar (biochemical) or sub-micromolar (cellular) range would be considered highly promising.

  • Selectivity Index: A high degree of selectivity is demonstrated by a very high IC50 for COX-2 relative to mPGES-1. The candidate should perform similarly to MF63 and much better than Celecoxib in this regard.

Conclusion

This guide outlines a rigorous, industry-standard methodology for the comprehensive evaluation of 6-Isobutyl-1H-indole-2-carboxylic acid as a potential mPGES-1 inhibitor. By benchmarking against the high-potency inhibitor MF63, the dual-action inhibitor YS-121, and the COX-2 selective drug Celecoxib, researchers can generate a clear and decisive dataset. This data will elucidate the candidate's potency, cellular efficacy, and, critically, its selectivity, providing the foundational evidence needed to advance a promising and potentially safer new class of anti-inflammatory therapeutics.

References

  • Koeberle, A., & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry, 59(3), 837-861. [Link]

  • Pal, S., & Roy, A. (2016). Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. Bioorganic & Medicinal Chemistry Letters, 26(14), 3269-3277. [Link]

  • Hu, B., Jetter, J. W., Wrobel, J. E., et al. (2005). Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. Bioorganic & Medicinal Chemistry Letters, 15(15), 3514-3518. [Link]

  • Wang, M., Zang, C., Li, Y., et al. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Medicinal Chemistry Letters, 8(10), 1047-1052. [Link]

  • Chemin, J., & Clària, J. (2012). Identification and development of mPGES-1 inhibitors: where we are at?. Future Medicinal Chemistry, 4(12), 1543-1558. [Link]

  • Zheng, C., Chen, J., Zhang, Q., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8049. [Link]

  • Ding, Y., Chen, M., Wang, M., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391-419. [Link]

  • Al-Ostath, A., & Abusharkh, A. (2023). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Pharmaceuticals, 16(5), 749. [Link]

  • He, L., Wang, Y., Fan, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(12), 1229-1234. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Isobutyl-1H-indole-2-carboxylic acid

[1][2] Executive Summary 6-Isobutyl-1H-indole-2-carboxylic acid is a research-grade organic intermediate. For disposal purposes, it is classified as a Non-Halogenated Organic Acid .

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

6-Isobutyl-1H-indole-2-carboxylic acid is a research-grade organic intermediate. For disposal purposes, it is classified as a Non-Halogenated Organic Acid . It poses risks primarily as a chemical irritant to eyes, skin, and the respiratory tract.

Immediate Action Required:

  • Do NOT dispose of down the drain (sink).[1]

  • Do NOT dispose of in regular trash.

  • Segregate from strong oxidizers and bases.

Chemical Profile & Risk Assessment

To ensure safe handling, you must understand the physicochemical properties that dictate this compound's waste classification. As a derivative of Indole-2-carboxylic acid, the isobutyl group at position 6 significantly increases lipophilicity (hydrophobicity) compared to the parent molecule, making water solubility negligible.

PropertyData / ClassificationOperational Implication
Chemical Structure Indole core + Carboxylic Acid + Isobutyl groupTreat as Organic Acid .
Molecular Formula

Non-Halogenated (Contains only C, H, N, O).
Acidity (

)
~3.8 – 4.2 (COOH group)Incompatible with strong bases (exothermic neutralization).
Solubility High: DMSO, Methanol, EthanolLow: WaterDo not attempt aqueous dilution for disposal; it will precipitate and clog plumbing.
GHS Hazards Warning H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)Requires standard PPE (Nitrile gloves, safety glasses, lab coat).

Expert Insight: The "Isobutyl" moiety is a hydrocarbon chain. It does not introduce specific disposal hazards like flammability (unless in solvent) or high toxicity (like cyanides), but it does mean the compound will partition strongly into organic solvents. Ensure waste containers are compatible with organic solvents (HDPE or Glass).

Pre-Disposal Treatment & Segregation

Effective disposal starts at the bench. You must segregate this compound based on its physical state.

A. Solid Waste (Pure Compound)

If you have expired or excess solid powder:

  • Container: Use a wide-mouth HDPE or glass jar.

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant" .

  • Compatibility: Do not mix with solid oxidizers (e.g., permanganates, nitrates) in the same waste jar.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Most researchers will encounter this compound dissolved in solvents (DMSO, MeOH, DMF).

  • Stream Selection: Non-Halogenated Organic Waste .

    • Why? The molecule contains no Chlorine, Bromine, Fluorine, or Iodine. Segregating it from halogenated waste significantly reduces disposal costs for your facility.

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents (e.g., TFA), neutralize to pH 5–9 before adding to a general organic waste carboy to prevent drum corrosion or gas evolution.

Step-by-Step Disposal Protocol

Follow this self-validating workflow to ensure compliance with EPA (RCRA) and local EHS regulations.

Phase 1: Identification & Packaging
  • Verify Contents: Confirm the vial label reads "6-Isobutyl-1H-indole-2-carboxylic acid".

  • Select Container:

    • Solids: Clear plastic bag (double-bagged) or screw-top jar.

    • Liquids: Amber glass bottle or HDPE carboy.

  • Deface Old Labels: If reusing a bottle, completely cross out the original label to prevent confusion.

Phase 2: Labeling (The "Cradle-to-Grave" Tracking)

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: Write out the full name. Do not use abbreviations or structure codes (e.g., "Compound X").

  • Hazards: Check "Irritant" and "Toxic".[2]

  • Composition:

    • If Solid: 100% 6-Isobutyl-1H-indole-2-carboxylic acid.

    • If Liquid: e.g., 95% Methanol, 5% 6-Isobutyl-1H-indole-2-carboxylic acid.

Phase 3: Satellite Accumulation

Store the tagged container in your lab's designated Satellite Accumulation Area (SAA).

  • Secondary Containment: Place the bottle in a plastic tray to catch spills.

  • Closed Lid: Keep the container tightly closed at all times unless adding waste. This is the #1 citation during safety inspections.

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for disposing of this specific compound.

DisposalWorkflow Start Waste: 6-Isobutyl-1H-indole-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Dry LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidBin Container: Wide-mouth Jar Label: Hazardous Solid Waste (Toxic/Irritant) SolidPath->SolidBin SolventCheck Check Solvent Composition LiquidPath->SolventCheck NonHalo Solvent is Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo No Halogens Halo Solvent is Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens FinalNonHalo Bin: Non-Halogenated Organic Waste NonHalo->FinalNonHalo FinalHalo Bin: Halogenated Organic Waste Halo->FinalHalo

Caption: Decision logic for segregating 6-Isobutyl-1H-indole-2-carboxylic acid waste based on physical state and solvent composition.

Emergency Contingencies
  • Spill (Solid):

    • Wear nitrile gloves and a dust mask (N95).

    • Sweep up carefully to avoid generating dust.

    • Place waste in a bag; label as hazardous waste.

    • Clean area with soap and water (compound is soluble in surfactants).

  • Spill (Liquid):

    • Absorb with vermiculite or standard spill pads.

    • Place soaked pads in a sealed bag.

    • Label as "Debris contaminated with Organic Acid".

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2025). Safety Data Sheet: Indole-2-carboxylic acid. (Used as surrogate data for hazard classification).

  • University of Notre Dame Risk Management. (2025). Chemical Waste Storage and Disposal Guidelines.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-Isobutyl-1H-indole-2-carboxylic acid

Executive Safety Summary Compound: 6-Isobutyl-1H-indole-2-carboxylic acid Hazard Class: Irritant / Potential Bioactive (Based on Structural Activity Relationship - SAR) Primary Risks: Respiratory irritation (dust), ocula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 6-Isobutyl-1H-indole-2-carboxylic acid Hazard Class: Irritant / Potential Bioactive (Based on Structural Activity Relationship - SAR) Primary Risks: Respiratory irritation (dust), ocular damage (acidic moiety), and potential systemic absorption via skin (lipophilic isobutyl chain).

This guide defines the operational safety standards for handling 6-Isobutyl-1H-indole-2-carboxylic acid.[1][2][3][4][5][6] As a research chemical with limited specific toxicological data, we apply the Precautionary Principle , utilizing "Read-Across" logic from the parent compound (Indole-2-carboxylic acid) while accounting for increased lipophilicity.

Risk Assessment & Hazard Logic

To ensure safety, we must understand the mechanism of the hazard, not just the regulation.

  • The Indole Core: Indoles are "privileged structures" in pharmacology, often mimicking biological signaling molecules (e.g., tryptophan, serotonin). Risk: Assume biological activity/potency until proven otherwise.

  • The Carboxylic Acid (C-2): Provides a proton donor site (

    
    ). Risk:  Direct irritation to mucous membranes and corneal damage upon contact.
    
  • The Isobutyl Group (C-6): Increases the partition coefficient (LogP). Risk: Enhanced ability to penetrate the lipid bilayer of the skin compared to the parent indole, facilitating transdermal absorption.

Hazard Classification (GHS / SAR Derived)
  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3][5][7]

  • H335: May cause respiratory irritation.[1][3][4][5][7]

  • Precautionary Note: Treat as a potential sensitizer.

PPE Selection Matrix

The following PPE standards are mandatory for all synthesis, weighing, and purification tasks.

Protection ZoneEquipment StandardTechnical Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Nitrile provides excellent resistance to organic acids. Note: If dissolved in DMSO , use Double-Gloving or specific chemical-resistant laminate gloves (e.g., Silver Shield), as DMSO permeates nitrile rapidly, carrying the solute with it.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1+)Minimum requirement.[8] The carboxylic acid moiety poses a risk of chemical conjunctivitis.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are preferred. If weighing outside a hood, an N95 is required to prevent inhalation of fine particulates.
Body Defense Lab Coat (Cotton/Poly blend) + Long Pants Standard barrier protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocols

A. Solid Handling & Weighing

Indole derivatives are often electrostatic powders. Static charge can cause "fly-away" powder, increasing inhalation risk.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizing bar if the powder is flighty. Alternatively, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

  • Transfer: Use a weighing boat or glassine paper. Do not weigh directly into the final vessel if the neck is narrow, to avoid spillage.

  • Decontamination: Immediately wipe down the balance area with a wet paper towel (water/surfactant) followed by ethanol.

B. Solubilization (Liquid Handling)

When dissolving this compound, the risk profile changes from inhalation to absorption.

  • Solvent Choice: Common solvents include DMSO, Methanol, or DMF.

  • The DMSO Warning: If using Dimethyl Sulfoxide (DMSO):

    • STOP: Recognize that DMSO is a penetration enhancer.

    • ACTION: Double-glove immediately.

    • REASON: If a DMSO solution splashes on a single nitrile glove, it can permeate to the skin in <5 minutes, carrying the indole derivative into the bloodstream.

  • Spill Response (Liquid):

    • Absorb with vermiculite or spill pads.

    • Do not use paper towels for large DMSO spills (combustible risk if incompatible oxidizers are present).

    • Clean surface with soap and water to neutralize the acid residue.

Decision Logic & Workflows

Visualization 1: Risk Assessment & PPE Decision Tree

This diagram illustrates the logical flow for selecting protection based on the state of matter (Solid vs. Solution).

PPE_Decision_Tree Start Task: Handle 6-Isobutyl-1H-indole-2-carboxylic acid State Determine State Start->State Solid Solid / Powder State->Solid Liquid Solution (Liquid) State->Liquid Hazard_Dust Risk: Inhalation & Static Solid->Hazard_Dust Solvent_Check Solvent Type? Liquid->Solvent_Check Control_Solid Engineering: Fume Hood PPE: Nitrile + N95 (if open) Hazard_Dust->Control_Solid Standard_Solvent Methanol/Ethanol Solvent_Check->Standard_Solvent Penetrating_Solvent DMSO / DMF Solvent_Check->Penetrating_Solvent PPE_Standard PPE: Single Nitrile Gloves Safety Glasses Standard_Solvent->PPE_Standard PPE_Enhanced CRITICAL: Double Glove or Laminate Gloves Penetrating_Solvent->PPE_Enhanced

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Visualization 2: Waste Disposal Workflow

Proper disposal prevents environmental contamination and regulatory fines.

Disposal_Workflow Waste_Gen Waste Generation Segregation Segregate Stream Waste_Gen->Segregation Solid_Waste Solid Waste (Contaminated wipes, powder) Segregation->Solid_Waste Liquid_Waste Liquid Waste (Mother liquors, washes) Segregation->Liquid_Waste Container_Solid Container: Wide-mouth HDPE Label: 'Hazardous Solid - Organic' Solid_Waste->Container_Solid Halogen_Check Halogenated Solvent? Liquid_Waste->Halogen_Check Container_Liquid Container: Glass/HDPE Carboy Label: 'Hazardous Liquid - Organic' Halo_Yes Stream: Halogenated Organic Halogen_Check->Halo_Yes Halo_No Stream: Non-Halogenated Organic Halogen_Check->Halo_No Halo_Yes->Container_Liquid Halo_No->Container_Liquid

Caption: Segregation workflow for compliant chemical waste disposal.

Disposal & Environmental Compliance

Do not dispose of this compound down the drain.[6] As a substituted indole, it may have aquatic toxicity or persistence issues.

  • Solid Waste: Collect all contaminated weighing boats, gloves, and paper towels in a dedicated solid hazardous waste container labeled "Hazardous Debris: Organic Irritant."

  • Liquid Waste: Segregate based on the solvent used.

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/DMSO

      
      Non-Halogenated Waste .
      
  • Labeling: Ensure the tag explicitly lists "6-Isobutyl-1H-indole-2-carboxylic acid" to assist waste handlers in preventing incompatible mixing.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] The National Academies Press, 2011. [Link]

  • PubChem. Indole-2-carboxylic acid (Parent Compound Safety Data). National Center for Biotechnology Information. [Link]

Sources

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